Cobaltous citrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 27.67 g/l at 20 deg and ph 6.6. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXNGVQCLMTKU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889440 | |
| Record name | Cobaltous citrate | |
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Molecular Weight |
555.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline] | |
| Record name | Cobaltous citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6 | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
866-81-9 | |
| Record name | Cobaltous citrate | |
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| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3) | |
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| Record name | Cobaltous citrate | |
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| Record name | Tricobalt dicitrate | |
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| Record name | COBALTOUS CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Cobaltous citrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/ | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cobaltous Citrate
This guide provides a comprehensive technical overview of the synthesis and characterization of cobaltous citrate, a compound of significant interest in various scientific and industrial fields, including drug development, catalysis, and materials science.[1] As a chelated form of cobalt, this compound offers unique properties related to its stability and bioavailability, making it a valuable subject of study.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical methodologies involved in the preparation and analysis of this compound.
The Scientific Imperative for this compound Synthesis
Cobalt is an essential trace element, notably as a core component of vitamin B12, and plays a crucial role in various metabolic processes.[2][3] Citric acid, a naturally occurring tricarboxylic acid, is a key intermediate in the Krebs cycle and is widely utilized in the food and pharmaceutical industries for its buffering and chelating properties.[2][3] The synthesis of this compound, a coordination complex of cobalt(II) and citric acid, is driven by the desire to create a stable, soluble, and biologically available form of cobalt.[2][3][4] The structure and properties of the resulting cobalt-citrate complex are highly dependent on the synthesis conditions, such as pH, temperature, and the molar ratio of reactants, leading to a diversity of polymeric and mononuclear species.[5] Understanding and controlling these synthesis parameters is paramount to obtaining a product with the desired characteristics for a specific application.
Synthesis Methodologies: A Practical Approach
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and considerations. The choice of method often depends on the desired final product characteristics, such as crystallinity, particle size, and purity.
Aqueous Precipitation: A Direct and Scalable Method
A common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This technique involves the reaction of a soluble cobalt(II) salt with citric acid, followed by the adjustment of pH to induce the formation of the this compound complex.
This protocol is adapted from a method used to synthesize a crystalline, water-soluble mononuclear cobalt(II)-citrate complex.[2][3]
-
Reagent Preparation:
-
Reaction and pH Adjustment:
-
Stir the reaction mixture at room temperature until all reactants are fully dissolved.[3]
-
Slowly add the ammonia solution dropwise while continuously monitoring the pH. Adjust the pH of the reaction mixture to approximately 8.[2][3] The causality behind this step is crucial: the deprotonation of the carboxylic acid and hydroxyl groups of citric acid at this alkaline pH facilitates the coordination with the Co(II) ion.[5]
-
-
Crystallization and Isolation:
-
Filter the resulting clear pink solution to remove any insoluble impurities.[3]
-
Add ethanol to the filtrate to decrease the solubility of the complex and induce crystallization.[3]
-
Allow the solution to stand for several days at 4 °C to promote the growth of dark pink crystals.[3]
-
Collect the crystalline product by filtration and dry it under a vacuum. The typical yield for this reaction is approximately 61%.[3]
-
Diagram: Aqueous Precipitation Workflow
Caption: Workflow for the synthesis of a mononuclear cobalt(II)-citrate complex.
Alternative Precipitation Method
Another reported precipitation method utilizes cobalt(II) hydroxide carbonate.
This protocol provides an alternative route to cobalt citrate.[6]
-
Reagent Preparation:
-
Reaction:
-
Slowly add the cobalt(II) hydroxide carbonate mash to the heated citric acid solution. Maintain the reaction temperature at 100°C.[6] The reaction of the carbonate with the acid will result in the evolution of CO₂ gas, so the addition should be controlled.
-
-
Product Isolation:
Comprehensive Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, structure, and physicochemical properties. A multi-technique approach is typically employed.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the electronic structure and coordination environment of the cobalt ion, as well as the functional groups present in the complex.
UV/Vis spectroscopy is used to study the electronic transitions of the Co(II) ion, which are sensitive to its coordination geometry. An aqueous solution of the synthesized (NH₄)₄[Co(C₆H₅O₇)₂] complex is expected to exhibit absorption bands characteristic of an octahedral Co(II) center.[2]
EPR spectroscopy is a powerful technique for studying paramagnetic species like high-spin Co(II). The EPR spectrum of a Co(II)-citrate complex can provide detailed information about the electronic ground state and the symmetry of the metal ion's environment.[2] For a high-spin d⁷ Co(II) ion in an octahedral field, a characteristic EPR signal is expected.[2]
FTIR spectroscopy is employed to identify the functional groups present in the cobalt citrate complex and to confirm the coordination of the citrate ligand to the cobalt ion. The FTIR spectrum will show characteristic absorption bands for the carboxylate (COO⁻) and hydroxyl (-OH) groups of the citrate ligand. A shift in the vibrational frequencies of these groups compared to free citric acid provides evidence of coordination to the cobalt center.
X-ray Diffraction (XRD)
Powder X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of the synthesized material. The diffraction pattern is a unique fingerprint of the crystalline phase, and analysis of the peak positions and intensities can be used to identify the compound and determine its crystal lattice parameters. For instance, single-crystal X-ray diffraction has been used to determine the distorted octahedral coordination of Co(II) by two citrate ligands in the (NH₄)₄[Co(C₆H₅O₇)₂] complex.[2]
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound.
-
Place a small, accurately weighed sample of the this compound powder into a TGA crucible (typically alumina or platinum).
-
Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
The resulting TGA curve provides information about the dehydration of the complex and the decomposition of the citrate ligand.[7] The DTA curve, which measures the temperature difference between the sample and a reference, will show exothermic or endothermic peaks corresponding to decomposition events or phase transitions.[7] The decomposition of metal-citrate complexes often proceeds through the fragmentation of the organic component, eventually leading to the formation of the metal oxide at higher temperatures.[7]
Microscopic Techniques
Microscopy provides direct visualization of the morphology and particle size of the synthesized this compound.
TEM can be used to observe the size, shape, and agglomeration of the this compound particles at the nanoscale. Sample preparation typically involves dispersing the powder in a suitable solvent, sonicating to break up agglomerates, and depositing a drop of the suspension onto a TEM grid.
Data Summary and Interpretation
The following table summarizes the key characterization data for a representative this compound complex, (NH₄)₄[Co(C₆H₅O₇)₂].
| Characterization Technique | Parameter | Typical Observation | Interpretation |
| UV/Vis Spectroscopy | λmax | Absorption bands in the visible region | Consistent with d-d electronic transitions of octahedral Co(II).[2] |
| EPR Spectroscopy | g-values | Anisotropic signal | Characteristic of a high-spin Co(II) system with S=3/2.[2] |
| FTIR Spectroscopy | Vibrational Bands | Shifts in C=O and O-H stretching frequencies | Confirms coordination of carboxylate and hydroxyl groups to Co(II). |
| X-ray Diffraction | Diffraction Pattern | Unique set of peaks | Determines the crystal structure and phase purity.[2] |
| Thermal Analysis (TGA/DTA) | Decomposition Temperature | Stepwise mass loss | Indicates dehydration followed by decomposition of the organic ligand.[7] |
| Magnetic Susceptibility | Magnetic Moment | Value consistent with high-spin Co(II) | Confirms the electronic configuration of the cobalt center.[2] |
Applications in Drug Development and Beyond
This compound and related cobalt complexes have several existing and potential applications.
-
Nutritional Supplements: Cobalt is an essential component of vitamin B12, and cobalt salts can be used in dietary supplements.[8]
-
Therapeutic Agents: Cobalt compounds have been investigated for their therapeutic potential.[8]
-
Antimicrobial Agents: The cobalt(II)-citrate complex, (NH₄)₄[Co(C₆H₅O₇)₂], has demonstrated antimicrobial activity against common foodborne pathogens, suggesting its potential use in food packaging materials.[3] The proposed mechanism involves the interference of cobalt with the Krebs cycle, inhibiting the energy production of microorganisms.[3]
-
Catalysis: Cobalt compounds are known to be effective catalysts in various organic reactions.[1]
-
Materials Science: this compound can serve as a precursor for the synthesis of cobalt-containing materials, such as cobalt oxide nanoparticles and spinels, which have applications in batteries and magnetic materials.[1]
Diagram: Application Pathway of this compound
Caption: Key application areas for synthesized this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By carefully selecting the synthesis methodology and employing a comprehensive suite of characterization techniques, researchers can produce and validate this compound with specific properties tailored for various applications, from fundamental research to the development of new therapeutic agents and advanced materials. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the reproducibility and reliability of the experimental outcomes.
References
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PrepChem. Synthesis of cobalt citrate. [Link]
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YouTube. Synthesis of a Cobalt Corrole. [Link]
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SciSpace. Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. [Link]
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MDPI. Preparation, Characterization, and Application of Citrate-Functionalized Cobalt-Doped Iron Oxide Nanoparticles for Rhodamine Dye and Lead Ion Sequestration. [Link]
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PubMed. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]
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PubChem. This compound. [Link]
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MDPI. Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. [Link]
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MDPI. Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. [Link]
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ACS Publications. Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. [Link]
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ResearchGate. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]
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ResearchGate. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]
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JETIR. Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. [Link]
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- 3. Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material [mdpi.com]
- 4. researchgate.net [researchgate.net]
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physical and chemical properties of cobaltous citrate
An In-depth Technical Guide to the Physical and Chemical Properties of Cobaltous Citrate
Introduction
This compound, also known as cobalt(II) citrate, is a cobalt salt of citric acid that holds significant interest for researchers across various scientific disciplines. As a coordination compound, its properties are dictated by the interaction between the cobalt(II) ion and the multidentate citrate ligand. Cobalt is an essential trace element, forming the core of vitamin B12 (cobalamin), and its bioavailability is a key area of study.[1][2] Citric acid, a central intermediate in the Krebs cycle, is a physiologically ubiquitous ligand, making the study of cobalt-citrate interactions crucial for understanding cobalt's speciation and transport in biological fluids.[1][2]
This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It delves into the compound's structural characteristics, methods for its synthesis and characterization, and its applications, grounding all information in established scientific literature.
Compound Identification and Nomenclature
This compound can exist in various forms, including anhydrous and hydrated states, and can form different complex structures depending on stoichiometry and pH. The most commonly referenced form is tricobalt dicitrate.
| Identifier | Value | Source(s) |
| Common Names | This compound, Cobalt(II) citrate, Tricobalt dicitrate | [3] |
| IUPAC Name | tris(cobalt(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate) | [3] |
| CAS Number | 866-81-9 (anhydrous/hydrate); 6424-15-3 (dihydrate) | [3][4][5] |
| Molecular Formula | C₁₂H₁₀Co₃O₁₄ (Tricobalt dicitrate) | [3][6] |
| C₁₂H₁₀Co₃O₁₄·2H₂O (Dihydrate) | [4][7] | |
| Molecular Weight | 555.00 g/mol (Anhydrous) | [3][7] |
| 591.03 g/mol (Dihydrate) | [4][7] | |
| InChI | InChI=1S/2C6H8O7.3Co/c27-3(8)1-6(13,5(11)12)2-4(9)10;;;/h213H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | [3] |
| InChIKey | IEXXNGVQCLMTKU-UHFFFAOYSA-H | [3] |
| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | [3] |
Physical Properties
The physical characteristics of this compound are essential for its handling, formulation, and application. The dihydrate is the most commonly encountered form.
| Property | Value | Source(s) |
| Appearance | Rose-red amorphous powder or red crystals; Reddish-violet powder | [3][4][8] |
| Odor | Odorless | [3] |
| Melting Point | 150 °C (Decomposes, with loss of 2H₂O for the dihydrate) | [3][4][8] |
| Solubility | Water: Slightly soluble. 0.8 g/100 mL in cold water (15 °C) for the dihydrate. Another source reports 27.67 g/L at 20 °C and pH 6.6. Solubility is pH-dependent, increasing in acidic conditions. Other: Soluble in dilute acids. | [3][8][9] |
| Density | 2.02 g/cm³ at 20 °C | [3] |
Chemical and Structural Properties
The chemistry of this compound is dominated by the coordination of the cobalt(II) ion by the citrate ligand. Citric acid can act as a multidentate ligand, utilizing its carboxylate and hydroxyl groups to form stable complexes with metal ions.
Coordination Chemistry and Crystal Structure The reaction between Co(II) ions and citric acid can result in several polymeric complexes, with structural diversities influenced by pH, temperature, and the presence of counterions.[10] The Co(II) ion typically exists in a distorted octahedral coordination environment.[1][10]
For example, a well-characterized aqueous, soluble mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], has been synthesized and studied.[1][2] X-ray crystallography of this compound reveals a distorted octahedral anion where two citrate ligands coordinate to the central Co(II) ion.[1][2] Magnetic susceptibility and Electron Paramagnetic Resonance (EPR) spectroscopy confirm that this is a high-spin complex with a ground state of S=3/2, which is typical for octahedral Co(II).[1][2]
Caption: Simplified coordination of a central Co(II) ion.
Thermal Decomposition Thermal analysis is critical for understanding the stability of this compound. Upon heating, hydrated forms first lose their water of crystallization.[3][8] The dihydrate, for instance, loses its two water molecules around 150 °C.[3][8] Further increases in temperature lead to the decomposition of the anhydrous citrate precursor. This process is often a sharp, exothermic event that results in the formation of cobalt oxides, such as CoO or Co₃O₄, depending on the atmosphere (inert or air).[11][12] This citrate-gel auto-combustion method is a known route to synthesize cobalt-containing mixed-metal oxides and nanoparticles.[11][13]
Synthesis and Characterization
The synthesis and subsequent characterization of this compound are fundamental for ensuring its purity and confirming its structure, which are critical for any research or development application.
Experimental Protocol: Synthesis of an Aqueous Cobalt(II)-Citrate Complex
This protocol is adapted from a published method for synthesizing the water-soluble complex (NH₄)₄[Co(C₆H₅O₇)₂].[14] The causality behind this choice of reactants is the use of a soluble cobalt salt (nitrate) and citric acid, with ammonia used to deprotonate the carboxylic acid groups, facilitating coordination to the Co(II) ion at a biologically relevant pH.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Citric acid (anhydrous)
-
Ammonia solution (e.g., 28-30%)
-
Deionized water
-
Ethanol
-
25 mL round-bottom flask, magnetic stirrer, pH meter, filtration apparatus.
Procedure:
-
Dissolution: In a 25 mL round-bottom flask, dissolve 0.30 g of Co(NO₃)₂·6H₂O and 0.42 g of citric acid (a 1:2 molar ratio of Co:Citrate) in 5 mL of deionized water.
-
Stirring: Stir the reaction mixture at room temperature until both reactants have completely dissolved, forming a clear pink solution.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 8.0 by the dropwise addition of ammonia solution. This step is critical as it deprotonates the citric acid, enabling it to act as an effective ligand.
-
Filtration: Filter the resulting clear solution to remove any potential impurities.
-
Crystallization: Transfer the filtrate to a clean vessel and slowly add ethanol. The addition of a less polar solvent reduces the solubility of the complex, promoting crystallization.
-
Incubation: Allow the solution to stand for several days at 4 °C. Dark pink crystals of (NH₄)₄[Co(C₆H₅O₇)₂] will form.
-
Isolation: Collect the crystalline material by filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Characterization Workflow
A multi-technique approach is necessary to fully characterize the synthesized complex. The choice of each technique is driven by the specific information it provides about the compound's identity, structure, and purity.
Caption: Workflow for the characterization of this compound.
-
Spectroscopic Methods (FT-IR, UV-Vis): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrations of the citrate ligand and confirm its coordination to the cobalt ion by observing shifts in the carboxylate stretches. UV-Visible (UV-Vis) spectroscopy provides information about the d-d electronic transitions of the Co(II) ion, which is indicative of its coordination geometry (e.g., octahedral).[1]
-
X-ray Crystallography: This is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles in the crystalline state.[1]
-
Thermal Analysis (TG-DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability of the compound, determine the number of water molecules of hydration, and identify decomposition temperatures.[11]
-
Elemental and Analytical Methods: Techniques like Atomic Absorption Spectrometry (AAS) or titration with EDTA can be used to accurately determine the cobalt content of the synthesized compound, confirming its stoichiometry.[15][16]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound in several fields.
-
Pharmaceuticals and Nutrition: It is used in vitamin preparations and as a therapeutic agent, particularly in contexts related to addressing vitamin B12 deficiency and certain types of anemia.[3][4][8] Its role as a bioavailable source of cobalt is a key driver for this application.
-
Biotechnology and Cell Culture: In biotechnology, cobalt(II) citrate dihydrate serves as a nutrient supplement in cell culture media, facilitating research on the role of cobalt in various cellular processes.[4]
-
Antimicrobial Research: The cobalt-citrate complex has demonstrated antimicrobial activity against common foodborne pathogens like Listeria monocytogenes and Pseudomonas aeruginosa.[14] This has led to research into its potential incorporation into active food packaging materials to enhance food safety.[14]
-
Materials Science and Catalysis: The compound serves as a precursor in the synthesis of cobalt-containing materials used in battery technology and for magnetic applications.[4] It is also used in the formulation of pigments and coatings to provide color stability and corrosion resistance, and it can act as a catalyst in organic synthesis.[4]
-
Environmental Science: Researchers utilize this compound in studies of soil and water contamination to better understand the environmental mobility and bioavailability of cobalt.[4]
Safety and Handling
As with all chemical reagents, proper handling of this compound is essential.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral), may cause an allergic skin reaction (Skin Sensitization), and causes serious eye damage (Serious Eye Damage/Eye Irritation).[3]
-
Handling: Always use in a well-ventilated area or an efficient fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17][18] Avoid creating dust.[17]
-
Storage: Store in a tightly sealed container in a dry, cool place, away from heat and moisture.[17][18] It should be stored separately from incompatible materials like strong oxidizing agents.[18]
-
Toxicology: While cobalt is an essential micronutrient, excessive exposure can be toxic, potentially causing damage to the heart, lungs, kidneys, and liver.[3][19]
Conclusion
This compound is a multifaceted compound whose physical and chemical properties are of significant interest to the scientific community. Its role as a coordination complex of an essential metal with a key biological ligand underpins its applications in pharmaceuticals, biotechnology, and materials science. A thorough understanding of its structure, solubility, stability, and reactivity, achieved through rigorous synthesis and characterization, is paramount for harnessing its full potential in research and drug development.
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Salifoglou, A., et al. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Journal of Biological Inorganic Chemistry, 5(4), 469-474. Retrieved from [Link]
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American Elements. (n.d.). Cobalt Citrate. Retrieved from [Link]
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Chen, H. Y., et al. (2007). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design, 7(11), 2295-2302. Retrieved from [Link]
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RSIS Repository. (n.d.). Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Cobaltous Citrate
This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of cobaltous citrate complexes. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible approach to characterizing these versatile coordination compounds.
Introduction: The Significance of this compound
Cobalt is an essential trace element, famously positioned at the core of vitamin B12, a biomolecule critical for metabolic processes.[1] The interaction of cobalt(II) ions with citrate, a key intermediate in the Krebs cycle, forms complexes with significant biological relevance and diverse industrial applications.[1][2] Citric acid's ability to act as a natural chelating agent for metal ions makes this compound complexes valuable in various fields, from nutritional supplements and antimicrobial agents to precursors for advanced materials like catalysts and battery components.[3][4]
The precise three-dimensional arrangement of atoms within a crystal—its crystal structure—dictates the material's physical and chemical properties. For this compound, the coordination chemistry is remarkably diverse, yielding structures that range from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[5][6] Factors such as pH, stoichiometry, temperature, and the presence of different counterions can dramatically influence the final structure, leading to different properties and functionalities.[5][7] A thorough crystal structure analysis is, therefore, not merely an academic exercise but a critical necessity for harnessing the full potential of these compounds in drug development, materials science, and biotechnology.
Part 1: Synthesis and Crystallization of this compound Complexes
The synthesis of this compound is a lesson in the principles of coordination chemistry, where subtle changes in reaction conditions can lead to vastly different structural outcomes. The citrate ligand (H₄cit) is a versatile building block, capable of binding to metal centers through its α-hydroxyl group and its α- and β-carboxylate groups.[5] The degree of protonation of these carboxylate groups, controlled primarily by pH, is the most critical factor in determining the final coordination mode and, consequently, the overall structure.
The Decisive Role of Reaction Conditions
-
pH: At acidic pH (1-4), the citrate ligand is partially protonated (H₂cit²⁻ or Hcit³⁻), leading to the formation of complex polymeric structures where citrate acts as a bridging ligand.[5] In contrast, at a higher pH of approximately 8, the citrate ligand is more fully deprotonated, favoring the formation of discrete, mononuclear complexes.[1][3]
-
Stoichiometry: The molar ratio of cobalt(II) to citric acid influences the formation of specific complexes. A 1:2 molar ratio of Co(II) to citrate at pH 8, for instance, reliably yields the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂].[1]
-
Temperature & Counterions: Temperature can drive the irreversible conversion of one polymeric form to another.[5] The choice of base used to adjust the pH (e.g., NH₄OH vs. KOH) introduces different counterions that can be incorporated into the crystal lattice, further diversifying the potential structures.[5][6]
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cobaltous citrate solubility in different solvents
An In-Depth Technical Guide to the Solubility of Cobaltous Citrate for Researchers and Drug Development Professionals
Abstract
This compound, a compound of significant interest in fields ranging from nutritional science to catalysis and drug development, presents a complex solubility profile that is fundamentally governed by its chemical speciation. This guide provides a detailed examination of the factors influencing the solubility of cobalt(II) citrate, moving beyond a simplistic view of it as a single entity. We will dissect the critical roles of pH, stoichiometry, and counter-ions in dictating the formation of various cobalt-citrate complexes, from poorly soluble salts to highly soluble mononuclear species. This document serves as a comprehensive resource for researchers, offering not only a synthesis of available data but also detailed, field-proven experimental protocols for the accurate determination of its solubility, thereby enabling precise control over its behavior in formulations and biological systems.
The Chemical Speciation of this compound: A Prerequisite for Understanding Solubility
The term "this compound" is often used as a general descriptor, but it encompasses a variety of distinct chemical structures whose formation is highly dependent on the chemical environment. Understanding this speciation is the cornerstone of predicting and controlling its solubility. The primary determinant of cobalt citrate's form is the pH of the aqueous solution, which controls the protonation state of citric acid and dictates the nature of the resulting coordination complex with the Cobalt(II) ion.
At a glance, the simple salt, tricobaltous dicitrate (Co₃(C₆H₅O₇)₂), is characterized by its limited solubility in water[1][2][3]. However, the interaction between cobalt(II) and citric acid in aqueous solution is a dynamic equilibrium that can lead to the formation of several different, more soluble species.
Key species identified under different conditions include:
-
Acidic Conditions (pH 1-4): In highly acidic solutions, reactions between Co(II) ions and citric acid lead to the formation of various polymeric cobalt(II) citrate complexes, such as [Co(H₂cit)(H₂O)]n.[4][5] These structures are often isolated as solids from the reaction mixture.
-
Mid-Range pH (5-8): This range is dominated by the formation of mononuclear complexes. Depending on the concentration of the ligand, species with either one or two citrate ligands, such as [Co(cit)]⁻ and [Co(cit)₂]⁴⁻, are predominant.[6][7]
-
Alkaline Conditions (pH ~8): At a pH of approximately 8, particularly in the presence of ammonium ions and a 1:2 molar ratio of cobalt to citrate, a highly water-soluble, stable mononuclear complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] is formed.[6][8] This complex is crucial for applications requiring a soluble and bioavailable form of cobalt.
-
Higher pH (>8): At more alkaline pH values, there is a tendency for the mononuclear complexes to form dimeric species.[6][7]
The following diagram illustrates the pivotal role of pH in determining which cobalt-citrate species is likely to form.
Caption: pH-dependent speciation of Cobalt(II) Citrate in aqueous solution.
Solubility Profile in Aqueous and Non-Aqueous Solvents
The solubility of this compound is not a single value but a range that reflects its speciation. The practical solubility is determined by which species is stable under the given conditions.
Aqueous Solubility
The difference in aqueous solubility between the simple salt and the chelated complexes is substantial.
-
Tricobaltous Dicitrate (Co₃(C₆H₅O₇)₂): This form is consistently described as "slightly soluble" or having "limited solubility" in pure water[1][2][3]. This low solubility is attributed to the strong ionic and coordination bonds within its crystal lattice.
-
Ammonium this compound Complex ((NH₄)₄[Co(C₆H₅O₇)₂]): In stark contrast, this complex, synthesized at pH ~8, is highly soluble in water[6][8]. For example, a 1.0 mM solution can be readily prepared by dissolving 5.1 mg of the complex in 10 mL of water[6]. This enhanced solubility is due to the formation of a stable, charged mononuclear complex that interacts favorably with water molecules.
Solubility in Organic Solvents
There is a notable lack of specific quantitative data in the scientific literature regarding the solubility of this compound in common organic solvents. However, based on the fundamental principles of chemical interactions, we can make authoritative inferences:
-
Polar Protic Solvents (e.g., Ethanol): While citric acid itself is soluble in ethanol, the salt-like nature of tricobaltous dicitrate and the charged, complex nature of (NH₄)₄[Co(C₆H₅O₇)₂] suggest that their solubility would be significantly lower in ethanol than in water.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The solubility of any this compound species is expected to be negligible in non-polar solvents due to the "like dissolves like" principle. The highly polar and ionic character of these compounds prevents effective solvation by non-polar solvent molecules.
Key Factors Influencing Solubility
The Dominant Role of pH
As established, pH is the most critical factor. The mechanism behind its influence is the protonation state of the citrate ligand. Citric acid is a tricarboxylic acid with three different pKa values.
-
In acidic solutions , the carboxylate groups of the citrate molecule become protonated. This protonation competes with the cobalt ions for the binding sites, disrupting the chelation and leading to the dissolution of the simple salt[1]. This is why tricobaltous dicitrate is described as being soluble in dilute acids[2][3].
-
In alkaline solutions , the carboxylate groups are deprotonated, making them excellent ligands for the Co(II) ion. This facilitates the formation of stable, soluble chelate complexes[8].
Influence of Counter-Ions and Stoichiometry
The synthesis of the highly soluble (NH₄)₄[Co(C₆H₅O₇)₂] complex highlights the importance of reaction stoichiometry and the presence of specific counter-ions. The use of a 1:2 molar ratio of Co(II) to citric acid and the adjustment of pH to ~8 with ammonia provides the necessary components—the deprotonated citrate ligands and the ammonium counter-ions—to form and stabilize this specific soluble crystalline structure[6][8].
Effect of Temperature
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The equilibrium saturation method, followed by a reliable analytical quantification of dissolved cobalt, is the standard approach. This protocol is self-validating by employing two distinct, well-established analytical techniques for quantification.
Workflow Overview
The experimental process involves achieving equilibrium between the solid this compound and the solvent, followed by careful separation and analysis of the saturated solution.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Step-by-Step Methodology
1. Preparation and Equilibration:
-
Add an excess amount of the specific this compound solid to be tested (e.g., tricobaltous dicitrate) to a known volume of the desired solvent (e.g., deionized water, buffered solution at a specific pH) in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure saturation.
-
Agitate the slurry using a magnetic stirrer or orbital shaker at a constant, recorded temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Phase Separation:
-
Cease agitation and allow the suspension to settle.
-
Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
3. Isolation of Saturated Solution:
-
Carefully draw off the supernatant using a pipette.
-
For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind cobalt ions). This filtered liquid is the saturated solution.
4. Quantification of Dissolved Cobalt:
-
Prepare a series of accurate dilutions of the saturated solution using the same solvent as the blank. The dilution factor will depend on the expected solubility and the linear range of the chosen analytical method.
-
Determine the cobalt concentration using at least one of the following authoritative methods:
Method A: Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
-
Principle: This is a highly sensitive method for quantifying trace metals. The sample is atomized in a graphite tube, and the absorption of light by the ground-state cobalt atoms at a characteristic wavelength is measured.
-
Procedure:
- Prepare a series of cobalt standard solutions of known concentrations.
- Generate a calibration curve by measuring the absorbance of the standards[9].
- Analyze the diluted samples and determine their cobalt concentration by interpolating from the calibration curve.
Method B: UV-Vis Spectrophotometry using a Chelating Agent
-
Principle: Cobalt(II) ions form a colored complex with a specific chelating agent (e.g., 2-nitroso-1-naphthol or ninhydrin), and the intensity of the color, measured by absorbance at a specific wavelength (λ_max), is proportional to the cobalt concentration[10][11].
-
Procedure:
- To a series of cobalt standards and the diluted samples, add the necessary reagents (e.g., buffer to control pH, chelating agent solution) as per a validated protocol[11].
- Allow time for color development.
- Measure the absorbance of each solution at the λ_max of the cobalt complex.
- Generate a calibration curve from the standards and calculate the concentration of the unknown samples.
5. Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units (e.g., g/L, mol/L, or mg/mL).
Implications for Drug Development and Research
A thorough understanding of this compound's solubility is paramount for its practical application.
-
Formulation Science: For developing liquid dosage forms or injectable solutions, achieving a desired concentration of cobalt is critical. This guide demonstrates that this can be achieved not by simply adding tricobaltous dicitrate to water, but by formulating it with citrate at a controlled alkaline pH to form the highly soluble (NH₄)₄[Co(C₆H₅O₇)₂] complex[8].
-
Biotechnology and Cell Culture: Cobalt is an essential trace element and a component of vitamin B12[6]. When used as a nutrient supplement in cell culture media, its solubility and bioavailability are key. The formation of soluble citrate complexes ensures that cobalt remains in solution at physiological pH and is available for cellular uptake[12][13].
-
Bioavailability: The chemical form of a substance dramatically affects its absorption. A soluble form like the cobalt-citrate complex is more likely to be bioavailable than a poorly soluble salt[6].
Summary of Quantitative Data
| Compound/Species | Solvent | Temperature | Solubility | Reference |
| Tricobaltous Dicitrate (Co₃(C₆H₅O₇)₂) | Water | Room Temp. | "Slightly soluble", "Limited solubility" | [1][2][3] |
| Tricobaltous Dicitrate (Co₃(C₆H₅O₇)₂) | Dilute Acids | Room Temp. | "Soluble" | [2][3] |
| (NH₄)₄[Co(C₆H₅O₇)₂] | Water | Room Temp. | Soluble (1.0 mM or ~0.51 g/L is readily prepared) | [6] |
References
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Kofod, P., et al. (2021). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Applied Sciences. [Link]
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Solubility of Things. (n.d.). Cobalt(II) citrate. [Link]
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Gao, D., et al. (2005). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design. [Link]
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Salifoglou, A., et al. (2003). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Journal of Biological Inorganic Chemistry. [Link]
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Salifoglou, A., et al. (2003). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. ResearchGate. [Link]
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Boulanger, C., et al. (2004). Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System: The Tale of the First Aqueous Dinuclear Cobalt(II)−Citrate Complex. Inorganic Chemistry. [Link]
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PubChem. (n.d.). Cobalt(II)-citrate. National Center for Biotechnology Information. [Link]
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Collier, C. G., et al. (1992). Factors affecting the in vitro dissolution of cobalt oxide. Environmental Health Perspectives. [Link]
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German Social Accident Insurance (DGUV). (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. Publisso. [Link]
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Aydin, A. (n.d.). DETERMINATION OF COBALT. Marmara University. [Link]
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Iqbal, J., et al. (2010). Spectrophotometric estimation of cobalt with ninhydrin. Journal of the Chilean Chemical Society. [Link]
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A Historical Inquiry into Cobaltous Citrate: From Hematopoietic Agent to Modern Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical analysis of cobaltous citrate, tracing its origins from the broader investigation of cobalt salts in medicine to its specific applications and the evolution of our understanding of its biochemical mechanisms. While the precise moment of its initial synthesis remains obscure in the annals of chemical literature, its emergence is intrinsically linked to the exploration of cobalt's potent erythropoietic properties. This document synthesizes early research on cobalt-induced polycythemia, the rationale behind exploring organic chelates like citrate, and the eventual elucidation of the hypoxia-inducible factor (HIF) pathway, which underpins its biological activity. We will delve into historical experimental methodologies, the toxicological concerns that shaped its use, and its contemporary relevance in various scientific domains. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough historical and technical grounding in the science of this compound.
The Precursor Era: The Medical Ascendancy of Cobalt Salts
The story of this compound begins not with its own discovery, but with the recognition of the profound physiological effects of inorganic cobalt salts. Historically, various cobalt compounds were investigated for their therapeutic potential, most notably in the treatment of anemia.
-
Early Observations of Erythropoiesis: Early 20th-century researchers observed that the administration of simple cobalt salts, such as cobalt chloride (CoCl₂), could induce polycythemia—an increase in the number of red blood cells.[1][2] This effect was so pronounced that cobalt chloride was historically used as a treatment for anemia.[1][2] However, its therapeutic window was narrow, and concerns about toxicity, including thyroid dysfunction and the development of goiters, ultimately led to its decline in favor of safer alternatives.[1][2]
-
The Quest for Less Toxic Formulations: The inherent toxicity of simple inorganic cobalt salts spurred a search for formulations with improved tolerability and bioavailability. The logical progression was to explore the salts of organic acids, which were known to form stable complexes with metal ions. Citric acid, a ubiquitous intermediate in metabolism, would have been a prime candidate for this line of investigation. The chelation of cobalt by citrate was hypothesized to modulate its absorption, distribution, and excretion, potentially mitigating some of the adverse effects observed with inorganic forms.
The Emergence of this compound: Synthesis and Early Characterization
While a definitive "discovery" paper for this compound is not readily apparent in historical records, its synthesis is a straightforward chemical process. The reaction of a cobalt(II) salt or hydroxide with citric acid would have been a standard method for chemists in the early to mid-20th century.
A Representative Historical Synthesis Protocol
The following protocol, adapted from known methods for preparing metallic citrates, illustrates the likely simplicity of early syntheses.
Objective: To synthesize cobalt(II) citrate from cobalt(II) carbonate and citric acid.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Distilled water
Procedure:
-
A saturated solution of citric acid is prepared by dissolving it in warm distilled water.
-
Cobalt(II) carbonate is slowly added to the citric acid solution in small portions. Effervescence (release of CO₂) will be observed.
-
The addition is continued until the effervescence ceases, indicating that the citric acid has been neutralized.
-
The resulting solution is gently heated to ensure the completion of the reaction and to concentrate the solution.
-
Upon cooling, cobalt(II) citrate will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold distilled water, and dried in a desiccator.
A more contemporary and controlled synthesis method involves reacting cobalt(II) hydroxide carbonate with citric acid at an elevated temperature, followed by filtration and spray drying to obtain cobalt citrate powder.[3]
Early Structural and Chemical Characterization
Initial characterization of the newly synthesized this compound would have relied on classical analytical techniques of the era, such as elemental analysis to determine its empirical formula and gravimetric analysis to ascertain its purity. Later, with the advent of more sophisticated instrumentation, techniques like spectroscopy would have been employed to understand its coordination chemistry. Modern research has provided a more detailed understanding of the structure of aqueous cobalt(II)-citrate complexes, revealing a distorted octahedral geometry with two citrate ligands coordinating the central cobalt ion.[4][5]
The Mechanism of Action: Unraveling the Hypoxia-Inducible Factor (HIF) Pathway
For a significant period, the mechanism by which cobalt stimulated red blood cell production was not well understood. The key breakthrough came with the discovery and characterization of the hypoxia-inducible factor (HIF) signaling pathway.
-
Cobalt as a Hypoxia Mimetic: It is now established that cobaltous ions (Co²⁺) act as a hypoxia mimetic.[6][7] In normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.
-
Stabilization of HIF-α: Cobalt(II) ions interfere with this process by substituting for the iron(II) cofactor in PHD enzymes, thereby inhibiting their activity.[8] This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation.
-
Transcriptional Activation of Erythropoietin: The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A primary target of this transcriptional activation is the gene for erythropoietin (EPO), a hormone that is the principal regulator of red blood cell production.[6][7] The resulting increase in EPO levels stimulates erythropoiesis in the bone marrow.
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Introduction: The Dichotomy of Cobalt and the Role of Citrate
An In-depth Technical Guide to the Preliminary Biological Activity of Cobaltous Citrate
Cobalt is a transition metal that occupies a fascinating and dualistic position in biology. It is an essential trace element for all animals, forming the core of the vitamin B12 coenzyme (cobalamin), which is indispensable for DNA synthesis and cellular energy metabolism.[1] However, this essentiality is confined to a narrow physiological window. At elevated concentrations, cobalt and its compounds exhibit significant toxicity, implicated in cardiac, pulmonary, and endocrine dysfunction, and are classified as possibly carcinogenic to humans.[2][3]
Citric acid, a tricarboxylic acid, is a ubiquitous and pivotal molecule in cellular biochemistry, serving as a central intermediate in the Krebs cycle, the metabolic furnace of the cell.[1][4] Beyond its role in energy production, citrate is a potent natural chelator, capable of binding metal ions and influencing their solubility, mobility, and bioavailability.[1][5]
This compound, the salt formed between cobalt(II) and citric acid, represents the convergence of these two biologically significant entities. It exists in various forms, from the simple rose-red amorphous powder (tricobalt dicitrate) to more complex, soluble aqueous species such as the crystallographically characterized (NH₄)₄[Co(C₆H₅O₇)₂].[1][5][6] The chelation of cobalt by citrate renders it highly soluble and bioavailable, making it a compound of interest for both therapeutic applications, such as in vitamin preparations, and toxicological investigation.[1][5][7]
This guide serves as a technical deep-dive into the preliminary biological activities of this compound. As a Senior Application Scientist, the objective here is not merely to list findings but to synthesize the data, elucidate the underlying mechanisms, and provide robust, field-proven experimental frameworks for its investigation. We will explore its core mechanisms of action, its observed effects on cellular and microbial life, and the validated protocols required for its rigorous scientific assessment.
Section 1: Core Mechanistic Pathways of this compound
The biological effects of this compound are not arbitrary; they are rooted in the specific biochemical interactions of the cobalt(II) ion once it is delivered into the cellular environment. The citrate moiety primarily acts as a highly bioavailable delivery vehicle, and upon dissociation, the Co²⁺ ion engages with key cellular machinery.
Hypoxia Mimicry via HIF-1α Stabilization
The most well-documented and significant mechanism of action for cobalt is its ability to mimic a state of low oxygen, or hypoxia. This is achieved by intervening in the regulatory pathway of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcription factor for cellular adaptation to hypoxia.[3]
Causality of the Mechanism: Under normal oxygen conditions (normoxia), HIF-1α is kept at very low levels. Prolyl hydroxylase domain (PHD) enzymes use oxygen and iron (Fe²⁺) to hydroxylate specific proline residues on the HIF-1α subunit.[8] This hydroxylation acts as a recognition signal for the von Hippel-Lindau (pVHL) tumor suppressor protein, which binds to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[9]
Cobalt(II) disrupts this process profoundly. It is believed to act by:
-
Inhibiting PHD Enzymes: By substituting for the essential Fe²⁺ cofactor in the active site of PHDs, Co²⁺ renders the enzymes inactive.[10]
-
Directly Binding HIF-1α: Evidence suggests that cobalt can bind directly to the oxygen-dependent degradation (ODD) domain of HIF-1α, physically blocking the interaction with pVHL, even if the subunit is hydroxylated.[9]
In either case, the result is the same: HIF-1α is no longer targeted for degradation. It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and cell survival.[8] This induction has been shown to be dependent on the generation of reactive oxygen species (ROS) and the activation of the PI-3K and MAPK signaling pathways.[10]
Interestingly, research has revealed a nuanced effect, where cobalt robustly stimulates HIF-1-dependent gene expression but can inhibit the activity of the related HIF-2 factor, suggesting a more complex regulatory role than simple hypoxia mimicry.[11][12]
Interference with Cellular Metabolism
Beyond hypoxia mimicry, cobalt ions can directly interfere with core metabolic processes. Citric acid itself is central to the Krebs cycle, and while this compound delivers the ion, it is the free cobalt that exerts the metabolic effect.[1]
-
Krebs Cycle Disruption: Cobalt has been suggested to interfere with the functioning of the Krebs cycle, thereby inhibiting the production of energy through oxidative metabolism.[1]
-
Mitochondrial Toxicity: Cobalt ions exhibit a high affinity for sulfhydryl groups, which are critical components of many enzymes involved in mitochondrial respiration.[13] This can lead to the inhibition of these enzymes, disruption of the electron transport chain, and a subsequent decrease in ATP synthesis.
-
Ionic Competition: As a divalent cation, Co²⁺ can compete with other essential ions, notably calcium (Ca²⁺). This competition may disrupt Ca²⁺ signaling pathways and interfere with the function of Ca²⁺-binding proteins, which are vital for a multitude of cellular processes.[3]
Section 2: Investigated Biological Activities
Leveraging the mechanisms described above, this compound has been investigated for several preliminary biological activities, ranging from antimicrobial action to effects on mammalian cell viability.
Antimicrobial Properties
A key area of investigation has been the antimicrobial activity of cobalt-citrate complexes. A soluble complex, (NH₄)₄[Co(C₆H₅O₇)₂], has demonstrated significant inhibitory effects against several common foodborne pathogens.[1]
Expertise & Causality: The antimicrobial effect is not attributed to the citrate, which is a common food source for bacteria, but to the cobalt ion's disruption of energy metabolism.[1] By inhibiting the Krebs cycle, the cobalt complex effectively starves the bacterial cells of the energy required for growth and proliferation. The chelated form ensures the cobalt remains soluble and bioavailable in culture media where simple cobalt salts might precipitate.[1]
Data Presentation:
| Pathogen | Form | Activity of 0.5 mM Co-cit Complex | Reference |
| Listeria monocytogenes | Gram-positive | Significant Inhibition (Highly Sensitive) | [1] |
| Pseudomonas aeruginosa | Gram-negative | Significant Inhibition (Highly Sensitive) | [1] |
| Staphylococcus aureus | Gram-positive | Significant Inhibition | [1] |
| Escherichia coli | Gram-negative | Significant Inhibition | [1] |
Cytotoxicity and Genotoxicity in Mammalian Cells
While beneficial in some contexts, the same mechanisms that grant cobalt its biological activity also underpin its toxicity. The dose determines the poison.
-
Dose-Dependent Cytotoxicity: In vitro studies on various cell lines, including human astrocytoma and neuroblastoma cells, have shown that cobalt induces a dose- and time-dependent decrease in cell metabolism and viability.[14][15] This cytotoxicity is a direct result of metabolic disruption, oxidative stress from ROS production, and the initiation of apoptosis.[3][13]
-
Genotoxic Potential: Cobalt compounds are capable of inducing DNA damage.[16] This occurs through two primary routes:
-
Direct Genotoxicity: The generation of reactive oxygen species can lead to oxidative damage to DNA bases.
-
Co-genotoxicity: Cobalt can inhibit the cellular machinery responsible for DNA repair, amplifying the damage caused by other agents and preventing the cell from correcting errors.[16]
-
Data Presentation:
| Cell Line | Cobalt Concentration | Observed Effect | Reference |
| BALB/3T3 Fibroblasts | 10 µM Co²⁺ | ~70% reduction in cell growth | [15] |
| Human Lymphocytes | 1.2 - 6.0 µg/mL Co | Dose-dependent DNA damage (Comet Assay) | [16] |
| Human Neuroblastoma (SH-SY5Y) | 0 - 200 µM Co | Dose-dependent decrease in cell metabolism | [14] |
| Human Astrocytoma (U373) | 0 - 200 µM Co | Dose-dependent decrease in cell metabolism | [14] |
Section 3: Experimental Protocols for Biological Assessment
To ensure scientific rigor and reproducibility, the study of this compound requires validated, self-consistent protocols. The following methodologies represent a robust framework for investigating its primary biological activities.
Synthesis and Characterization of a Soluble Cobalt(II)-Citrate Complex
Trustworthiness: Using a well-characterized, soluble complex like (NH₄)₄[Co(C₆H₅O₇)₂] is critical. It avoids the solubility and bioavailability issues of simple cobalt salts at physiological pH, ensuring that the observed effects are due to a known concentration of bioavailable cobalt.[1][5]
Step-by-Step Methodology:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve Co(NO₃)₂·6H₂O (0.30 g) and citric acid (0.42 g) in 5 mL of deionized water. This corresponds to a 1:2 molar ratio of Co(II) to citrate.[1]
-
pH Adjustment: Stir the mixture at room temperature until all reactants are fully dissolved. Slowly adjust the pH of the reaction mixture to ~8.0 using aqueous ammonia. The solution should remain clear.
-
Crystallization: Filter the clear, dark pink solution to remove any particulates. Add ethanol to the filtrate.
-
Incubation: Store the solution at 4 °C for several days to allow for the growth of dark pink crystals.
-
Harvesting and Drying: Collect the crystalline material by filtration and dry it under a vacuum. The resulting compound is (NH₄)₄[Co(C₆H₅O₇)₂].[1]
-
Characterization: Confirm the identity and purity of the complex using techniques such as UV-Vis spectroscopy, FT-IR, and X-ray crystallography if possible.[5]
In Vitro Cytotoxicity Assessment (MTT Assay)
Trustworthiness: The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity is indicative of cytotoxicity. This protocol includes controls to ensure the this compound itself doesn't interfere with the assay's colorimetric reading.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., U373, SH-SY5Y) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]
-
Treatment: Prepare serial dilutions of a stock solution of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (medium with vehicle only) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Western Blot Analysis for HIF-1α Stabilization
Trustworthiness: This protocol directly measures the accumulation of the HIF-1α protein, the hallmark of cobalt's hypoxia-mimicking effect. It uses nuclear extraction to specifically look for the translocated, active form of the protein, providing a direct link between cobalt treatment and the activation of the hypoxic response pathway.[8]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa, HepG2) to ~80% confluency. Treat the cells with a predetermined concentration of this compound (e.g., 100 µM) or a vehicle control for a set time (e.g., 4-8 hours).[8]
-
Nuclear Extraction: Harvest the cells and perform nuclear protein extraction using a commercial kit or a standard laboratory protocol (e.g., hypotonic lysis followed by high-salt extraction of nuclei).
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of nuclear protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as Lamin B1, should be used to verify equal loading of nuclear protein.
Section 4: Toxicological Profile and Safety Considerations
While this compound has potential utility, it is imperative to handle it with a clear understanding of its toxicological profile, which is primarily driven by the cobalt ion.
-
Acute Toxicity: Cobalt compounds are harmful if swallowed.[2]
-
Sensitization: Cobalt is a known skin sensitizer and may cause an allergic skin reaction. It is also a respiratory sensitizer.[6][17]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified soluble cobalt(II) salts as "possibly carcinogenic to humans" (Group 2B).[2]
-
Systemic Effects: Chronic or high-level exposure to cobalt can lead to systemic toxicity, affecting the heart, lungs, kidneys, and liver.[6][18]
Researchers and drug development professionals must adhere to strict safety protocols when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in well-ventilated areas to avoid inhalation of the powder.
Conclusion
This compound is a compound of significant biological interest, primarily due to its ability to act as a highly bioavailable source of the cobalt(II) ion. Its preliminary biological activities are potent and well-defined, centering on the profound and elegant mechanism of hypoxia mimicry through the stabilization of HIF-1α. This core mechanism, coupled with direct interference in cellular metabolism, gives rise to its observed antimicrobial and dose-dependent cytotoxic and genotoxic effects.
The potential applications are intriguing, ranging from its current use in nutritional supplements to future possibilities as an antimicrobial agent or a research tool to chemically induce a hypoxic state in cellular models.[1][7][11] However, the promise of this compound is inextricably linked to its toxicological profile. The same pathways that make it biologically active also make it hazardous at higher concentrations. Therefore, any exploration of its therapeutic potential must be balanced with rigorous toxicological assessment. The experimental frameworks provided herein offer a validated starting point for researchers to further unravel the complex biological tale of this simple but powerful molecule.
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Biver, T., et al. (2018). A Comprehensive Study of the Cobalt(II) Chelation Mechanism by an Iminodiacetate-Decorated Disaccharide Ligand. International Journal of Molecular Sciences, 19(11), 3624. [Link]
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cobaltous citrate CAS number and molecular formula
An In-depth Technical Guide to Cobaltous Citrate for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cobalt(II) salt of citric acid, is a compound of significant interest in both industrial and advanced research settings. While recognized for its use as a nutritional supplement and catalyst, its primary value to the scientific community lies in its role as a reliable and bioavailable chemical inducer of hypoxic responses.[1][2] This guide provides a comprehensive overview of this compound, covering its fundamental chemical identifiers, physicochemical properties, synthesis, and handling. The core focus is a detailed exploration of its mechanism of action as a hypoxia-mimicking agent through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a pathway of critical importance in cancer biology, ischemia research, and drug development. This document furnishes scientists with the foundational knowledge and practical protocols required to effectively utilize this compound as a tool to investigate cellular responses to oxygen deprivation.
Chemical Identification and Properties
A precise understanding of a chemical reagent begins with its unequivocal identification and a summary of its physical properties. This compound exists most commonly in its anhydrous and dihydrate forms, which possess distinct CAS numbers and molecular weights.
Nomenclature and Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | tris(cobalt(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate) | [3] |
| Synonyms | Tricobalt dicitrate, Cobalt(II) citrate, Citric acid cobalt(2+) salt | [3] |
| Anhydrous Form | ||
| CAS Number | 866-81-9 | [3][4] |
| Molecular Formula | C₁₂H₁₀Co₃O₁₄ | [3][4] |
| Dihydrate Form | ||
| CAS Number | 6424-15-3 | [1][5][6] |
| Molecular Formula | C₁₂H₁₀Co₃O₁₄ · 2H₂O | [1][5] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | ~555.00 g/mol (Anhydrous) ~591.03 g/mol (Dihydrate) | [3][5] |
| Appearance | Rose-red or reddish-violet amorphous powder or crystals | [1][3] |
| Melting Point | 150 °C (Decomposes, loses water of hydration) | [1][3] |
| Solubility | Slightly soluble in water; soluble in dilute acids. Solubility is pH-dependent. | [2][3] |
| Stability | Stable under recommended storage conditions. | [7] |
Structural Information
This compound is a coordination complex formed between the cobalt(II) ion (Co²⁺) and the citrate anion.[2] Citrate, a tricarboxylic acid, acts as a multidentate ligand, binding the cobalt ion through its carboxylate and α-hydroxyl groups.[8] The resulting structure can vary from simple mononuclear complexes to complex one- or two-dimensional polymers, with the final architecture being highly dependent on factors like pH, temperature, and the presence of other ions during synthesis.[8]
Caption: Conceptual structure of Tricobalt Dicitrate.
Synthesis and Characterization
Synthesis Methodology
A common and scalable laboratory synthesis of this compound involves the reaction of an aqueous solution of citric acid with a cobalt(II) salt, typically cobalt(II) carbonate or hydroxide.[9]
Exemplary Protocol:
-
Dissolution: Dissolve citric acid (e.g., 422.4 g) in deionized water (e.g., 600 mL). Heat the solution to approximately 80°C to ensure complete dissolution.[9]
-
Reaction: Prepare a slurry of cobalt(II) hydroxide carbonate (e.g., 315.2 g) in water (e.g., 1400 mL).[9]
-
Addition: Slowly add the cobalt carbonate slurry to the heated citric acid solution. The reaction is driven by the protonation of the carbonate, which releases CO₂, effervescence will be observed. Maintaining a temperature near 100°C facilitates the reaction to completion.[9]
-
Isolation: After the reaction ceases, the resulting rose-red precipitate is isolated. This can be achieved via filtration and washing with deionized water to remove any unreacted starting materials.
-
Drying: The final product is dried to yield this compound powder. Industrial preparations may use spray drying to obtain a fine, homogenous powder.[9]
Causality: The use of cobalt carbonate or hydroxide is advantageous as the byproducts (water and CO₂) are benign and easily removed from the reaction mixture. Heating the solution increases the reaction rate and helps to drive the equilibrium towards the formation of the cobalt citrate salt.
Analytical Characterization
The synthesized complex can be characterized using various spectroscopic and analytical techniques. Techniques such as UV/Vis and Electron Paramagnetic Resonance (EPR) spectroscopy have been used to confirm the +2 oxidation state and the high-spin electronic configuration of the cobalt ion within the citrate complex.[10] X-ray crystallography provides definitive structural information, revealing bond lengths and the precise coordination environment of the metal center.[10]
Core Application: A Robust Hypoxia Mimetic Agent
The most compelling application of this compound in modern drug discovery and cell biology research is its ability to chemically mimic a hypoxic (low-oxygen) state. This is achieved through the stabilization of the transcription factor HIF-1α.
Mechanistic Insight: HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This process is mediated by a class of iron-dependent enzymes called prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, which marks it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
Cobalt(II) ions interfere with this process. With an ionic radius and chemistry similar to the ferrous ion (Fe²⁺) required at the active site of PHDs, Co²⁺ (delivered by this compound) competitively displaces the iron cofactor. This substitution renders the PHD enzymes inactive. Without active PHDs, HIF-1α is no longer hydroxylated, evades recognition by VHL, and rapidly accumulates within the cell. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in the cellular response to hypoxia, including those for angiogenesis (e.g., VEGF), glycolysis, and cell survival.
Caption: Mechanism of HIF-1α stabilization by Cobalt Citrate.
Experimental Workflow: Assessing HIF-1α Induction
A standard workflow to validate the effect of this compound involves treating a cell culture, followed by protein analysis to detect the accumulated HIF-1α.
Caption: Experimental workflow for HIF-1α detection after Cobalt Citrate treatment.
Protocol: Induction of a Hypoxic Response in Cell Culture
This protocol provides a self-validating system where the successful induction of a hypoxic state is confirmed by the detection of HIF-1α protein.
Materials:
-
Cobalt(II) citrate dihydrate (CAS 6424-15-3)
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Sterile PBS
-
Sterile, nuclease-free water
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against HIF-1α
-
Secondary HRP-conjugated antibody
-
PVDF membrane
-
ECL Western Blotting Substrate
Methodology:
-
Preparation of Stock Solution (Self-Validating Step):
-
Accurately weigh cobalt(II) citrate dihydrate. Due to its limited water solubility, prepare a 10 mM stock solution in sterile 10 mM HCl. Gentle warming may be required for full dissolution.
-
Causality: Using a dilute acid ensures complete solubilization of the cobalt salt, providing an accurate stock concentration, which is critical for reproducible experiments.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile tube. Store at 4°C.
-
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. Typical final concentrations range from 100 µM to 200 µM.
-
Include a vehicle-only control (medium with an equivalent volume of 10 mM HCl, highly diluted).
-
Aspirate the old medium from the cells and replace it with the treatment or control medium.
-
-
Incubation:
-
Return the plate to the incubator for 4 to 24 hours. A 4-6 hour time point is often sufficient for robust HIF-1α accumulation.
-
-
Protein Extraction (Self-Validating Step):
-
Place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Causality: Performing all steps on ice is crucial to minimize proteolytic activity and preserve the integrity of the stabilized HIF-1α protein.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HIF-1α.
-
Wash and probe with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. A strong band at ~120 kDa in the cobalt-treated lanes, absent or weak in the control lane, validates the successful induction of a hypoxic response.
-
Other Research Applications
Beyond its role as a hypoxia mimetic, this compound is utilized in several other fields:
-
Antimicrobial Research: The cobalt-citrate complex has demonstrated antimicrobial activity against common foodborne pathogens, suggesting potential applications in food packaging and preservation.[11]
-
Catalysis: Like many coordination compounds, it can serve as a catalyst in organic synthesis, facilitating specific chemical transformations.[1]
-
Materials Science: It is used as a precursor for synthesizing cobalt-containing materials, which are integral to battery technology and magnetic applications.[1]
-
Nutritional Science: It is employed as a bioavailable source of cobalt in animal feed supplements to support metabolic processes.[1]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction or respiratory irritation.[3][12] It is listed as a hazardous air pollutant and is considered a suspected carcinogen.[3][13]
-
Handling: Always use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[7][12]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[12]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13343, this compound. Retrieved from [Link]
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Salifoglou, A., et al. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex. Journal of Biological Inorganic Chemistry, 5(4), 469-74. Retrieved from [Link]
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Harrell Industries, Inc. (2015). Cobalt (II) Citrate Hydrate - SAFETY DATA SHEET. Retrieved from [Link]
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Solubility of Things (n.d.). Cobalt(II) citrate. Retrieved from [Link]
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Zhou, Z. H., et al. (2014). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design, 14(4), 1845-1853. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability of Cobaltous Citrate Dihydrate
Abstract
This technical guide provides a comprehensive analysis of the stability of cobaltous citrate dihydrate, a compound of increasing interest in pharmaceutical and materials science. We will delve into the core physicochemical properties, explore potential degradation pathways under various stress conditions, and present a robust framework for a comprehensive stability testing program. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies for ensuring the quality, safety, and efficacy of products containing this versatile molecule.
Introduction: The Significance of this compound Dihydrate
This compound dihydrate, a coordination complex of cobalt (II) with citric acid, is a reddish-violet crystalline powder with the molecular formula C₁₂H₁₀Co₃O₁₄·2H₂O.[1] Its unique properties, including its role as a source of cobalt and the chelating ability of the citrate ligand, have led to its application in diverse fields. In pharmaceuticals, it is explored for its potential in treating conditions related to vitamin B12 deficiency.[1] Beyond this, it serves as a catalyst in organic synthesis and as a precursor in the development of advanced materials.[1]
Understanding the stability of this compound dihydrate is paramount for its successful application. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise product quality and patient safety. This guide will provide a detailed roadmap for assessing and ensuring the stability of this important compound.
Physicochemical Properties and Structural Integrity
A thorough understanding of the fundamental properties of this compound dihydrate is the bedrock of any stability investigation.
Table 1: Physicochemical Properties of this compound Dihydrate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀Co₃O₁₄·2H₂O | [1] |
| Molecular Weight | 591.03 g/mol | [1] |
| Appearance | Reddish-violet powder | [1] |
| Melting Point | Approximately 150 °C | [1] |
| Solubility | Information not readily available, but generally considered soluble in water. | [1] |
The structural integrity of this compound dihydrate is centered around the coordination of the cobalt (II) ion by the citrate ligand. In an aqueous environment, the cobalt(II) ion in a citrate complex has been shown to exist in a distorted octahedral geometry, coordinated by two citrate ligands.[2] The two water molecules in the dihydrate form are crucial to the crystal lattice and its overall stability.
Potential Degradation Pathways and Mechanisms
The stability of this compound dihydrate can be compromised by several factors, leading to both chemical and physical changes. The primary degradation pathways to consider are dehydration, thermal decomposition, photodegradation, and interaction with other excipients.
Dehydration: The Role of Water of Hydration
As a dihydrate, the water molecules are integral to the crystal structure. The loss of these water molecules, or dehydration, can be induced by heat or low humidity and can lead to changes in the solid-state properties of the compound. The dehydration of hydrated metal salts is a common phenomenon that can affect stability, solubility, and bioavailability. The dehydration process for a similar compound, trisodium citrate dihydrate, has been shown to occur at elevated temperatures, leading to a change in the crystal structure.[1]
Thermal Decomposition: Beyond Dehydration
At temperatures exceeding the point of dehydration, this compound dihydrate will undergo further decomposition. Thermal analysis of a mixed-metal cobalt-iron-chromium citrate precursor indicates that the decomposition of the citrate complex begins at around 240°C, with the fragmentation of the organic citrate ligand.[2] This decomposition can lead to the formation of cobalt oxides and other degradation products.[2]
Photodegradation: The Influence of Light
Exposure to light, particularly in the presence of trace metals like iron, can catalyze the photodegradation of the citrate ligand.[1] Studies have shown that the photochemical decomposition of citrate can proceed via the formation of 3-oxoglutarate, which can further degrade to acetone and carbon dioxide.[1] While this has been primarily studied in solution, it highlights a potential degradation pathway for the solid material, especially in the presence of impurities. The photostability of metal-organic frameworks (MOFs) containing carboxylate linkers has also been shown to be a concern, with decomposition leading to the evolution of CO₂.[3]
Hydrolytic and Oxidative Degradation
While solid-state degradation is the primary focus for the drug substance, the potential for hydrolysis and oxidation should be considered, particularly in the presence of moisture. The citrate moiety itself can be susceptible to oxidation, and the cobalt(II) ion could potentially be oxidized to cobalt(III) under certain conditions.
A Framework for Stability Testing
A robust stability testing program is essential to understand the degradation profile of this compound dihydrate and to establish a retest period or shelf life. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4]
Forced Degradation Studies: Unveiling a "Worst-Case" Scenario
Forced degradation, or stress testing, is a critical first step in understanding the intrinsic stability of the molecule.[5] These studies involve subjecting the compound to conditions more severe than those expected during storage and are instrumental in identifying potential degradation products and validating the stability-indicating nature of analytical methods.[5]
Table 2: Recommended Forced Degradation Conditions for this compound Dihydrate
| Stress Condition | Proposed Protocol | Rationale |
| Thermal (Solid State) | Expose solid material to elevated temperatures (e.g., 60°C, 80°C, and a temperature near the melting point) for a defined period. | To assess the impact of heat on dehydration and decomposition. |
| Humidity (Solid State) | Expose solid material to elevated humidity levels (e.g., 75% RH, 90% RH) at an elevated temperature (e.g., 40°C). | To evaluate the effect of moisture on the crystal structure and potential for hydrolysis. |
| Photostability (Solid State) | Expose the solid material to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] | To determine the potential for photodegradation of both the cobalt complex and the citrate ligand. |
| Acid/Base Hydrolysis (Solution) | Suspend or dissolve the material in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures. | To investigate the susceptibility of the citrate ligand to hydrolysis. |
| Oxidative Degradation (Solution) | Expose a solution of the material to an oxidizing agent (e.g., 3% H₂O₂). | To assess the potential for oxidation of the cobalt ion or the citrate ligand. |
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish the retest period.
Table 3: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Validated Analytical Methodologies: The Key to Accurate Assessment
The ability to accurately detect and quantify any changes in the quality of this compound dihydrate is dependent on the use of validated, stability-indicating analytical methods.
Characterization of the Solid State
5.1.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful tools for investigating the thermal stability of this compound dihydrate.[6]
-
TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration and decomposition events.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and the enthalpy of decomposition.
Experimental Protocol: TGA/DSC Analysis
-
Accurately weigh 5-10 mg of this compound dihydrate into an appropriate TGA/DSC pan.
-
Place the pan in the instrument.
-
Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermograms to identify the temperatures of dehydration and decomposition.
5.1.2. Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for characterizing the crystalline structure of this compound dihydrate and detecting any changes in its solid form due to stress conditions.[3][7] Changes in the PXRD pattern, such as the appearance of new peaks or a loss of crystallinity, can indicate degradation or a phase transition.[7]
Experimental Protocol: PXRD Analysis
-
Gently grind a small amount of the this compound dihydrate sample to ensure a random orientation of the crystals.
-
Mount the powdered sample on a sample holder.
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Compare the diffraction patterns of stressed samples to that of a reference standard to identify any changes in the crystal structure.
5.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying changes in the functional groups of the citrate ligand and the overall coordination environment of the cobalt ion.[8] Changes in the vibrational frequencies of the carboxylate and hydroxyl groups can indicate degradation of the citrate moiety.
Experimental Protocol: FTIR Analysis
-
Prepare a sample for analysis, typically as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer.
-
Collect the infrared spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of stressed samples to a reference standard, looking for the appearance, disappearance, or shifting of characteristic peaks.
Quantification of Purity and Degradation Products
5.2.1. High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)
A stability-indicating HPLC-MS method is the cornerstone for quantifying the purity of this compound dihydrate and for the detection and identification of any degradation products.[9]
Experimental Protocol: Development of a Stability-Indicating HPLC-MS Method
-
Column Selection: A reversed-phase C18 or a mixed-mode column would be a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection:
-
UV/Vis Detection: The cobalt complex will likely have a chromophore that allows for UV/Vis detection.
-
Mass Spectrometric (MS) Detection: MS detection is crucial for the identification of unknown degradation products by providing mass-to-charge ratio information.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualization of the Stability Assessment Workflow
The following diagram illustrates the logical flow of a comprehensive stability assessment for this compound dihydrate.
Caption: A logical workflow for the comprehensive stability assessment of this compound dihydrate.
Conclusion: A Proactive Approach to Ensuring Stability
The stability of this compound dihydrate is a critical quality attribute that must be thoroughly understood and controlled. This technical guide has provided a comprehensive framework for this endeavor, from understanding the fundamental physicochemical properties and potential degradation pathways to implementing a robust stability testing program with validated analytical methodologies. By adopting a proactive and scientifically sound approach to stability assessment, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing this important compound, ultimately contributing to the development of safe and effective medicines and innovative materials.
References
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Salifoglou, A., et al. (2003). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Inorganic Chemistry, 42(1), 22-31. [Link]
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Vallabha, J., & Talla, V. (2015). A compilation of the important decomposition pathways for citric acid. ResearchGate. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Gahan, C., et al. (2019). Long-term photostability in Metal Organic Frameworks. Digital.CSIC. [Link]
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ResearchGate. (n.d.). FTIR spectra of citric acid, cobalt citrate xerogel, TAA and the final...[Link]
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JETIR. (2018). Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. JETIR, 5(8). [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
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Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-55. [Link]
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ResearchGate. (n.d.). XRD patterns of (a) as-prepared Cobalt oxalate hydrate sample and Co 3...[Link]
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Vemić, A., et al. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Bioanalytical Techniques, 8(5). [Link]
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Sielc.com. (n.d.). HPLC Determination of Citric Acid on Newcrom B Column. [Link]
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An, D., & Zhang, T. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytical and Bioanalytical Chemistry, 414(1), 169-180. [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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ResearchGate. (2017). (PDF) Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms. [Link]
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The Toxicological Profile of Cobaltous Citrate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cobalt, a naturally occurring transition element, is both an essential micronutrient, forming the core of vitamin B12 (cyanocobalamin), and a potential toxicant at elevated exposures.[1][2] Cobaltous citrate, an organic salt of cobalt, is utilized in various applications, including as a component in vitamin preparations and therapeutic agents.[3] Its solubility and the bioavailability of the cobalt (II) ion (Co²⁺) are key determinants of its toxicological profile.[4][5] This guide provides a comprehensive technical overview of the toxicology of this compound, synthesizing current knowledge on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety and risk assessment of this compound. The toxicity of soluble cobalt salts is largely attributed to the Co²⁺ cation, allowing for a scientifically justified read-across from data on other soluble cobalt compounds like cobalt chloride and cobalt sulfate.[4]
Physicochemical Properties
Understanding the fundamental chemical and physical characteristics of this compound is crucial for interpreting its toxicological behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀Co₃O₁₄ | [3] |
| Molecular Weight | 555.00 g/mol | [3] |
| Appearance | Rose-red, amorphous powder or red crystals | [3][6] |
| Melting Point | 150°C (decomposes, loses 2H₂O) | [3][6] |
| Solubility | Slightly soluble in water; soluble in dilute acids. | [3][6] |
| Odor | Odorless | [3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of this compound are governed by the behavior of the cobalt ion upon dissolution.
Absorption: Cobalt can be absorbed through the gastrointestinal tract, lungs, and skin.[3][5] Oral absorption is highly variable (5-97%) and depends on the dose, nutritional status, and the specific form of cobalt.[2][5] Soluble forms like this compound are expected to have higher absorption compared to insoluble forms.[2] Dermal absorption through intact skin is generally low (<1%) but can increase significantly through abraded skin (up to 80%).[5]
Distribution: Once absorbed, cobalt is distributed throughout the body via the bloodstream, where it primarily binds to albumin.[2][7] The highest concentrations are typically found in the liver, kidneys, pancreas, and heart.[5][7]
Metabolism: As an inorganic ion, cobalt is not metabolized in the classical sense but rather distributes among various tissues and body fluids.[2][5]
Excretion: Absorbed cobalt is primarily excreted in the urine, while unabsorbed cobalt is eliminated in the feces.[2][5] The elimination from the body follows a multi-compartmental model, with a rapid initial phase followed by a much slower phase, indicating long-term retention in some tissues.[2][7] Studies in rabbits have shown that cobalt administered as citrate is more rapidly eliminated compared to other forms, with 50-65% of the dose excreted in the urine within 24 hours.[3]
Caption: ADME pathway of this compound.
Mechanisms of Toxicity
The toxicity of cobalt is multifactorial, with the primary mechanisms revolving around the generation of reactive oxygen species (ROS) and interference with critical cellular processes.
3.1 Oxidative Stress: The Co²⁺ ion can participate in redox cycling, leading to the formation of ROS.[7] This oxidative stress can cause damage to lipids (lipid peroxidation), proteins, and DNA.[3][8]
3.2 Interference with DNA Repair: A key mechanism of cobalt's genotoxicity and carcinogenicity is its ability to inhibit DNA repair processes.[6][8][9] Cobalt ions can interfere with zinc finger proteins, which are crucial for the function of several DNA repair enzymes, such as XPA and PARP.[6][8] By impairing the cell's ability to repair DNA damage, cobalt can lead to the accumulation of mutations and genomic instability.[8]
3.3 Enzyme Inhibition and Ion Mimicry: Divalent cobalt (Co²⁺) can mimic other essential divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] This mimicry can lead to the inhibition of various enzymes that rely on these cations as cofactors, disrupting processes like protein and RNA synthesis.[1] For instance, cobalt can inhibit α-ketoglutarate dehydrogenase, an important enzyme in the Krebs cycle.[1]
3.4 Hypoxia Mimicry: Cobalt ions can stabilize the hypoxia-inducible factor (HIF-1α), a key transcription factor that regulates the cellular response to low oxygen levels.[7] This leads to the upregulation of genes involved in processes like erythropoiesis, which can result in polycythemia (an increase in red blood cells).[10][11]
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Methodological & Application
Application Notes & Protocols: Cobaltous Citrate as a Versatile Precursor for High-Performance Catalyst Synthesis
Introduction: The Strategic Advantage of the Citrate Precursor Route
In the pursuit of catalysts with high efficacy, stability, and tailored nanostructures, the choice of the precursor material is a critical determinant of the final product's performance. Cobaltous citrate, a metal-organic complex, has emerged as a superior precursor for the synthesis of cobalt-based catalysts. Its utility stems from the multifunctional nature of the citrate ligand, which acts as a potent chelating agent. This chelation facilitates the formation of stable, homogeneous solutions containing cobalt ions, preventing premature precipitation and ensuring a uniform distribution of metal centers throughout the precursor matrix.[1][2] This molecular-level mixing is paramount for producing catalysts with high dispersion, smaller crystallite sizes, and consequently, a greater number of accessible active sites upon thermal decomposition.
The citrate anion, with its three carboxyl groups and one hydroxyl group, forms stable chelate complexes with cobalt (II) ions in solution.[3] During subsequent thermal treatment, the organic citrate framework undergoes a controlled decomposition and combustion process. This serves two crucial functions: it provides the energy for the formation of the desired cobalt oxide phases (e.g., Co₃O₄) and acts as a fuel, often leading to a self-propagating combustion reaction that can produce high-surface-area, nanocrystalline materials. The gases evolved during this process (CO₂, H₂O) help to create a porous structure in the final catalyst. This guide provides detailed protocols for leveraging this compound in several common catalyst synthesis methodologies.
Core Synthesis Methodologies
Three primary methods effectively utilize this compound for catalyst preparation: the Sol-Gel method, direct Thermal Decomposition, and Hydrothermal Synthesis. Each offers unique advantages in controlling the catalyst's final physicochemical properties.
The Sol-Gel Citrate Method
This technique is renowned for producing highly homogeneous, nanocrystalline oxide catalysts at relatively low temperatures. The underlying principle is the formation of a three-dimensional polymer-like network (a gel) from a solution (a sol) containing the metal precursor and citric acid. This process physically locks the metal ions within the citrate matrix, preventing segregation and agglomeration during the subsequent drying and calcination steps.
Causality and Scientific Insights: The molar ratio of citric acid to the total metal ions is a critical parameter. An optimal ratio, typically between 1 and 3, ensures complete complexation and uniform dispersion.[4] Insufficient citric acid can lead to incomplete chelation, while an excess may result in the formation of unwanted phases or inhibit particle dispersion.[5] The gelation step, achieved by controlled heating, evaporates the solvent and promotes polyesterification between citrate molecules, trapping the cobalt ions in a rigid framework. The final calcination step burns off the organic matrix, leaving behind a high-surface-area, crystalline cobalt oxide catalyst.
Protocol 1: Sol-Gel Synthesis of Nanocrystalline Co₃O₄
Materials:
-
Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
-
Ammonium hydroxide solution (optional, for pH adjustment)
Procedure:
-
Solution Preparation: Dissolve cobalt (II) nitrate hexahydrate and citric acid in deionized water in a 1:1 molar ratio. Stir vigorously at room temperature until a clear, pink solution is formed.
-
Gel Formation: Heat the solution to 80°C on a hot plate with continuous stirring. This process drives off water and promotes condensation polymerization, gradually increasing the viscosity until a thick, viscous gel is formed.[6]
-
Drying: Transfer the gel to a drying oven and hold at 120°C for 12-20 hours. This step removes the remaining water and forms a solid, glassy precursor material.
-
Precursor Grinding: Grind the dried solid into a fine powder using a mortar and pestle.
-
Calcination: Place the powder in a ceramic crucible and transfer to a muffle furnace. Heat in a static air atmosphere to the desired temperature (e.g., 300-500°C) for 4 hours with a ramp rate of 5°C/min. The combustion of the citrate complex will yield the final Co₃O₄ nanocrystalline powder.[7]
Workflow for Sol-Gel Synthesis:
Caption: Workflow for synthesizing Co₃O₄ catalysts via the sol-gel citrate method.
Direct Thermal Decomposition
This method is a more straightforward approach where a pre-synthesized or in-situ formed this compound complex is directly heated to high temperatures. The decomposition process involves dehydration, fragmentation of the citrate ligand, and finally, the formation of cobalt oxide. The key is the rapid, exothermic decomposition of the citrate, which can create a porous, high-surface-area structure.
Causality and Scientific Insights: Thermogravimetric analysis (TGA) reveals that the decomposition of metal-citrate complexes occurs in distinct stages.[3] An initial weight loss below 200°C corresponds to the removal of adsorbed and coordinated water. The major decomposition of the anhydrous citrate complex typically occurs in a sharp, exothermic event between 250°C and 400°C, leading to the formation of the spinel oxide phase. The final calcination temperature is a critical parameter that dictates the catalyst's crystallinity and surface area. Higher temperatures generally lead to larger crystallite sizes and lower surface areas due to sintering.[8]
Protocol 2: Direct Thermal Decomposition of this compound
Materials:
-
Cobalt (II) carbonate (CoCO₃) or Cobalt (II) hydroxide carbonate (2CoCO₃·3Co(OH)₂·H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
Procedure:
-
Precursor Formation (Solid-State): This protocol utilizes a solvent-free "soft reactive grinding" approach.[7] Mix cobalt (II) hydroxide carbonate and citric acid (e.g., in a weight ratio of 1.33g to 2.17g) by manual grinding for ~5 minutes.[7]
-
Mechanochemical Activation: Transfer the powder mixture to a planetary ball mill. Mill at high speed (e.g., 600 rpm) for 0.5 to 6 hours. This step ensures intimate contact and reaction between the solid precursors to form the cobalt-citrate complex.[7]
-
Thermal Decomposition: Transfer the resulting fine powder to a ceramic crucible. Calcine in a muffle furnace in a static air atmosphere at 300-350°C for 4 hours. The solid-state reaction and subsequent decomposition yield a highly active, nanocrystalline Co₃O₄ catalyst.[7]
Decomposition Mechanism of Cobalt-Citrate Complex:
Caption: Key stages in the thermal decomposition of a cobalt-citrate precursor.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles. Citrate can be used here as a capping or chelating agent to influence crystal growth.
Causality and Scientific Insights: In a hydrothermal system, increased temperature and pressure enhance the solubility of reactants and accelerate reaction kinetics. The this compound complex in the solution controls the concentration of free cobalt ions, allowing for a slower, more controlled nucleation and growth of cobalt oxide crystals. This leads to the formation of well-defined nanostructures. Parameters such as reaction time, temperature, and pH are crucial for controlling the final morphology.[9][10]
Protocol 3: Hydrothermal Synthesis of Co₃O₄ Nanoparticles
Materials:
-
Cobalt (II) acetate tetrahydrate (Co(C₂H₃O₂)₂·4H₂O) or another soluble cobalt salt
-
Citric Acid (optional, as a shape-directing agent)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Procedure:
-
Precursor Solution: Prepare a 0.1 M aqueous solution of cobalt (II) acetate tetrahydrate.[10] If using citric acid, add it at a desired molar ratio to cobalt. Stir until fully dissolved.
-
pH Adjustment: Slowly add a 0.5 M NaOH solution dropwise while stirring to adjust the pH to a desired level (e.g., pH 9-11), which will initiate the precipitation of cobalt hydroxide.
-
Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 6-8 hours.[9][10]
-
Product Recovery: Allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Filter the black precipitate, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dry it in an oven at 80-100°C overnight.
-
Post-Calcination (Optional): The dried powder can be calcined at 400-600°C for 1-3 hours to improve crystallinity and remove any residual organic species.[9]
Impact of Synthesis Parameters on Catalyst Properties
The final properties of the cobalt catalyst are highly dependent on the synthesis parameters. Understanding these relationships is key to designing catalysts for specific applications.
| Parameter | Typical Range | Effect on Catalyst Properties | Rationale & Citations |
| Citrate:Metal Molar Ratio | 1:1 to 3:1 | An optimal ratio (often >1) improves metal dispersion and creates smaller particles. Excess citrate can lead to impurities. | Ensures complete chelation of metal ions, preventing agglomeration during drying and calcination.[2][4] |
| Calcination Temperature | 300°C - 700°C | Increasing temperature: - Increases crystallite size.- Decreases specific surface area.- Improves crystallinity. | Higher temperatures provide more energy for atomic diffusion, leading to crystal growth (sintering) and collapse of micropores.[8][11] |
| Calcination Atmosphere | Static Air, Dynamic Air | Dynamic air (flowing) can lead to smaller crystallite sizes compared to static air at the same temperature. | Flowing air can remove gaseous decomposition products more efficiently, potentially altering the decomposition pathway and heat transfer. |
Table 1: Influence of Calcination Temperature on Co₃O₄ Catalyst Properties (Citrate Method) Data synthesized from multiple sources for illustrative purposes.
| Calcination Temp. (°C) | Avg. Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 350 | ~15 - 20 | > 100 |
| 450 | ~20 - 25 | ~ 70 - 90 |
| 550 | ~30 - 40 | ~ 40 - 60 |
Application Protocols
Application 1: Catalyst for Propane Total Oxidation
Nanocrystalline Co₃O₄ derived from citrate precursors exhibits exceptional activity for the total oxidation of volatile organic compounds (VOCs) like propane, often outperforming noble metal catalysts.[7]
Protocol 4: Catalytic Testing for Propane Oxidation
-
Catalyst Loading: Load 100-200 mg of the synthesized Co₃O₄ catalyst into a fixed-bed quartz microreactor, supported by quartz wool.
-
Pre-treatment: Heat the catalyst under a flow of air or an inert gas (e.g., N₂) at 200-300°C for 1 hour to remove any adsorbed impurities.
-
Reaction Conditions: Cool the reactor to the starting reaction temperature (e.g., 150°C). Introduce the reactant gas mixture.
-
Gas Composition: 1 vol% propane, 10 vol% O₂, balanced with N₂.[12]
-
Flow Rate: Total flow of 100 mL/min.
-
GHSV (Gas Hourly Space Velocity): ~30,000 - 60,000 mL g⁻¹ h⁻¹.
-
-
Data Collection: Increase the reactor temperature in steps (e.g., 10-20°C increments) and allow the reaction to stabilize at each step. Analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a suitable detector (TCD or FID) to determine the conversion of propane.
Application 2: Precursor for Fischer-Tropsch Synthesis Catalysts
Cobalt catalysts are industry-standard for Fischer-Tropsch (F-T) synthesis, converting syngas (H₂ + CO) into liquid hydrocarbons. The citrate method can be used to prepare supported cobalt catalysts with high dispersion.
Protocol 5: Preparation and Testing of a Co/Al₂O₃ F-T Catalyst
-
Support Impregnation: Prepare an aqueous solution of cobalt nitrate and citric acid (e.g., 1:1 molar ratio). Impregnate a porous support like γ-Al₂O₃ with this solution using the incipient wetness technique.
-
Drying and Calcination: Dry the impregnated support at 120°C overnight, followed by calcination in air at 350-400°C for 4-5 hours to decompose the citrate complex and form supported Co₃O₄ nanoparticles.[13][14]
-
Catalyst Activation (Reduction): This step is crucial to convert the inactive Co₃O₄ to the active metallic cobalt (Co⁰) phase.[14]
-
Fischer-Tropsch Reaction:
-
Cool the activated catalyst under an inert atmosphere to the reaction temperature (e.g., 220°C).
-
Introduce the syngas feed.
-
Typical Conditions: T = 220°C, P = 20 bar, H₂/CO ratio = 2:1.[6][15]
-
Product Analysis: The products are passed through a series of traps (hot and cold) to collect liquid hydrocarbons and waxes. The remaining gas phase is analyzed by an online GC to determine CO conversion and selectivity towards methane and other light hydrocarbons.
-
References
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The Influence of citric acid concentration and calcination temperature on the catalytic growth of carbon nanotubes by aluminum supported cobalt ferrite catalyst. Taylor & Francis Online. (n.d.). Retrieved January 21, 2026, from [Link]
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Effect of Citric Acid Addition on Co−Mo/B 2 O 3 /Al 2 O 3 Catalysts Prepared by a Post-Treatment Method. ResearchGate. (2009). Retrieved January 21, 2026, from [Link]
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Performance of Citric Acid as a Catalyst and Support Catalyst When Synthesized with NaOH and CaO in Transesterification of Biodiesel from Black Soldier Fly Larvae Fed on Kitchen Waste. MDPI. (2022). Retrieved January 21, 2026, from [Link]
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The Effect of Citric Acid Concentration on the Properties of LaMnO 3 as a Catalyst for Hydrocarbon Oxidation. MDPI. (2021). Retrieved January 21, 2026, from [Link]
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Fischer-Tropsch Synthesis: The Characterization and Testing of Pt-Co/SiO2 Catalysts Prepared with Alternative Cobalt Precursors. Semantic Scholar. (2021). Retrieved January 21, 2026, from [Link]
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Effect of Calcination Temperature on the Behavior of the Agglomerated Co3O4 Nanoparticles Obtained Through the Sol–Gel Method. ResearchGate. (2020). Retrieved January 21, 2026, from [Link]
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Dry citrate-precursor synthesized nanocrystalline cobalt oxide as highly active catalyst for total oxidation of propane. Fudan University. (2009). Retrieved January 21, 2026, from [Link]
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Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. ResearchGate. (2024). Retrieved January 21, 2026, from [Link]
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Hydrothermal synthesis of cobalt oxide nanoparticles: Its optical and magnetic properties. ResearchGate. (2013). Retrieved January 21, 2026, from [Link]
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Cobalt oxide catalysts for the total oxidation of propane. Cardiff University. (2012). Retrieved January 21, 2026, from [Link]
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In situ reduction study of cobalt model Fischer–Tropsch synthesis catalysts. RSC Publishing. (2013). Retrieved January 21, 2026, from [Link]
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Fischer-Tropsch Synthesis: Characterization of Interactions between Reduction Promoters and Co for Co/Al2O3ŒBased GTL Catalysts. University of Kentucky. (n.d.). Retrieved January 21, 2026, from [Link]
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synthesis and characterization of cobalt oxide nanoparticles. Sathyabama Institute of Science and Technology. (n.d.). Retrieved January 21, 2026, from [Link]
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Metal–Organic Framework Supported Cobalt Catalysts for the Oxidative Dehydrogenation of Propane at Low Temperature. ACS Central Science. (2016). Retrieved January 21, 2026, from [Link]
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Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. Materials Characterization. (2024). Retrieved January 21, 2026, from [Link]
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Effects of Cobalt Loading, Particle Size, and Calcination Condition on Co/CNT Catalyst Performance in Fischer–Tropsch Reactions. MDPI. (2018). Retrieved January 21, 2026, from [Link]
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Effects of Synthesis Conditions on Rare Earth Doped Iron Oxide Catalyst for Selective Catalytic Reduction of NOx with NH3. Aerosol and Air Quality Research. (2023). Retrieved January 21, 2026, from [Link]
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The active phase in cobalt-based Fischer-Tropsch synthesis. DSpace@Utrecht University. (2017). Retrieved January 21, 2026, from [Link]
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Improved redox synthesis of Mn–Co bimetallic oxide catalysts using citric acid and their toluene oxidation activity. NIH. (2023). Retrieved January 21, 2026, from [Link]
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Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. Jetir.org. (2022). Retrieved January 21, 2026, from [Link]
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Propane Dehydrogenation over Cobalt Aluminates: Evaluation of Potential Catalytic Active Sites. MDPI. (2023). Retrieved January 21, 2026, from [Link]
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Manipulating morphology and surface engineering of spinel cobalt oxides to attain high catalytic performance for propane oxidation. ScienceDirect. (2021). Retrieved January 21, 2026, from [Link]
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Green Synthesis and Characterization of Cobalt Oxide Nanoparticles Using Psidium guajava Leaves Extracts and Their Photocatalytic and Biological Activities. NIH. (2022). Retrieved January 21, 2026, from [Link]
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Thermal Decomposition Kinetics Of A Cobalt (II) Complex Synthesized From A Schiff Base Formed By 5-Amino-1,2,3,4-Thiatriazole An. IJCRT.org. (2025). Retrieved January 21, 2026, from [Link]
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Fischer-Tropsch synthesis on Co/Al₂O₃ catalyst: Effects of carbidization and reduction conditions. ResearchGate. (2013). Retrieved January 21, 2026, from [Link]
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Effect of Calcination Temperatures on Crystallite Size, Particle Size, and Antimicrobial Activity of Synthesized MgO and Its Cytotoxicity. MDPI. (2024). Retrieved January 21, 2026, from [Link]
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Metal−Organic Framework Supported Cobalt Catalysts for the Oxidative Dehydrogenation of Propane at Low Temperature. Pendidikan Kimia. (2016). Retrieved January 21, 2026, from [Link]
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Thermogravimetric analysis of the cobalt complex illustrating... ResearchGate. (2024). Retrieved January 21, 2026, from [Link]
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HYDROTHERMAL SYNTHESIS AND CHARACTERIZATION OF COBALT (II) OXIDE (CoO) NANOPARTICLES. Rasayan Journal of Chemistry. (2025). Retrieved January 21, 2026, from [Link]
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Synthesis and Characterization of Nano sized Cobalt Oxide by Precipitation Method. Nanoscale Reports. (2020). Retrieved January 21, 2026, from [Link]
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The Role of Cobaltous Citrate in Enhancing Hydrodesulfurization Catalysis: Application Notes and Protocols
Introduction: The imperative to produce ultra-low sulfur fuels has intensified the research and development of highly active hydrodesulfurization (HDS) catalysts. Cobalt-molybdenum sulfides supported on γ-alumina (CoMoS/γ-Al₂O₃) are the workhorses of industrial HDS. The performance of these catalysts is intricately linked to the nature and dispersion of the active Co-Mo-S phase. This technical guide delves into the application of cobaltous citrate as a precursor in the synthesis of advanced CoMo/γ-Al₂O₃ catalysts, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanistic role and practical implementation. The use of citrate as a chelating agent is a key strategy to enhance the formation of the desired active phases, leading to superior catalytic activity.[1][2]
The Mechanistic Advantage of the Citrate Ligand in HDS Catalyst Synthesis
The efficacy of a CoMo HDS catalyst is largely determined by the prevalence of the "Co-Mo-S" phase, a synergistic structure where cobalt atoms decorate the edges of MoS₂ slabs. The formation of this phase is often hindered by the premature formation of less active, bulk cobalt oxides (e.g., Co₃O₄) or stable cobalt-support interactions (e.g., CoAl₂O₄) during catalyst preparation.
The introduction of citric acid, which forms this compound in the impregnation solution, serves as a powerful tool to circumvent these issues. Citrate is a multidentate ligand that forms stable chelate complexes with both cobalt and molybdenum ions in the aqueous impregnation solution.[1] This chelation offers several distinct advantages:
-
Enhanced Metal Dispersion: By forming bulky metal-citrate complexes, the premature and non-uniform deposition of metal salts onto the alumina support is prevented. This leads to a more homogeneous distribution of cobalt and molybdenum species across the support surface.[2]
-
Inhibition of Undesirable Phases: The strong interaction between the metals and the citrate ligand minimizes the formation of bulk CoMoO₄ and Co₃O₄ during the drying and calcination steps. These bulk oxides are difficult to sulfide and are less active in HDS.
-
Promotion of the Co-Mo-S Phase: The citrate complexes decompose upon thermal treatment, releasing the metal species in close proximity on the support surface. This proximity is crucial for the efficient formation of the highly active Type II Co-Mo-S phase during the final sulfidation step.[3] Studies have shown that the addition of citric acid increases the concentration of Co-Mo-S active sites without significantly altering their intrinsic activity.[1][4]
-
Tuning of MoS₂ Morphology: The presence of citrate has been shown to influence the morphology of the MoS₂ slabs, leading to structures that expose more of the "S-edge," which is the preferential site for cobalt promotion and the formation of Co-Mo-S active sites.[1]
The following diagram illustrates the proposed mechanism for the enhanced formation of the Co-Mo-S phase using a citrate-based precursor.
Sources
Application Notes and Protocols: The Role and Utility of Cobalt-Citrate Complexes in Electroless Plating Baths
Introduction: A Strategic Overview of Cobalt Deposition and the Pivotal Role of Citrate Complexation
Electroless plating is a cornerstone of modern surface finishing, enabling the deposition of uniform metallic layers onto a variety of substrates without the use of an external electrical current. This autocatalytic process is critical in applications ranging from electronics and aerospace to automotive components, where precision, wear resistance, and specific magnetic or conductive properties are paramount. Within this field, electroless cobalt (Co) and its alloys (e.g., Co-P, Co-B) are of significant interest due to their unique characteristics, including high hardness, excellent magnetic properties, and utility as barrier layers in microelectronics.[1]
A critical component in the formulation of a stable and effective electroless cobalt plating bath is the complexing agent. These agents, also known as chelators, form soluble, stable complexes with the metal ions, preventing their precipitation as hydroxides or other insoluble salts, particularly in the alkaline conditions under which many of these baths operate.[2] Among the various complexing agents utilized, citrate has proven to be highly effective and is widely employed.
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of cobalt-citrate complexes in electroless plating. It is important to clarify that "cobaltous citrate" is not typically added as a discrete chemical. Instead, cobalt-citrate complexes are formed in-situ through the addition of a soluble cobalt(II) salt, such as cobalt sulfate (CoSO₄) or cobalt chloride (CoCl₂), and a source of citrate, typically sodium citrate (Na₃C₆H₅O₇) or citric acid (C₆H₈O₇).[1][3] These notes will elucidate the fundamental chemistry, provide detailed operational protocols, and offer insights into the control and maintenance of these sophisticated plating systems.
The Multifaceted Role of Citrate in Electroless Cobalt Plating
The function of the citrate ion in an electroless cobalt bath is not merely to solubilize the cobalt ions but to act as a crucial regulator of the entire deposition process. Its influence extends to bath stability, deposition rate, and the final properties of the deposited layer.
Prevention of Cobalt Hydroxide Precipitation
Electroless cobalt plating, especially when using sodium hypophosphite as a reducing agent, is often carried out in alkaline conditions (pH 8-11) to achieve a desirable deposition rate.[1] In the absence of a complexing agent, the high concentration of hydroxide ions (OH⁻) would readily react with cobalt(II) ions (Co²⁺) to form insoluble cobalt hydroxide (Co(OH)₂), leading to the rapid decomposition of the bath. Citrate ions form stable, water-soluble complexes with Co²⁺, effectively sequestering them and preventing their precipitation.[4][5]
Control of Free Cobalt Ion Concentration and Deposition Rate
The citrate ligand forms a coordination complex with the cobalt ion, which modulates its electrochemical potential. By controlling the concentration of "free" (uncomplexed) Co²⁺ ions available for reduction at the catalytic surface, citrate acts as a kinetic throttle on the plating reaction.
-
Insufficient Citrate: Leads to an excess of free Co²⁺ ions, which can cause spontaneous bath decomposition and the formation of rough, poorly adherent deposits.[4]
-
Optimal Citrate Concentration: Ensures a controlled supply of cobalt ions to the substrate, promoting a stable plating rate and the formation of a dense, uniform coating.
-
Excessive Citrate: Can lead to the formation of overly stable cobalt-citrate complexes. This reduces the concentration of available Co²⁺ to a level where the deposition rate becomes impractically slow.[6]
The stability of the cobalt-citrate complex is also pH-dependent, adding another layer of control to the plating process.[5]
Influence on Deposit Properties
The presence and concentration of citrate can influence the composition and morphology of the final cobalt alloy deposit. By affecting the kinetics of the cobalt reduction, it can indirectly influence the co-deposition of elements from the reducing agent, such as phosphorus from hypophosphite or boron from dimethylamine borane (DMAB).[1] Deposits produced from citrate-containing baths are often noted for being brighter and smoother compared to those from other complexing systems like tartrates.[3]
Core Chemical Reactions in a Hypophosphite-Based Cobalt-Citrate Bath
The electroless deposition process is a coupled electrochemical reaction occurring on a catalytic surface. The overall process can be understood through the anodic oxidation of the reducing agent and the cathodic reduction of the cobalt-citrate complex.
Reaction Schematics
The following diagram illustrates the core reaction pathway in an alkaline, hypophosphite-reduced electroless cobalt bath containing citrate as the complexing agent.
Caption: Core reaction mechanism in a cobalt-citrate electroless plating bath.
Data Presentation: Typical Bath Formulations and Operating Parameters
The precise composition of an electroless cobalt plating bath will vary depending on the desired deposit characteristics (e.g., high phosphorus for amorphous structure, low phosphorus for higher conductivity) and the specific application. The following tables provide representative formulations for both Co-P (hypophosphite-reduced) and Co-B (borane-reduced) systems.
Table 1: Typical Formulation for Electroless Cobalt-Phosphorus (Co-P) Plating
| Component | Chemical Formula | Concentration Range (g/L) | Molar Concentration (M) | Purpose |
| Cobalt Sulfate Heptahydrate | CoSO₄·7H₂O | 20 - 50 | ~0.07 - 0.18 | Source of Cobalt (Co²⁺) ions |
| Sodium Citrate Dihydrate | Na₃C₆H₅O₇·2H₂O | 50 - 100 | ~0.17 - 0.34 | Complexing Agent |
| Sodium Hypophosphite Monohydrate | NaH₂PO₂·H₂O | 20 - 50 | ~0.19 - 0.47 | Reducing Agent |
| Ammonium Chloride | NH₄Cl | 40 - 60 | ~0.75 - 1.12 | Buffering Agent / Exaltant |
| pH Adjuster | Ammonium Hydroxide (NH₄OH) | As needed | - | To maintain alkaline pH |
| Operating Parameters | Value | |||
| pH | 8.0 - 10.0 | |||
| Temperature | 85 - 95 °C | |||
| Plating Rate | 5 - 15 µm/hr | Dependent on exact formulation and temp |
Note: This formulation is a general guideline. Optimization is required for specific substrates and performance requirements.[3][7]
Table 2: Typical Formulation for Electroless Cobalt-Boron (Co-B) Plating
| Component | Chemical Formula | Concentration Range (g/L) | Molar Concentration (M) | Purpose |
| Cobalt Chloride Hexahydrate | CoCl₂·6H₂O | 10 - 30 | ~0.04 - 0.13 | Source of Cobalt (Co²⁺) ions |
| Citric Acid Monohydrate | C₆H₈O₇·H₂O | 80 - 120 | ~0.38 - 0.57 | Complexing Agent |
| Dimethylamine Borane (DMAB) | (CH₃)₂NHBH₃ | 2 - 5 | ~0.03 - 0.08 | Reducing Agent |
| Boric Acid | H₃BO₃ | 25 - 35 | ~0.40 - 0.57 | Buffer / Stabilizer |
| pH Adjuster | Tetramethylammonium Hydroxide (TMAH) | As needed | - | To maintain alkaline pH |
| Operating Parameters | Value | |||
| pH | 7.0 - 9.0 | |||
| Temperature | 60 - 80 °C | |||
| Plating Rate | 4 - 10 µm/hr | Dependent on exact formulation and temp |
Note: DMAB is a more energetic reducing agent than hypophosphite, and bath parameters must be carefully controlled to prevent instability.[8][9]
Experimental Protocols: Preparation, Operation, and Analysis
Adherence to rigorous protocols is essential for achieving reproducible and high-quality electroless cobalt deposits.
Protocol 1: Preparation of an Electroless Co-P Plating Bath (1 Liter)
-
Reagent Preparation: Use deionized (DI) water (resistivity > 15 MΩ·cm) for all solutions. Ensure all glassware is meticulously cleaned (e.g., with an acid bath followed by thorough DI water rinsing).
-
Initial Dissolution: In a 2-liter beaker, add approximately 500 mL of DI water and heat to ~50-60 °C while stirring with a magnetic stir bar.
-
Component Addition: Add the chemicals in the following order, ensuring each is fully dissolved before adding the next: a. Sodium Citrate (e.g., 80 g) b. Ammonium Chloride (e.g., 50 g) c. Cobalt Sulfate (e.g., 30 g) d. Sodium Hypophosphite (e.g., 25 g)
-
Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask and add DI water to the mark.
-
pH Adjustment: Transfer the solution back to a beaker. Using a calibrated pH meter, slowly add concentrated ammonium hydroxide dropwise while stirring until the target pH (e.g., 9.0) is reached.
-
Filtration: Filter the final solution through a 1-5 µm filter to remove any undissolved particulates. The bath is now ready for use.
Protocol 2: Electroless Cobalt Plating Procedure
The following workflow outlines the key steps for plating onto a substrate.
Caption: A typical workflow for preparing and plating a substrate.
Protocol 3: Analysis and Control of Citrate Concentration
Maintaining the optimal concentration of the citrate complexing agent is vital for the longevity and performance of the plating bath. A reliable method for this analysis involves titration with a lanthanum nitrate standard solution, using a fluoride ion-selective electrode (ISE) to detect the endpoint.[10]
-
Principle: Lanthanum ions (La³⁺) react preferentially with citrate. Once all the citrate has been complexed by the added La³⁺, the excess La³⁺ then reacts with free fluoride ions that have been added to the sample in trace amounts. The sharp decrease in free fluoride concentration marks the titration endpoint.
-
Reagents:
-
Lanthanum Nitrate (La(NO₃)₃) standard solution (e.g., 0.1 M)
-
Sodium Fluoride (NaF) solution (trace concentration, e.g., 100 mg/L)
-
Buffer solution to maintain constant pH (e.g., 0.1 M NH₄Cl adjusted to the bath's operating pH)
-
-
Procedure: a. Pipette a known volume (e.g., 10 mL) of the electroless cobalt plating bath into a beaker. b. Add a known volume of the buffer solution and the sodium fluoride solution. c. Immerse the fluoride ISE and a reference electrode into the solution and allow the potential to stabilize. d. Titrate with the standard lanthanum nitrate solution, recording the volume added and the corresponding electrode potential. e. The endpoint is identified by the point of greatest potential change, corresponding to the complete reaction with citrate. f. Calculate the citrate concentration based on the stoichiometry of the La³⁺-citrate reaction and the volume of titrant used.
Regular analysis (e.g., once per shift or after a certain number of metal turnovers) allows for precise replenishment of sodium citrate, ensuring consistent bath performance.
Conclusion and Field-Proven Insights
The successful operation of an electroless cobalt plating bath is a delicate balance of chemical kinetics and thermodynamics. The in-situ formation of cobalt-citrate complexes is central to this balance, providing the necessary stability while controlling the deposition process. For researchers and practitioners, a deep understanding of the role of citrate is not merely academic; it is fundamental to troubleshooting, process optimization, and achieving the desired end-product specifications.
Key Takeaways for the Practitioner:
-
Citrate is a Regulator, Not Just a Solubilizer: Treat the cobalt-to-citrate ratio as a primary control parameter influencing both plating speed and deposit quality.
-
pH is Critical: The pH of the bath directly impacts the stability of the cobalt-citrate complex and the activity of the hypophosphite or borane reducing agent. Continuous pH monitoring and control are non-negotiable for process stability.
-
Analytical Diligence is Key: A plating bath is a dynamic system. Regular analysis and replenishment of key components, particularly the cobalt salt, reducing agent, and citrate, are essential for extending bath life and ensuring consistent results. The titration method outlined provides a robust means of controlling the complexing agent concentration.[10]
-
Temperature Governs Rate: The deposition rate is highly sensitive to temperature. Precise temperature control (typically ±1 °C) is required for predictable plating thickness.
By leveraging the principles and protocols detailed in these notes, scientists and engineers can harness the full potential of electroless cobalt plating, producing high-performance coatings for a multitude of advanced applications.
References
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-
Title: Deposition of nickel and cobalt by chemical reduction Source: Journal of Research of the National Bureau of Standards URL: [Link]
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Title: Effects of Sodium Citrate Concentration on Electroless Ni-Fe Bath Stability and Deposition Source: ResearchGate URL: [Link]
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Title: Affects of Citric Acid Concentration and System pH on the Speed and the Stability of Nickel Electroless Plating Source: ResearchGate URL: [Link]
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Title: Control of Electroless Cobalt(Tungsten) Damascene Plating Baths Source: ECI Technology URL: [Link]
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Title: Effects of Sodium Citrate and Current Density on Electroplated Nanocrystalline Cobalt-Iron Thin Films Source: ResearchGate URL: [Link]
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Title: Effects of Sodium Citrate and Current Density on Electroplated Nanocrystalline Cobalt-Iron Thin Films Source: ResearchGate URL: [Link]
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Title: Research Progress in Electroless Cobalt Plating and the Bottom-up Filling of Electroless Plating Source: Journal of Electrochemistry URL: [Link]
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Title: Effect of sodium citrate as complexing on electrochemical behavior and speciation diagrams of CoFeNiCu baths Source: ResearchGate URL: [Link]
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Title: Electroless nickel cobalt phosphorous composition and plating process Source: European Publication Server URL: [Link]
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Title: Bath compositions and operation condition for NiCoP electroless plating at standard condition. Source: ResearchGate URL: [Link]
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Title: Citrate-based baths for electrodeposition of nanocrystalline nickel coatings with enhanced hardness Source: ResearchGate URL: [Link]
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Title: Electrolessly Deposited Cobalt–Phosphorus Coatings for Efficient Hydrogen and Oxygen Evolution Reactions Source: MDPI URL: [Link]
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Title: Role of Complexing Agents in Electroless Nickel Baths Source: Patsnap URL: [Link]
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Title: ELECTROLESS PLATING BATH USING CHELATING AGENT Source: WIPO Patentscope URL: [Link]
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Title: Electrodeposition of alloys of phosphorus with nickel or cobalt Source: Journal of Research of the National Bureau of Standards URL: [Link]
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Title: Mechanism proposed for the reduction of metal ions by hypophosphite acid in acid medium catalyzed by the polymer. Source: ResearchGate URL: [Link]
-
Title: Effects of Bath Compositions and Plating Conditions on Electroless Copper Plating Rate with Sodium Hypophosphite as Reducing Agent Source: ResearchGate URL: [Link]
-
Title: Electroless Platinum Deposition Using Co3+/Co2+ Redox Couple as a Reducing Agent Source: MDPI URL: [Link]
-
Title: Analyzing and Controlling Electroless Nickel Baths Source: AZoM URL: [Link]
-
Title: Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids Source: PubMed URL: [Link]
-
Title: Effects of NH4 +/citrate complexing agent ratio on Ni–Mo and Ni–Mo–O electrodeposits from ammonium citrate baths Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DETERMINATION OF POLYLIGAND COMPLEXES OF COBALT (II) WITH CITRATE AND PYROPHOSPHATE IONS Source: ResearchGate URL: [Link]
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- 1. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 2. US3745039A - Electroless cobalt plating bath and process - Google Patents [patents.google.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochem.org [electrochem.org]
- 8. US20040096592A1 - Electroless cobalt plating solution and plating techniques - Google Patents [patents.google.com]
- 9. nano3dsystems.com [nano3dsystems.com]
- 10. JP2007517186A - Measurement of complexing agent concentration in electroless plating bath - Google Patents [patents.google.com]
Application Note: Analytical Methods for the Quantification of Cobaltous Citrate
Introduction
Cobaltous citrate, a salt of cobalt and citric acid, is utilized in various pharmaceutical and nutraceutical formulations. The precise quantification of both the cobalt cation and the citrate anion is critical for ensuring product quality, safety, and efficacy. This application note provides a comprehensive guide to the analytical methodologies for the determination of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, ensuring that each method is a self-validating system. All procedures should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[1]
Quantification of the Cobalt Ion
The determination of the cobalt content is a primary assay for this compound. Atomic Absorption Spectroscopy (AAS) is the most common and reliable method for this purpose due to its high sensitivity and specificity for metallic elements. An alternative, more accessible method using UV-Visible spectrophotometry is also presented.
Method 1: Atomic Absorption Spectroscopy (AAS)
Principle: AAS measures the absorption of electromagnetic radiation by free atoms in the gaseous state.[2] When a solution containing cobalt is aspirated into a flame, it is atomized. A light beam from a cobalt hollow-cathode lamp is passed through the flame, and the amount of light absorbed at a specific wavelength is proportional to the concentration of cobalt atoms in the sample.
Instrumentation:
-
Atomic Absorption Spectrophotometer with a cobalt hollow-cathode lamp.
-
Air-acetylene flame.
Protocol:
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of cobalt from a certified reference material.
-
From the stock solution, prepare a series of working standards ranging from 1.0 to 5.0 µg/mL by diluting with deionized water.
-
-
Sample Preparation:
-
Accurately weigh a quantity of this compound powder and dissolve it in deionized water to obtain a theoretical cobalt concentration within the working range of the standards. This may require serial dilutions.
-
-
Instrumental Analysis:
-
Set the spectrophotometer to a wavelength of 240.7 nm for cobalt.
-
Aspirate a blank (deionized water) to zero the instrument.
-
Aspirate the standards in ascending order of concentration, followed by the sample solutions.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cobalt in the sample solution from the calibration curve.
-
-
Calculation:
-
Calculate the percentage of cobalt in the original this compound sample, accounting for all dilutions.
-
Causality and Field-Proven Insights:
-
Wavelength Selection: The 240.7 nm wavelength is the primary resonance line for cobalt, offering the highest sensitivity.
-
Matrix Effects: While AAS is highly specific, high concentrations of other ions can cause non-spectral interference. For this compound, the citrate anion is unlikely to interfere significantly. However, if analyzing a complex formulation, a matrix-matched standard or the method of standard additions may be necessary to mitigate these effects.
-
Validation: Key validation parameters for this assay include linearity, precision (repeatability and intermediate precision), accuracy, and range, as per ICH Q2(R1) guidelines.[1]
Data Presentation:
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (RSD%) | ≤ 2.0% | 1.1% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% |
| Range (µg/mL) | 1.0 - 5.0 | 1.0 - 5.0 |
Experimental Workflow:
Caption: Workflow for Cobalt Quantification by AAS.
Method 2: UV-Visible Spectrophotometry
Principle: This method involves the formation of a colored complex between cobalt(II) ions and a chromogenic reagent. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) and is directly proportional to the cobalt concentration. A common reagent is 4-(2-pyridylazo)resorcinol (PAR), which forms a stable complex with cobalt.
Instrumentation:
-
UV-Visible Spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1% (w/v) solution of PAR in a suitable solvent (e.g., ethanol).
-
Prepare a buffer solution to maintain the optimal pH for complex formation (typically pH 6-8).
-
-
Standard Preparation:
-
Prepare a series of cobalt working standards as described for the AAS method.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound as described for the AAS method.
-
-
Complex Formation and Analysis:
-
To an aliquot of each standard and sample solution, add the PAR solution and the buffer.
-
Allow sufficient time for the color to develop fully.
-
Measure the absorbance of each solution at the λmax of the Co-PAR complex (around 510 nm).
-
-
Calculation:
-
Construct a calibration curve and calculate the cobalt concentration in the sample as described for the AAS method.
-
Causality and Field-Proven Insights:
-
pH Control: The pH of the solution is critical for the complete and stable formation of the Co-PAR complex. The optimal pH should be determined during method development.
-
Interferences: Other metal ions present in the sample may also form colored complexes with PAR, leading to interference. The selectivity of the method can be improved by using masking agents to complex interfering ions.
-
Simplicity: This method is generally less expensive and more accessible than AAS, making it suitable for laboratories with limited instrumentation.
Quantification of the Citrate Anion
The citrate portion of this compound can be quantified using High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: This method separates citrate from other components in the sample using a stationary phase and a mobile phase. The separated citrate is then detected and quantified. A common approach is reversed-phase HPLC with UV detection at a low wavelength.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column.
Protocol:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, typically an acidic buffer (e.g., phosphate buffer at pH 2.5) mixed with an organic modifier like acetonitrile or methanol.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of citric acid in deionized water.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a quantity of this compound powder and dissolve it in the mobile phase to achieve a citrate concentration within the working range of the standards.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Isocratic elution with the prepared buffer/organic mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis and Calculation:
-
Inject the standards and sample solutions into the HPLC system.
-
Identify the citrate peak based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of citrate in the sample and calculate the percentage in the original this compound sample.
-
Causality and Field-Proven Insights:
-
Low Wavelength Detection: Citrate has a weak chromophore, necessitating detection at a low UV wavelength (around 210 nm) where it exhibits absorbance.
-
Mobile Phase pH: The acidic pH of the mobile phase ensures that the citric acid is in its protonated form, leading to better retention and peak shape on a C18 column.
-
Cobalt Interference: The cobalt ion is not expected to interfere with the citrate peak under these reversed-phase conditions.
-
Stability Indicating: This HPLC method can be developed into a stability-indicating assay by performing forced degradation studies (acid, base, oxidation, heat, light) on this compound to ensure that any degradation products are separated from the main citrate peak.
Data Presentation:
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference from degradants | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (RSD%) | ≤ 2.0% | 0.9% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 100.2% |
Experimental Workflow:
Caption: Workflow for Citrate Quantification by HPLC.
Method 2: UV-Visible Spectrophotometry (Indirect Method)
Principle: A convenient method for the quantification of citrates involves measuring the absorbance of citric acid in the UV range under conditions where its dissociation is suppressed.[3][4] By acidifying the solution to a pH below 1.0, the equilibrium is shifted towards the undissociated citric acid, which has a discernible absorption maximum around 209 nm.[3][4]
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.25 M solution of hydrochloric acid (HCl).
-
-
Standard Preparation:
-
Prepare a stock solution of citric acid in deionized water.
-
Create a series of working standards. For each standard, mix an equal volume of the citric acid solution with the 0.25 M HCl solution. This will result in a final HCl concentration of approximately 0.125 M and a pH well below 1.0.
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in deionized water to obtain a concentration within the standard curve range.
-
Mix an equal volume of the sample solution with the 0.25 M HCl solution.
-
-
Spectrophotometric Measurement:
-
Use the 0.125 M HCl solution as a blank.
-
Measure the absorbance of the standard and sample solutions at 209 nm.
-
-
Calculation:
-
Construct a calibration curve and determine the citrate concentration in the sample.
-
Causality and Field-Proven Insights:
-
pH Suppression: The low pH is essential to ensure that the vast majority of citrate is in the fully protonated form, leading to consistent and reproducible UV absorbance.[3][4]
-
Interference: Any substance that absorbs at 209 nm and is present in the sample could potentially interfere. This method is best suited for relatively pure samples of this compound.
-
Accessibility: This is a rapid and straightforward method that does not require chromatographic separation, making it suitable for high-throughput screening or in-process controls.
Advanced and Orthogonal Techniques
For more complex matrices or for research purposes, more advanced techniques can be employed.
Ion Chromatography (IC)
Ion chromatography with suppressed conductivity detection is a powerful technique for the direct determination of both cations and anions. A dual-column system can potentially be developed for the simultaneous quantification of cobalt and citrate. Alternatively, separate methods on cation-exchange and anion-exchange columns can be used.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency and can be adapted for the simultaneous analysis of cobalt and citrate by carefully selecting the background electrolyte and its pH.
HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This hyphenated technique combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS.[5][6] It is particularly useful for speciation studies, for example, to differentiate between free cobalt ions and cobalt-citrate complexes in a solution.[5][6]
Method Validation and System Suitability
All analytical methods intended for quality control of pharmaceutical products must be validated according to the ICH Q2(R1) guidelines.[1] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests must be performed before and during the analysis of samples to ensure that the analytical system is performing adequately.
Conclusion
The quantification of this compound requires reliable and validated analytical methods. This application note has detailed robust protocols for the separate determination of cobalt and citrate using both common and advanced analytical techniques. For routine quality control, Atomic Absorption Spectroscopy for cobalt and High-Performance Liquid Chromatography for citrate are recommended. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. It is imperative that any chosen method is thoroughly validated to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
Agilent Technologies. Ion Analysis with Agilent Capillary Electrophoresis Systems. 2010. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Determination of cobalt in pharmaceutical products. November 2004. [Link]
-
Journal of Chromatography A. Combined use of HPLC-ICP-MS and microwave-assisted extraction for the determination of cobalt compounds in nutritive supplements. March 2014. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Assay of citrate in pharmaceutical matrices by indirect photometric liquid chromatography. April-May 1993. [Link]
-
Journal of Chromatography A. Metal Ions Analysis With Capillary Zone Electrophoresis. [Link]
-
Analytical Letters. Selective spectrophotometric determination of cobalt(II) in synthetic mixtures and pharmaceutical formulates with 5-[o-carboxyphenylazo]2,4-dihydroxybenzoic acid. 2001. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Development and validation of an assay for citric acid/citrate and phosphate in pharmaceutical dosage forms using ion chromatography with suppressed conductivity detection. November 2004. [Link]
-
Spectroscopy Online. Innovations in Speciation Analysis Using HPLC with ICP-MS Detection. April 2008. [Link]
-
Journal of AOAC International. Forced degradation study of alverine citrate in acid by UV spectrophotometry method. [Link]
-
Molecules. Current Trends in Simultaneous Determination of Co-Administered Drugs. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. July 2020. [Link]
-
Ingeniatrics. Speciation analysis solution for LC-ICP-MS. [Link]
-
Springer Nature Experiments. Metal Ions Analysis With Capillary Zone Electrophoresis. [Link]
-
ResearchGate. Combined use of HPLC-ICP-MS and microwave-assisted extraction for the determination of cobalt compounds in nutritive supplements. March 2014. [Link]
-
U.S. Environmental Protection Agency. Method 9056A: Determination of Inorganic Anions by Ion Chromatography. [Link]
-
ResearchGate. Analytical method validation for cobalt determination on organic fertilizer. [Link]
-
Brigham Young University ScholarsArchive. "The instability constant of the this compound complex ion using co". [Link]
-
U.S. Pharmacopeia. USP Monographs: Calcium Citrate. [Link]
-
Semantic Scholar. Development and validation of stability indicating method for determination of sodium citrate in pediatric cough syrup. [Link]
-
The Application of Atomic Absorption Spectrophotometer in Pharmaceutical Analysis. [Link]
-
PrepChem.com. Synthesis of cobalt citrate. [Link]
-
MDPI. Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. [Link]
-
WJPMR. RECENT TRENDS IN SIMULTANEOUS ESTIMATION OF CO-ADMINISTERED DRUGS. [Link]
-
INAB. Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]
-
PubMed. Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system. [Link]
-
PubMed. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]
-
CDC. COBALT and compounds, as Co 7027. [Link]
-
Publisso. Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. [Link]
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PubChem. This compound. [Link]
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911Metallurgist. Citrate Process Analytical Chemistry. [Link]
-
U.S. Pharmacopeia. 129 ANALYTICAL PROCEDURES FOR RECOMBINANT THERAPEUTIC MONOCLONAL ANTIBODIES. [Link]
-
Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of Food and Drug Analysis. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. March 2017. [Link]
-
PubMed Central. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. March 2017. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cobalt(II) citrate dihydrate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Part 1: The Molecular Mechanism of Cobalt-Induced Hypoxia
An Application Guide to Cobalt-Mediated Chemical Hypoxia in Cell Culture
Introduction: The study of cellular responses to low oxygen environments (hypoxia) is critical in numerous fields, from oncology and neurobiology to stem cell research and regenerative medicine. While physically reducing oxygen levels using hypoxic chambers is the gold standard, chemical induction offers a convenient and accessible alternative. This guide focuses on the application of cobalt (II) ions as a hypoxia-mimetic agent in cell culture media.
While the user specified cobaltous citrate , it is crucial to note that the vast majority of established protocols and mechanistic studies in the scientific literature utilize cobalt chloride (CoCl₂) for this purpose.[1][2] The active component in either salt is the cobalt (II) ion (Co²⁺). This compound, a complex of cobalt and citric acid, is a water-soluble, bioavailable form of cobalt and can serve as a nutrient source for this essential trace element.[3][4][5] However, for the functional application of inducing a robust and well-characterized hypoxic response, this guide will primarily reference the extensive data available for cobalt chloride, while presenting principles applicable to any bioavailable Co²⁺ source.
This document provides a deep dive into the underlying mechanisms, detailed protocols for application, and a critical evaluation of the technique's scope and limitations to ensure experimental success and data integrity.
Under normal oxygen conditions (normoxia), the master transcriptional regulator of the hypoxic response, Hypoxia-Inducible Factor-1 alpha (HIF-1α), is kept at very low levels. This is an active process mediated by a class of iron-dependent enzymes called Prolyl Hydroxylase Domain enzymes (PHDs).
-
Normoxia: PHDs use oxygen and Fe²⁺ to hydroxylate specific proline residues on the HIF-1α subunit.[6]
-
Recognition and Degradation: This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, tagging it for rapid proteasomal degradation.[6]
-
Cobalt's Role: Cobalt (II) ions are believed to directly interfere with this process. The leading hypothesis is that Co²⁺ competes with and displaces the essential Fe²⁺ cofactor within the active site of the PHD enzymes.[7] This inhibition of PHD activity prevents HIF-1α hydroxylation.
-
HIF-1α Stabilization: Without the hydroxylation tag, HIF-1α is no longer recognized by VHL. It evades degradation and rapidly accumulates within the cell.[1][8][9]
-
Nuclear Translocation & Gene Activation: Stabilized HIF-1α translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activates the transcription of hundreds of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, cell survival, and other adaptive responses to hypoxia.[9]
Diagram 1: Mechanism of HIF-1α Stabilization by Cobalt (II)
Sources
- 1. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
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- 4. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
Guide to the Preparation and Application of Cobaltous Citrate Solutions for Laboratory Use
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation of cobaltous citrate solutions for use in research, drug development, and other scientific applications. It addresses the inherent challenges associated with the solubility of common cobalt(II) citrate forms and offers two distinct, validated methodologies: (1) the preparation of solutions from commercially available tricobalt dicitrate powder, including pH-modification techniques to enhance solubility, and (2) the synthesis of a highly water-soluble ammonium cobalt(II) citrate complex for applications demanding true, stable solutions. This document emphasizes the causality behind procedural steps, rigorous safety protocols, and methods for quality control to ensure reproducibility and scientific integrity.
Introduction: Understanding this compound
Cobalt(II) citrate is a compound of significant interest in various scientific domains, serving as a source of Co²⁺ ions in a biologically relevant chelated form. Its applications are diverse, ranging from a nutrient supplement in cell culture media to its use as a chemical inducer of hypoxia-mimetic states in cellular models.[1][2] It also sees use in antimicrobial research and as a catalyst.[1][3]
A critical point of confusion for researchers is the distinction between the two common forms of this compound, which possess dramatically different properties:
-
Tricobalt Dicitrate (Co₃(C₆H₅O₇)₂): This is the most common commercially available form, typically a rose-red or purple amorphous powder.[4][5] Its primary challenge is its very limited solubility in water, a factor that must be carefully managed.[6]
-
Aqueous Cobalt(II)-Citrate Complex ((NH₄)₄[Co(C₆H₅O₇)₂]): This is a highly water-soluble, stable complex that can be synthesized in the laboratory.[3][7] It provides a method for preparing true, filter-sterilizable cobalt citrate solutions suitable for sensitive biological applications.
The choice of which form to use and which preparation protocol to follow is dictated entirely by the experimental requirements for solubility, concentration, and purity. This guide will equip the researcher to make an informed decision.
Physicochemical Properties and Data
A clear understanding of the physical and chemical properties of the starting material is fundamental to successful solution preparation.
| Property | Tricobalt Dicitrate | Ammonium Cobalt(II) Citrate Complex |
| Common Formula | Co₃(C₆H₅O₇)₂·xH₂O | (NH₄)₄[Co(C₆H₅O₇)₂] |
| Molecular Weight | 555.00 g/mol (anhydrous)[5] | 509.3 g/mol [3] |
| Appearance | Rose-red or light purple amorphous powder[4][8] | Dark pink crystals[3] |
| Water Solubility | Slightly soluble / Limited[4][6] | Highly soluble[3] |
| Solubility in Acid | Soluble in dilute acids[4][5] | N/A (already soluble in aqueous media) |
| Stability | Stable under recommended storage conditions[9] | Stable in aqueous solution at appropriate pH[10] |
Mandatory Safety Protocols and Hazard Management
Cobalt compounds, including this compound, are classified with significant health hazards. Strict adherence to safety protocols is non-negotiable.
HAZARD SUMMARY:
-
Mutagenicity: Suspected of causing genetic defects (Category 2)[11][12]
-
Reproductive Toxicity: May damage fertility or the unborn child (Category 1A)[11][12]
-
Sensitization: May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[9][11]
-
Acute Toxicity: Harmful if swallowed.[9]
All work with this compound powder and concentrated solutions must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Methodologies
Protocol 1: Preparation of Solutions from Tricobalt Dicitrate Powder
This protocol is suitable for applications where a precise, low concentration is not critical or where the compound is used as a suspension.
Causality: Tricobalt dicitrate's poor water solubility is due to its polymeric crystal lattice structure.[6] Solubility can be slightly increased by heating, but more effectively by decreasing the pH. The addition of a dilute acid protonates the citrate ion, disrupting the coordination with cobalt and favoring dissolution.[6]
Materials:
-
Tricobalt dicitrate dihydrate (Co₃(C₆H₅O₇)₂·2H₂O)
-
Deionized (DI) water or application-specific buffer
-
Hydrochloric acid (HCl), 0.1 M (optional, for pH adjustment)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
pH meter
Step-by-Step Procedure (Aqueous Suspension):
-
Calculation: Determine the mass of tricobalt dicitrate powder required for your target molarity and final volume. Note that you will likely be creating a saturated solution or suspension, not a true solution.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder.
-
Dispersion: Add the powder to a beaker containing approximately 80% of the final desired volume of DI water or buffer.
-
Mixing: Place the beaker on a magnetic stirrer and stir vigorously at room temperature for at least 2-4 hours. The solution will appear as a light purple suspension.
-
Final Volume: Transfer the suspension to a volumetric flask and add solvent to reach the final volume. Continue to stir or agitate before use to ensure homogeneity.
Step-by-Step Procedure (Enhanced Solubility via pH Adjustment):
-
Follow steps 1-3 above.
-
pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: Continue adding acid until the powder dissolves to the desired extent. A pH between 3 and 4 is often required. Be aware that changing the pH may impact your downstream application.[6]
-
Final Volume & Storage: Adjust to the final volume with DI water. Store the solution in a tightly capped, labeled container. Note the final pH.
Protocol 2: Synthesis of a Highly Soluble Ammonium Cobalt(II) Citrate Complex
This protocol is ideal for applications requiring a sterile, true solution, such as cell culture. The method produces the (NH₄)₄[Co(C₆H₅O₇)₂] complex, which is highly water-soluble.[3][7]
Causality: This synthesis reacts a soluble cobalt salt with an excess of citric acid. Adjusting the pH to ~8 with ammonia deprotonates the carboxylic acid groups of the citrate, allowing it to act as an efficient bidentate ligand, forming a stable, soluble anionic complex with the Co²⁺ ion.[3][7]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Citric acid (anhydrous or monohydrate)
-
Ammonium hydroxide solution (~28-30%)
-
DI water
-
Ethanol (optional, for crystallization)
-
0.22 µm syringe filter for sterilization
-
Magnetic stirrer, pH meter, beakers, and volumetric flasks
Caption: Workflow for Synthesizing Soluble Ammonium Cobalt(II) Citrate.
Step-by-Step Procedure:
-
Molar Calculation: The synthesis uses a 1:2 molar ratio of cobalt salt to citric acid.[7] For example, to prepare a 100 mM stock solution:
-
Co(NO₃)₂·6H₂O (MW: 291.03 g/mol ): 2.91 g
-
Citric acid (anhydrous, MW: 192.12 g/mol ): 3.84 g
-
DI Water: to 100 mL
-
-
Dissolution: In a fume hood, dissolve the weighed cobalt salt and citric acid in ~80 mL of DI water in a beaker with a magnetic stir bar. Stir until both components are fully dissolved. The solution will be pink.[3]
-
pH Adjustment: Place the pH probe in the solution. Slowly and carefully, add ammonium hydroxide dropwise while stirring. The pH will rise. Continue adding drops until the pH stabilizes at approximately 8.0. The solution color may deepen.
-
Final Volume: Transfer the solution to a 100 mL volumetric flask and bring it to the final volume with DI water.
-
Sterilization and Storage: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[3] Store at 4°C, protected from light.
Quality Control and Solution Validation
To ensure experimental reproducibility, the final cobalt concentration should be verified. This is a key step in creating a self-validating protocol.
Rationale: Errors in weighing, hydration state of the starting material, or incomplete dissolution can lead to incorrect concentrations. Validation confirms the accuracy of your preparation.
Recommended Method: Spectrophotometry (Colorimetric Assay) A simple and accessible method involves using a chromogenic agent that forms a colored complex with cobalt, which can be measured with a UV-Vis spectrophotometer.[13]
Abbreviated Protocol Example (using Ninhydrin):
-
Prepare Standards: Create a series of known cobalt concentration standards (e.g., 1 to 10 ppm) from a certified cobalt standard solution.
-
Complex Formation: To a fixed volume of each standard and a sample of your prepared solution, add a buffered solution of the chromogenic reagent (e.g., ninhydrin at pH 8.2).[13]
-
Measurement: Allow time for the color to develop. Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex (e.g., 395 nm for the cobalt-ninhydrin complex).[13]
-
Quantification: Create a standard curve by plotting absorbance vs. concentration for your standards. Use the equation of the line from this curve to calculate the exact concentration of your prepared solution.
Other methods like titration with EDTA or Atomic Absorption Spectroscopy (AAS) offer higher accuracy and can be used if available.[14][15]
Application-Specific Considerations
-
Hypoxia-Mimetic Studies: Cobalt(II) ions (from either citrate or, more commonly, chloride) stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), mimicking a low-oxygen state.[2][16] For cell culture, use the synthesized soluble complex (Protocol 2) to avoid precipitation and ensure bioavailability. Typical working concentrations range from 10 µM to 100 µM, but should be optimized for your specific cell line as cobalt can be cytotoxic at higher doses.[2][17]
-
Antimicrobial Assays: The soluble ammonium cobalt(II) citrate complex has demonstrated antimicrobial activity against various foodborne pathogens at concentrations around 0.5 mM.[3][18]
-
Nutrient Supplementation: When used as a trace element source in media, ensure the final concentration is non-toxic and that the solution has been sterile-filtered.
Conclusion
The successful preparation of this compound solutions hinges on a clear understanding of the properties of the specific starting material. While tricobalt dicitrate powder offers a direct route, its poor solubility must be managed, often with pH modification that may affect downstream experiments. For applications demanding true, sterile solutions, particularly in cell biology, the in-lab synthesis of the highly soluble ammonium cobalt(II) citrate complex is the superior and recommended method. In all cases, strict adherence to safety protocols and validation of the final solution concentration are paramount for generating reliable and reproducible scientific data.
References
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PrepChem. Synthesis of cobalt citrate. [Online]. Available: [Link]
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Salunke, S. et al. (2022). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Applied Sciences, 12(21), 10855. [Online]. Available: [Link]
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Drakoulatos, D. et al. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Journal of Biological Inorganic Chemistry, 5(4), 469-74. [Online]. Available: [Link]
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Scientific Systems, Inc. (2015). Cobalt (II) Citrate Hydrate - Safety Data Sheet. [Online]. Available: [Link]
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A. K. Shrivastava. (2006). A Colorimetric Method for Trace Level Determination of Cobalt in Natural and Waste Water Samples. Taylor & Francis Online. [Online]. Available: [Link]
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German Social Accident Insurance. (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. Publisso. [Online]. Available: [Link]
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Cox, L. T. (1956). The instability constant of the this compound complex ion using co. BYU ScholarsArchive. [Online]. Available: [Link]
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U.S. Department of Commerce. (1921). A method for the determination of cobalt in magnet and high-speed tool steels. National Institute of Standards and Technology. [Online]. Available: [Link]
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Khan, A. A. et al. (2012). Spectrophotometric estimation of cobalt with ninhydrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 229-234. [Online]. Available: [Link]
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Thermo Fisher Scientific. (2025). Cobalt(II) citrate dihydrate - SAFETY DATA SHEET. [Online]. Available: [Link]
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Rashad, M. M. et al. (2015). Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. Journal of Nanomaterials. [Online]. Available: [Link]
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Biboum, R. N. et al. (2006). Citrate, in Collaboration With a Guanidinium Ion, as a Generator of Cubane-Like Complexes With a Range of Metal Cations. Inorganic Chemistry, 45(9), 3549-56. [Online]. Available: [Link]
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Lange-Consiglio, A. et al. (2022). Hypoxia-Mimetic CoCl2 Agent Enhances Pro-Angiogenic Activities in Ovine Amniotic Epithelial Cells-Derived Conditioned Medium. Cells, 11(3), 461. [Online]. Available: [Link]
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Stróżyk, M. et al. (2021). Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine. Stem Cell Reviews and Reports, 17(5), 1556-1572. [Online]. Available: [Link]
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Lange-Consiglio, A. et al. (2022). Hypoxia-Mimetic CoCl2 Agent Enhances Pro-Angiogenic Activities in Ovine Amniotic Epithelial Cells-Derived Conditioned Medium. PubMed. [Online]. Available: [Link]
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Salunke, S. et al. (2022). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. ResearchGate. [Online]. Available: [Link]
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Kublanovsky, V. S. et al. (2023). DETERMINATION OF THE COMPOSITION AND STABILITY CONSTANT OF COBALT (II) POLYLIGAND CITRATE-MOLYBDATE COMPLEXES. Ukrainian Chemistry Journal, 89(3), 15-24. [Online]. Available: [Link]
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Das, P. et al. (2022). Preparation, Characterization, and Application of Citrate-Functionalized Cobalt-Doped Iron Oxide Nanoparticles for Rhodamine Dye and Lead Ion Sequestration. Magnetochemistry, 8(10), 118. [Online]. Available: [Link]
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Wang, X. et al. (2007). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design, 7(12), 2625–2632. [Online]. Available: [Link]
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Li, J. et al. (2018). Effects of Cobalt Chloride, a Hypoxia-Mimetic Agent, on Autophagy and Atrophy in Skeletal C2C12 Myotubes. Oxidative Medicine and Cellular Longevity. [Online]. Available: [Link]
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Anitasari, R. et al. (2021). Cobalt Chloride as a Hypoxia Mimicking Agent Induced HIF-1α and mTOR Expressions of Human Umbilical Cord Mesenchymal Stem Cells. Brazilian Dental Journal, 32(3), 96-104. [Online]. Available: [Link]
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Toti, K. S. et al. (2012). Cobalt Complexes as Antiviral and Antibacterial Agents. Future Medicinal Chemistry, 4(1), 11-23. [Online]. Available: [Link]
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The Strategic Use of Cobaltous Citrate in the Synthesis of Advanced Metal-Organic Frameworks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality.[1] Among the diverse range of MOFs, cobalt-based frameworks are of particular interest due to cobalt's unique redox and magnetic properties, which make them suitable for a wide array of applications, including catalysis, gas separation, and biomedicine.[2][3] This document provides an in-depth guide to the synthesis of cobalt-based MOFs using cobaltous citrate. Citrate, a polycarboxylic acid, is a versatile building block in MOF synthesis, capable of forming robust and functional frameworks.[4][5] We will delve into the mechanistic role of citrate, provide detailed, step-by-step protocols for synthesis, outline critical characterization techniques, and explore the applications of these materials, with a particular focus on their relevance to drug development.
The Rationale for this compound in MOF Synthesis: A Mechanistic Overview
The selection of the metal node and organic linker is a critical first step in the rational design of MOFs.[1] Cobalt (II) is an attractive choice for the metallic component due to its ability to adopt various coordination geometries and its redox activity, which can be harnessed for catalytic applications.[3]
Citric acid, a tricarboxylic acid, is an excellent chelating agent and a versatile linker in MOF synthesis.[5] Its multiple coordination sites allow for the formation of stable, three-dimensional frameworks. The presence of a central hydroxyl group can also introduce additional functionality and influence the hydrophilicity of the resulting MOF.
The use of this compound as a precursor offers a direct route to incorporating both the metal and the linker in a single molecule. However, it is more common in practice to synthesize cobalt-citrate MOFs by reacting a cobalt salt with citric acid. This approach allows for greater control over the stoichiometry and reaction kinetics.
A notable example of a cobalt-citrate MOF is UTSA-16 ([K(H2O)2Co3(cit)(Hcit)]), which exhibits high CO2 uptake and has potential applications in electrocatalysis.[6][7] The synthesis of this and similar materials relies on the principles of coordination chemistry, where the cobalt ions and citrate linkers self-assemble into a crystalline structure under specific conditions.
Synthesis of a Cobalt-Citrate MOF (UTSA-16): A Detailed Protocol
This section provides a step-by-step protocol for the solvothermal synthesis of the cobalt-citrate MOF, UTSA-16.[7] This method involves heating the reactants in a sealed vessel, allowing for the formation of crystalline material under elevated pressure and temperature.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Cobalt (II) acetate tetrahydrate | Co(OAc)₂·4H₂O | ≥98% | Sigma-Aldrich |
| Citric acid monohydrate | C₆H₈O₇·H₂O | ≥99% | Sigma-Aldrich |
| Potassium hydroxide | KOH | ≥85% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | ≥99.5% | Fisher Scientific |
| Deionized water | H₂O | - | - |
Equipment
-
45 mL Teflon-lined autoclave
-
Magnetic stirrer and stir bars
-
Oven capable of maintaining 120 °C
-
Centrifuge
-
Fume hood
Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
In a 45 mL Teflon-lined autoclave, dissolve 0.249 g (1 mmol) of cobalt (II) acetate tetrahydrate in 10 mL of a 1:1 (v/v) ethanol/deionized water solution.[7]
-
While stirring, slowly add 0.21 g (1 mmol) of citric acid monohydrate to the solution.[7]
-
Continue stirring and add 0.168 g (3 mmol) of potassium hydroxide.[7]
-
Ensure each reagent is fully dissolved before adding the next. Continue stirring the final mixture for at least 10 minutes to ensure homogeneity.[7]
-
-
Solvothermal Reaction:
-
Seal the Teflon-lined autoclave in a hydrothermal kettle.
-
Place the sealed vessel in a preheated oven at 120 °C for 24 hours.[7]
-
-
Product Isolation and Purification:
-
After 24 hours, turn off the oven and allow the autoclave to cool naturally to room temperature.
-
Collect the violet precipitate by centrifugation.
-
Wash the product with deionized water and ethanol three times to remove any unreacted starting materials.[7]
-
Dry the final product in an oven at 60 °C for 2-3 hours.[7]
-
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for cobalt-citrate MOF (UTSA-16).
Essential Characterization of Cobalt-Citrate MOFs
Thorough characterization is imperative to confirm the successful synthesis of the desired MOF and to understand its properties.
Structural and Morphological Analysis
-
X-Ray Diffraction (XRD): This is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern should match known patterns for the target structure.[8][9]
-
Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and particle size of the MOF crystals.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the MOF and to confirm the coordination of the citrate linker to the cobalt centers.[9]
Porosity and Thermal Stability
-
N₂ Adsorption-Desorption Isotherms: This analysis determines the surface area (typically using the BET method) and pore size distribution of the MOF, which are critical parameters for applications in gas storage and catalysis.[8]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF, which is crucial for determining its operational temperature range in various applications.[10]
Applications in Drug Development and Beyond
Cobalt-based MOFs, including those synthesized with citrate, hold significant promise for applications in the pharmaceutical and biomedical fields.[11][12]
Drug Delivery Systems
The high porosity and tunable pore sizes of MOFs make them excellent candidates for drug delivery vehicles.[11][13] They can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[11] The release of a drug can be triggered by various stimuli, such as changes in pH, which is particularly relevant for targeted delivery to specific tissues or cellular compartments.[11]
Key Advantages for Drug Delivery:
-
High Drug Loading Capacity: The porous nature of MOFs allows for a high loading of drug molecules.[11]
-
Controlled Release: The interactions between the drug and the MOF framework can be tailored to achieve a desired release profile.[11]
-
Biocompatibility: Many MOFs are composed of biocompatible metal ions and organic linkers, reducing potential toxicity.[14]
Catalysis
The redox properties of cobalt make cobalt-based MOFs effective catalysts for a variety of organic transformations.[3][15] The well-defined active sites within the MOF structure can lead to high selectivity and activity.[3][16] In the context of drug development, MOF-based catalysts can be used in the synthesis of complex pharmaceutical intermediates.
Antimicrobial Activity
Cobalt-based MOFs have demonstrated potent antimicrobial activity.[17] The release of cobalt ions from the framework can disrupt bacterial cell membranes, leading to cell death.[17] This property could be exploited in the development of new antimicrobial coatings for medical devices or as a component of wound dressings.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Amorphous product (no XRD peaks) | Reaction temperature too low or time too short | Increase reaction temperature or extend reaction time. |
| Incorrect stoichiometry | Verify the molar ratios of the reactants. | |
| Low yield | Incomplete reaction | Ensure all reagents are fully dissolved before heating. Optimize reaction time and temperature. |
| Loss of product during washing | Use a finer filter or higher centrifugation speed. | |
| Poor crystallinity | Rapid nucleation | Consider using a modulator, such as a monocarboxylic acid, to slow down crystal growth.[18] |
Conclusion
The synthesis of cobalt-based MOFs using citrate as a linker offers a pathway to creating highly functional materials with significant potential in drug development and other advanced applications. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers to explore this exciting class of materials. The tunability of MOFs, combined with the unique properties of cobalt, ensures that cobalt-citrate MOFs will continue to be a fertile area of research for years to come.
References
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- Cobalt and copper-based metal-organic frameworks synthesis and their supercapacitor application: Original scientific paper. (2024). Journal of Electrochemical Science and Engineering.
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- ResearchGate. (n.d.). (A) The synthetic route to the MOF‐derived cobalt NPs supported on....
- ResearchGate. (n.d.). Synthesis and Application of Cobalt-based Metal-organic Framework for Adsorption of Humic Acid from Water.
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Application Notes & Protocols: Employing Cobaltous Citrate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of cobaltous citrate in the synthesis of cobalt-based nanoparticles, including cobalt oxide (Co₃O₄) and cobalt ferrite (CoFe₂O₄). Cobalt-containing nanoparticles are of significant interest across diverse fields such as biomedicine, catalysis, and energy storage due to their unique magnetic, electronic, and chemical properties.[1][2][3] this compound is a versatile precursor that offers distinct advantages in controlling nanoparticle size, morphology, and phase purity. This guide moves beyond simple procedural lists to explain the fundamental causality behind experimental choices, empowering researchers to rationally design and troubleshoot their synthesis protocols. Detailed methodologies for co-precipitation, thermal decomposition, and sol-gel auto-combustion are presented, alongside essential characterization techniques for validating synthesis outcomes.
The Scientific Rationale: Why this compound?
The choice of a precursor is a critical determinant in the final properties of nanoparticles. This compound, or more broadly the use of a cobalt salt in the presence of citric acid/citrate ions, is advantageous because the citrate moiety is not merely a passive component. It plays multiple, active roles in the synthesis process, providing several levers for experimental control.
-
Chelating Agent: Citrate possesses three carboxyl groups and one hydroxyl group, allowing it to act as a powerful chelating agent. It forms stable complexes with Co²⁺ ions in solution. This complexation prevents the premature, uncontrolled precipitation of cobalt hydroxide, ensuring a more homogeneous nucleation and growth environment.[4][5]
-
Stabilizing & Capping Agent: Once nanoparticles begin to form, citrate anions can adsorb onto their surfaces.[6][7] This surface layer imparts a negative charge, creating electrostatic repulsion that prevents the nanoparticles from aggregating or clumping together, which is crucial for obtaining monodisperse and stable colloidal suspensions.[6][8]
-
Structure-Directing Agent: The preferential adsorption of citrate onto specific crystallographic facets can influence the final morphology of the nanoparticles.[9] This interaction can direct growth, leading to specific shapes such as spheres or blocks, rather than irregular aggregates.[10]
-
Reducing Agent: In certain synthesis conditions, particularly at elevated temperatures, citric acid and its derivatives can act as mild reducing agents, facilitating the reduction of metal ions.[6]
-
Fuel for Combustion: In sol-gel auto-combustion synthesis, the citrate complex, once dried into a gel, acts as an organic fuel. Upon ignition, it undergoes a highly exothermic reaction, providing the energy needed to form the crystalline oxide phase at relatively low temperatures and in a short amount of time.[11]
Caption: The versatile functions of citrate in nanoparticle synthesis.
Synthesis Methodologies & Protocols
This section details three common synthesis methods where this compound is effectively employed. Each protocol is designed to be a self-validating system, concluding with essential characterization steps.
Co-Precipitation Method for Cobalt Oxide (Co₃O₄) Nanoparticles
This method relies on the controlled precipitation of a cobalt precursor from a solution, followed by thermal treatment to yield the final oxide nanoparticles. The presence of citrate ensures a more controlled and uniform precipitation process.[12][13]
Workflow Diagram
Caption: Workflow for Co-Precipitation Synthesis of Co₃O₄ Nanoparticles.
Detailed Protocol
-
Precursor Preparation:
-
Prepare a 0.1 M solution of a cobalt salt (e.g., cobalt chloride hexahydrate, CoCl₂·6H₂O) in deionized (DI) water.
-
Prepare a 0.2 M solution of trisodium citrate in DI water.
-
-
Complex Formation: In a reaction vessel, mix the cobalt salt and trisodium citrate solutions in a 1:1 molar ratio of Co²⁺ to citrate. Stir vigorously for 30 minutes at room temperature to ensure the formation of the cobalt-citrate complex.
-
Precipitation: While stirring, slowly add a 1 M solution of NaOH dropwise to the mixture until the pH reaches a value between 9 and 12.[14] A precipitate will form. The slow addition is critical to ensure uniform particle nucleation.
-
Aging: Heat the suspension to 80°C and maintain this temperature while stirring for 3 hours.[15] This aging step allows for the growth and crystallization of the precursor particles.
-
Isolation and Washing: Allow the mixture to cool to room temperature. Separate the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and wash the precipitate three times with DI water and twice with ethanol to remove residual ions and byproducts.
-
Drying: Dry the washed precipitate in an oven at 80°C overnight.
-
Calcination: Transfer the dried powder to a ceramic crucible and calcine it in a muffle furnace at 400°C for 2 hours.[16] The heating and cooling rate should be controlled (e.g., 5°C/min). The final product will be a black powder of Co₃O₄ nanoparticles.
Key Parameter Influence Table
| Parameter | Typical Range | Influence on Nanoparticles |
| pH | 9 - 12 | Higher pH generally leads to faster precipitation and can affect particle size and crystallinity.[17] |
| Temperature | 60 - 90°C | Affects reaction kinetics and crystal growth. Higher temperatures can lead to larger particles. |
| Citrate:Co Ratio | 0.5:1 to 2:1 | Higher citrate concentration enhances chelation and stabilization, often leading to smaller, more uniform particles.[4] |
| Calcination Temp. | 300 - 600°C | Determines the final crystal phase and size. Higher temperatures promote crystal growth and can lead to larger particle sizes.[16] |
Thermal Decomposition of a Cobalt-Citrate Complex
This method involves first synthesizing a solid cobalt-citrate complex, which is then heated to high temperatures to decompose it directly into cobalt oxide nanoparticles. This solvent-free decomposition step can produce highly pure materials.[18][19][20]
Workflow Diagram
Caption: Workflow for Thermal Decomposition Synthesis.
Detailed Protocol
-
Precursor Preparation: Dissolve equimolar amounts of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and citric acid monohydrate in a minimal amount of DI water.
-
Complex Formation & Drying: Place the solution in a beaker on a hot plate set to 80-90°C. Stir continuously until the water has evaporated, resulting in a thick, viscous gel or a solid pink-purple mass.
-
Pre-Drying: Transfer the solid complex to an oven and dry at 100°C for 12 hours to remove any remaining water.
-
Decomposition: Grind the dried complex into a fine powder. Place the powder in a crucible and heat it in a furnace to 550°C in an air atmosphere for 3-4 hours.[20] The complex will decompose, and the organic components will burn off, leaving pure cobalt oxide nanoparticles.
-
Cooling: Allow the furnace to cool down naturally to room temperature before collecting the final black nanopowder.
Sol-Gel Auto-Combustion for Cobalt Ferrite (CoFe₂O₄) Nanoparticles
This powerful technique is ideal for producing complex mixed-metal oxides. Citric acid chelates the metal ions, forming a homogeneous gel. This gel is then heated, and the citrate acts as a fuel, leading to a rapid combustion reaction that forms the desired crystalline ferrite nanoparticles.[11][21]
Workflow Diagram
Caption: Workflow for Sol-Gel Auto-Combustion Synthesis.
Detailed Protocol
-
Precursor Preparation:
-
Prepare aqueous solutions of cobalt nitrate (Co(NO₃)₂·6H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). The molar ratio of Co:Fe should be 1:2 to achieve the stoichiometric CoFe₂O₄.
-
Prepare an aqueous solution of citric acid. The molar ratio of citric acid to the total moles of metal nitrates should be 1:1.
-
-
Sol Formation: Mix the metal nitrate solutions together, then add the citric acid solution while stirring continuously. Stir until all components are fully dissolved, forming a clear, colored solution (the "sol").
-
Gel Formation: Heat the solution on a hotplate at 80-100°C. As water evaporates, the solution will become increasingly viscous, eventually forming a transparent, sticky gel.
-
Auto-Combustion: Increase the hotplate temperature to around 250°C. The gel will begin to swell, bubble, and then auto-ignite, burning in a self-propagating combustion manner. This process is rapid and produces a voluminous, dark, and fluffy ash. This step must be performed in a well-ventilated fume hood.
-
Final Calcination: Lightly grind the resulting ash in a mortar. To improve the crystallinity and magnetic properties, calcine the powder in a furnace at a temperature between 600°C and 800°C for 2-4 hours. Higher temperatures generally result in larger crystallite sizes and enhanced magnetic properties.[11]
Validation: Essential Characterization Techniques
Confirmation of successful synthesis is paramount. The following techniques are essential for validating the physical, structural, and chemical properties of the synthesized nanoparticles.
| Technique | Purpose | Expected Outcome / Information |
| Powder X-Ray Diffraction (XRD) | Determines crystal structure, phase purity, and average crystallite size (via Scherrer equation).[16] | Sharp peaks corresponding to the standard diffraction patterns of Co₃O₄ or CoFe₂O₄, indicating good crystallinity. Absence of impurity peaks. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology, particle shape, and state of agglomeration.[13][16] | Images showing the general shape (e.g., spherical, cubic) and size distribution of the nanoparticle clusters. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of individual nanoparticles, allowing for precise measurement of size, size distribution, and lattice structure.[20] | Clear images of individual nanoparticles, confirming the size and shape determined by the synthesis parameters. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the elemental composition of the sample.[16][22] | Spectra showing peaks for Cobalt (Co), Oxygen (O), and Iron (Fe, for ferrites), confirming the presence of the expected elements in the correct approximate ratios. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups. Used to confirm the formation of metal-oxygen bonds and the removal of organic precursors.[16][22] | Strong absorption bands in the low-wavenumber region (typically 400-700 cm⁻¹) corresponding to the characteristic vibrations of Co-O bonds in the oxide lattice. |
| Vibrating Sample Magnetometry (VSM) | Measures the magnetic properties (e.g., saturation magnetization, coercivity) of magnetic nanoparticles.[12][17] | For CoFe₂O₄ or Co₃O₄, a hysteresis loop confirming ferromagnetic or superparamagnetic behavior at room temperature. |
Safety Precautions
-
Always work in a well-ventilated area or a chemical fume hood, especially during calcination and auto-combustion steps, which release gases.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle nanoparticle powders with care to avoid inhalation. Use a mask or work in a contained environment when handling dry nanopowders.
-
Dispose of all chemical waste according to institutional and local safety regulations.
References
-
Nanopartz. (n.d.). The Role of Citric Acid in Gold Nanoparticle Synthesis. Retrieved from [Link]
-
Iravani, S., et al. (2020). Sustainable synthesis of cobalt and cobalt oxide nanoparticles and their catalytic and biomedical applications. Green Chemistry. Retrieved from [Link]
-
Zbořil, R., et al. (2021). Current Methods for Synthesis and Potential Applications of Cobalt Nanoparticles: A Review. Molecules. Retrieved from [Link]
-
Piella, J., et al. (2017). The role of tannic acid and sodium citrate in the synthesis of silver nanoparticles. Journal of Nanoparticle Research. Retrieved from [Link]
-
Iravani, S., et al. (2020). Sustainable synthesis of cobalt and cobalt oxide nanoparticles and their catalytic and biomedical applications. ResearchGate. Retrieved from [Link]
-
Xiong, Y., et al. (2011). A Systematic Study of the Synthesis of Silver Nanoplates: Is Citrate a “Magic” Reagent?. ACS Nano. Retrieved from [Link]
-
Salman, S., et al. (2014). Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. Journal of Nanotechnology. Retrieved from [Link]
-
Kumar, R., et al. (2016). Structural Variation Study of Cobalt Nanoparticles Synthesized by Co-Precipitation method using 59Co NMR. AIP Conference Proceedings. Retrieved from [Link]
-
Leiva, D., et al. (2019). Citrate adsorption on gold: Understanding the shaping mechanism of nanoparticles. ResearchGate. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Citrate Synthesis of Gold Nanoparticles. Retrieved from [Link]
-
Gopinath, P., et al. (2016). Synthesis of Co3O4 nanoparticles with block and sphere morphology, and investigation into the influence of morphology on biological toxicity. RSC Advances. Retrieved from [Link]
-
Múzquiz-Ramos, E.M., et al. (2010). Preparation and Properties of CoFe2O4 Synthesized by the Modified Citrate-Gel Method. Materials Science Forum. Retrieved from [Link]
-
Salman, S., et al. (2014). Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. SciSpace. Retrieved from [Link]
-
Salman, S., et al. (2014). Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. Journal of Nanotechnology. Retrieved from [Link]
-
Shirsat, M.D., et al. (2015). Green synthesis of cobalt nanoparticles, its characterization and antimicrobial activities. International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
Various Authors. (n.d.). Applications of Cobalt Ferrite Nanoparticles in Biomedical Nanotechnology. ResearchGate. Retrieved from [Link]
-
Singh, J., et al. (2024). From green chemistry to biomedicine: the sustainable symphony of cobalt oxide nanoparticles. Environmental Science: Nano. Retrieved from [Link]
-
Rajendran, S., et al. (2020). Synthesis and Characterization of Nano sized Cobalt Oxide by Precipitation Method. Nanoscale Reports. Retrieved from [Link]
-
JETIR. (2019). Synthesis of cobalt ferrite via coprecipitation method: a mini review. JETIR. Retrieved from [Link]
-
Nallusamy, S., & Sujatha, K. (2023). Synthesis of Cobalt-Oxide Nanoparticle using Co-Precipitation Method. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Yulizar, Y., et al. (2014). Hydrothermal synthesis of cobalt oxide nanoparticles: Its optical and magnetic properties. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Farhadi, S., et al. (2016). Characterization of Cobalt Oxide Nanoparticles Prepared by the Thermal Decomposition. Acta Chimica Slovenica. Retrieved from [Link]
-
Meshram, J.V., et al. (2017). Chemical Synthesis and Functionalization of Cobalt Ferrite Nanoparticles with Oleic Acid and Citric Acid Encapsulation. MATEC Web of Conferences. Retrieved from [Link]
-
Tatarchuk, T., et al. (2015). Cobalt Ferrite Nanoparticles Fabricated via Co-precipitation in Air: Overview of Size Control and Magnetic Properties. Journal of Nanoscience and Nanoengineering. Retrieved from [Link]
-
Various Authors. (n.d.). Cobalt ferrite nanoparticles synthesis process. ResearchGate. Retrieved from [Link]
-
Maleki, A., et al. (2023). An efficient method for the preparation of magnetic Co3O4 nanoparticles and the study of their catalytic application. Frontiers in Chemistry. Retrieved from [Link]
-
Roy, S., et al. (2015). Synthesis of cobalt ferrite nanoparticles by constant pH co-precipitation and their high catalytic activity in CO oxidation. New Journal of Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2009). Effect of sodium citrate on preparation of nano-sized cobalt particles by organic colloidal process. Frontiers of Chemistry in China. Retrieved from [Link]
-
Ramasamy, S., et al. (2023). Coprecipitation Methodology Synthesis of Cobalt-Oxide Nanomaterials Influenced by pH Conditions: Opportunities in Optoelectronic Applications. International Journal of Photoenergy. Retrieved from [Link]
-
Farhadi, S., et al. (2016). Characterization of Cobalt Oxide Nanoparticles Prepared by the Thermal Decomposition. Acta Chimica Slovenica. Retrieved from [Link]
-
Yulizar, Y., et al. (2014). Hydrothermal synthesis of cobalt oxide nanoparticles: Its optical and magnetic properties. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Gawas, S.G., & Verenkar, V.M.S. (2022). Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. International Journal of Research and Scientific Innovation. Retrieved from [Link]
-
Al-Oran, F.A., et al. (2024). Simple thermal decomposition route to size-tunable cobalt(ii) oxide and cobalt(ii,iii) oxide nanoparticles for nanoelectronic de. Journal of Advanced Engineering and Computation. Retrieved from [Link]
-
Dehno Khalaji, A. (2019). Cobalt oxide nanoparticles by solid-state thermal decomposition: Synthesis and characterization. Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]
-
Bems, B., et al. (2019). Hydrothermal synthesis and characterization under dynamic conditions of cobalt oxide nanoparticles supported over magnesium oxide nano-plates. Catalysis Science & Technology. Retrieved from [Link]
-
Batool, M., et al. (2023). Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity. Applied Nanoscience. Retrieved from [Link]
-
Zhang, L., et al. (2009). Effect of sodium citrate on preparation of nano-sized cobalt particles by organic colloidal process. ResearchGate. Retrieved from [Link]
-
Sadri, M., et al. (2022). Preparation, Characterization, and Application of Citrate-Functionalized Cobalt-Doped Iron Oxide Nanoparticles for Rhodamine Dye and Lead Ion Sequestration. Magnetochemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Resolving Cobaltous Citrate Precipitation in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the precipitation of cobaltous citrate in aqueous solutions. Our goal is to equip you with the scientific understanding and practical steps to mitigate these challenges in your experimental workflows.
Introduction to this compound Chemistry in Aqueous Media
Cobalt(II) citrate, often encountered as a dihydrate (C₁₂H₁₀Co₃O₁₄ · 2H₂O), is a compound whose solubility is intricately linked to the pH of the aqueous medium.[1][2] Citric acid is a tricarboxylic acid, meaning it can donate three protons, and its state of ionization is pH-dependent. This directly impacts its ability to chelate cobalt(II) ions and form soluble complexes.
The interaction between cobalt(II) and citrate is not a simple dissolution. Instead, they form various coordination complexes, the nature of which changes with pH.[3][4] For instance, soluble mononuclear complexes with one or two citrate ligands are predominant in the pH range of 5-8.[3][5] However, outside of this optimal range, or at high concentrations, the equilibrium can shift, leading to the formation of less soluble polymeric structures or the precipitation of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound precipitation.
Q1: Why is my this compound solution turning cloudy or forming a pink precipitate?
A precipitate, often a rose-red or reddish-violet powder, indicates that the this compound has exceeded its solubility limit under the current conditions.[1][2] This is most commonly triggered by a suboptimal pH. The solubility of this compound is significantly influenced by pH, with increased solubility generally observed in more acidic conditions due to the protonation of the citrate ion.[6]
Q2: At what pH is this compound most soluble?
A stable, soluble mononuclear cobalt(II)-citrate complex can be synthesized and is predominant in a pH range of approximately 5 to 8.[3][5] Within this window, citrate acts as an effective chelating agent, preventing the cobalt ions from precipitating.
Q3: Can temperature affect the solubility of my this compound solution?
Yes, temperature can play a role. For many compounds, including this compound, an increase in temperature can enhance solubility.[6] If you are observing precipitation at room temperature or upon cooling, gentle heating may help redissolve the compound. However, be mindful that prolonged heating at high temperatures could potentially lead to the degradation of other components in your solution.
Q4: Does the concentration of this compound matter?
Absolutely. Every compound has a saturation point. If the concentration of this compound in your solution is too high, it will precipitate regardless of other conditions. The solubility of this compound dihydrate in cold water (15°C) is approximately 0.8 g/100 mL.[1]
Q5: Are there different forms of cobalt citrate?
Yes, research has shown the existence of various polymeric cobalt(II) citrate complexes, especially in acidic aqueous solutions (pH 1-4).[4] The specific complex that forms is dependent on factors like pH, the presence of counterions, and the reaction temperature.[4] These different forms can have varying solubilities.
In-Depth Troubleshooting Guides
When simple adjustments are not sufficient, a more systematic approach is necessary. The following guides provide detailed protocols to diagnose and resolve persistent precipitation issues.
Guide 1: Diagnosing and Resolving pH-Related Precipitation
The most frequent cause of this compound precipitation is an incorrect pH. This guide will help you systematically identify and correct pH-related issues.
Causality:
The speciation of citrate is governed by its three pKa values (approximately 3.13, 4.76, and 6.40). At different pH values, different ionic forms of citrate will be present in the solution. The fully deprotonated citrate ion is the most effective chelator for cobalt(II). When the pH is too low, the carboxylate groups of citrate become protonated, reducing their ability to bind to cobalt and leading to precipitation. Conversely, at very high pH values, the formation of cobalt hydroxide may be favored.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-related precipitation.
Experimental Protocol for pH Adjustment:
-
Calibrate your pH meter: Ensure accurate readings by calibrating your pH meter with fresh, certified buffer standards.
-
Prepare adjusting solutions: Have 0.1 M solutions of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) and 0.1 M citric acid or hydrochloric acid (HCl) ready.
-
Measure the initial pH: Carefully place the pH probe into your this compound solution, ensuring the precipitate is suspended by gentle stirring.
-
Titrate slowly: While continuously stirring the solution, add the appropriate adjusting solution dropwise.
-
Allow for equilibration: After each addition, wait for the pH reading to stabilize before adding more. This prevents overshooting the target pH range.
-
Observe for dissolution: As you approach the optimal pH range of 5-8, you should observe the precipitate beginning to dissolve.
-
Final pH check: Once the precipitate is fully dissolved, re-verify the final pH of the solution.
Guide 2: Addressing Concentration and Temperature Effects
If pH adjustment does not resolve the issue, the problem may lie with the concentration of your solution or the ambient temperature.
Causality:
A supersaturated solution will result in precipitation as the solvent can no longer hold the solute in the dissolved state. Temperature affects the kinetic energy of the solvent and solute molecules; higher temperatures generally increase solubility.[6]
Troubleshooting Steps:
| Issue | Diagnostic Step | Resolution Protocol |
| Supersaturation | Review your preparation calculations. Is the concentration of this compound above its known solubility limit (~0.8 g/100 mL at 15°C)?[1] | 1. Dilution: Add more of the aqueous solvent to decrease the overall concentration. 2. Re-preparation: If dilution is not an option, reprepare the solution at a lower target concentration. |
| Low Temperature | Has the solution been stored at a low temperature (e.g., 4°C)? Did the precipitation occur after the solution cooled down from a higher temperature? | 1. Gentle Warming: Place the solution in a water bath set to 30-40°C. 2. Stirring: Gently stir the solution as it warms to facilitate dissolution. 3. Avoid Boiling: Do not overheat, as this could degrade other components or cause the solvent to evaporate, thereby increasing the concentration. |
Advanced Strategies for Stubborn Precipitation
In some complex matrices, you may need to employ more advanced techniques to maintain the solubility of this compound.
Use of Co-solvents or Stabilizing Agents
For particularly challenging formulations, the addition of a co-solvent or a stronger chelating agent might be necessary.
-
Ethanol: Citric acid is soluble in ethanol.[3] The addition of a small percentage of ethanol to the aqueous solution can sometimes improve the solubility of the cobalt-citrate complex. However, this must be compatible with your experimental system.
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Excess Citrate: Increasing the molar ratio of citrate to cobalt can shift the equilibrium towards the formation of more soluble bis-citrate complexes, such as [Co(C₆H₅O₇)₂]⁴⁻.[3][5] A 2:1 molar ratio of citrate to cobalt is often used in the synthesis of soluble complexes.[5]
Experimental Workflow for Stabilization
Caption: Workflow for using stabilizing agents.
References
-
Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. MDPI. Available at: [Link]
-
This compound | C12H10Co3O14. PubChem. Available at: [Link]
-
Cobalt(II) citrate. Solubility of Things. Available at: [Link]
-
Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. PubMed. Available at: [Link]
-
Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. ACS Publications. Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
optimizing the reaction conditions for cobaltous citrate synthesis
Welcome to the technical support center for the synthesis of cobaltous citrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with and optimizing the synthesis of this important compound. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, providing you with the in-depth knowledge to troubleshoot and refine your synthesis for optimal results.
Introduction to this compound Synthesis: A Game of Equilibria
The synthesis of this compound is more than a simple precipitation reaction; it is a delicate interplay of equilibria influenced by pH, temperature, stoichiometry, and even the choice of counter-ions. Depending on these conditions, you can favor the formation of a soluble, mononuclear complex like (NH₄)₄[Co(C₆H₅O₇)₂] or insoluble polymeric structures.[1][2][3][4] Understanding and controlling these parameters is the key to achieving your desired product with high yield and purity.
This guide will provide a robust experimental protocol as a starting point, followed by a comprehensive troubleshooting section and frequently asked questions to address common challenges encountered in the laboratory.
Experimental Protocol: Synthesis of a Soluble this compound Complex
This protocol is designed for the synthesis of the soluble ammonium this compound complex, (NH₄)₄[Co(C₆H₅O₇)₂], known for its bioavailability.[2][5]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Citric acid (C₆H₈O₇)
-
Ammonia solution (NH₄OH)
-
Ethanol
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Step-by-Step Procedure:
-
Reactant Preparation: In a 25 mL round bottom flask, dissolve 0.30 g of Co(NO₃)₂·6H₂O and 0.42 g of citric acid in 5 mL of deionized water. This corresponds to a 1:2 molar ratio of cobalt to citrate.[2][5]
-
Dissolution: Stir the mixture at room temperature until both reactants have completely dissolved. The solution should be clear.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 8 by adding ammonia solution dropwise while continuously stirring and monitoring the pH.[2][5] This step is critical as pH dictates the citrate species in solution and, consequently, the final complex formed.[1][6]
-
Filtration of Initial Solution: Filter the clear reaction solution to remove any undissolved impurities.
-
Crystallization: Add ethanol to the filtered solution to induce crystallization. The less polar nature of ethanol reduces the solubility of the ionic complex.
-
Incubation: Store the solution at 4°C for a few days to allow for the growth of dark pink crystals.[5]
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold ethanol. Dry the product in vacuo.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of soluble this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My reaction produced an unexpected precipitate instead of a soluble complex. What went wrong?
A1: The formation of an insoluble precipitate, likely tricobaltous dicitrate (Co₃(C₆H₅O₇)₂), is a common issue and is almost always related to the reaction pH.[7]
-
Causality: The speciation of citric acid is highly pH-dependent. At acidic pH (around 1-4), different polymeric cobalt(II) citrate complexes can form, which are often insoluble.[1] The desired soluble mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], is preferentially formed at a pH of approximately 8.[2][5] At this higher pH, the citrate is fully deprotonated, favoring the formation of the mononuclear complex.
-
Solution:
-
Monitor pH Closely: Ensure accurate and careful pH adjustment to ~8 using a calibrated pH meter. Add the base (ammonia solution) slowly and with vigorous stirring to avoid localized high pH zones.
-
Order of Addition: Add the cobalt salt to the citrate solution to ensure the cobalt ions are introduced into a solution where the chelating agent is already present.
-
Q2: The yield of my crystalline product is consistently low. How can I improve it?
A2: Low yield can result from several factors, from incomplete reaction to loss of product during workup.
-
Causality & Solutions:
-
Incomplete Precipitation/Crystallization: The addition of ethanol is crucial for reducing the solubility of the complex. If the yield is low, you may need to add more ethanol or allow for a longer crystallization period at a lower temperature.
-
Loss During Washing: this compound has some solubility in water.[7][8] Washing the crystals with large volumes of water will lead to product loss. Use minimal amounts of ice-cold ethanol for washing, as the complex is less soluble in ethanol.
-
Suboptimal Stoichiometry: While a 1:2 molar ratio of cobalt to citrate is reported for the soluble complex, ensure your starting materials are accurately weighed.[2][5]
-
Q3: The color of my product is not the expected dark pink. What does this indicate?
A3: The color of cobalt complexes is indicative of the coordination environment of the Co(II) ion. A deviation from the expected color suggests the formation of a different complex or the presence of impurities.
-
Causality & Solutions:
-
Different Coordination Sphere: As established, pH and counter-ions can lead to different polymeric structures, which will have different colors.[1] A brownish or greenish tint could indicate the formation of cobalt hydroxides due to excessively high local pH during base addition.
-
Oxidation: While Co(II) is relatively stable, prolonged exposure to air in solution, especially at high pH, could lead to some oxidation to Co(III), which typically forms brownish or greenish complexes. Purging the reaction vessel with an inert gas like nitrogen can mitigate this.
-
Starting Material Purity: Ensure the purity of your cobalt salt and citric acid. Impurities can be incorporated into the crystal lattice, affecting the color.
-
Q4: My final product shows poor crystallinity. How can I obtain well-defined crystals?
A4: Poor crystallinity is often a result of rapid precipitation or the presence of impurities.
-
Causality & Solutions:
-
Rapid Precipitation: Adding ethanol too quickly can cause the complex to "crash out" of solution as an amorphous powder rather than forming well-ordered crystals. Add the ethanol slowly and with gentle stirring.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to 4°C for crystallization. This promotes the growth of larger, more well-defined crystals.
-
Purity: As mentioned, impurities can disrupt the crystal lattice. Ensure your glassware is scrupulously clean and your reagents are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the counter-ion (e.g., ammonium) in the synthesis?
A1: The counter-ion plays a crucial role in the structure and solubility of the final product. In the case of (NH₄)₄[Co(C₆H₅O₇)₂], the ammonium ions are essential for charge balancing the anionic cobalt-citrate complex. Different counter-ions can lead to the formation of different crystal lattices and polymeric structures.[1]
Q2: Can I use a different cobalt salt, such as cobalt chloride or cobalt sulfate?
A2: Yes, other cobalt(II) salts can be used. However, the anion of the salt can influence the reaction. For example, if using cobalt chloride, you will have chloride ions in your solution, which could potentially be incorporated into the final product, although this is less likely in the presence of a strong chelator like citrate. It is always good practice to consider the potential for side reactions or mixed-salt formation.
Q3: What is the effect of temperature on the synthesis?
A3: Temperature is a critical parameter that can influence the final product. While the protocol described is for room temperature synthesis of the soluble complex, other procedures for different cobalt citrate species utilize elevated temperatures (80-100°C).[9] Higher temperatures can increase the reaction rate but may also favor the formation of different, potentially less soluble, polymeric structures.[1] For the synthesis of the soluble crystalline complex, maintaining a controlled, lower temperature during crystallization is key.
Q4: How does stirring speed affect the synthesis?
A4: Stirring speed primarily affects the particle size and size distribution of the product, especially in precipitation reactions.[10][11]
-
High Stirring Speeds: Generally lead to smaller, more uniform particles due to increased mass transfer and prevention of agglomeration.
-
Low Stirring Speeds: May result in larger, less uniform particles. For crystallization, gentle stirring is preferred to avoid disrupting crystal growth.
Q5: How can I purify my this compound product?
A5: Recrystallization is a common method for purifying crystalline solids. This involves dissolving the product in a minimum amount of a suitable hot solvent (in this case, likely a water/ethanol mixture) and allowing it to cool slowly to form purer crystals, leaving impurities behind in the mother liquor. For removal of ionic impurities, washing the precipitate thoroughly (while being mindful of solubility) is effective.
Q6: What is the stability of the synthesized this compound complex in solution?
A6: The stability of the this compound complex in solution is pH-dependent. The complex is most stable around the pH at which it was formed. Significant changes in pH can lead to dissociation of the complex.[12] For example, in highly acidic conditions, the citrate ligands can be protonated, leading to the release of free Co(II) ions.
Data Summary Table
| Parameter | Optimal Range/Value | Rationale | Potential Issues if Deviated |
| pH | ~8 | Favors formation of the soluble mononuclear complex.[2][5] | Formation of insoluble polymeric species at lower pH.[1] |
| Molar Ratio (Co:Citrate) | 1:2 | Stoichiometry for the [Co(C₆H₅O₇)₂]⁴⁻ complex.[2][5] | Incomplete reaction, lower yield. |
| Temperature (Reaction) | Room Temperature | Promotes controlled formation of the desired complex. | Higher temperatures may favor different polymorphs.[1] |
| Temperature (Crystallization) | 4°C | Increases yield by reducing the solubility of the complex.[5] | Higher temperatures will result in lower yield. |
| Solvent for Crystallization | Ethanol | Acts as an anti-solvent to induce crystallization. | Insufficient ethanol will lead to incomplete crystallization. |
Logical Relationship Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system: the tale of the first aqueous dinuclear cobalt(II)-citrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. "The instability constant of the this compound complex ion using co" by Lee T. Cox [scholarsarchive.byu.edu]
Technical Support Center: Troubleshooting Cobaltous Citrate Instability
Welcome to the technical support center for cobaltous citrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound stability during storage and experimentation. As a compound valued for its role in various scientific applications, maintaining its integrity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Introduction to this compound Stability
This compound, or cobalt(II) citrate, is a coordination complex between the cobalt(II) ion and citric acid. While valued for its use in cell culture media, as a catalyst, and in pharmaceutical formulations, its stability can be influenced by several environmental factors.[1] Instability often manifests as unexpected changes in the physical or chemical properties of the compound, which can significantly impact experimental outcomes. Understanding the underlying causes of this instability is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound is a salt of cobalt and citric acid. It is typically available as a hydrate, with cobalt(II) citrate dihydrate (Co₃(C₆H₅O₇)₂·2H₂O) being a common form.[1] It usually appears as a reddish-violet or rose-red amorphous powder.[1][2]
Q2: What are the ideal storage conditions for this compound?
This compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[1][3] It is also advisable to keep it away from direct sunlight and oxidizing agents.[4]
Q3: What are the initial visual signs of this compound instability?
The primary visual indicators of instability in solid this compound are a change in color from its typical pink or reddish-violet to a brownish hue, and the formation of clumps, which suggests moisture absorption. In solution, a color change from pink to blue or brown, or the formation of a precipitate, indicates degradation.[5][6]
Q4: How does pH affect the stability of this compound solutions?
The pH of an aqueous solution is a critical factor for the stability of the cobalt(II)-citrate complex. The complex is generally stable in a pH range of approximately 3 to 9.[7][8] Outside of this range, the complex may dissociate, leading to the precipitation of cobalt hydroxide at higher pH values or other structural changes.[7][8]
Q5: Can this compound degrade even when stored under recommended conditions?
Yes, over extended periods, slow degradation can still occur. The primary degradation pathways include oxidation of cobalt(II) to cobalt(III) and the decomposition of the citrate ligand.[5][9] The rate of this degradation is influenced by factors such as trace impurities, humidity, and exposure to light and air.[10]
Troubleshooting Guide: Common Instability Issues
This section addresses specific problems you might encounter with this compound, providing insights into the causes and actionable troubleshooting steps.
Issue 1: Color Change of Solid this compound (Pink/Red to Brownish)
Primary Suspected Cause: Oxidation of Cobalt(II) to Cobalt(III).
Scientific Explanation: The pink or reddish color of this compound is characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[6] When exposed to air (oxygen) and moisture, cobalt(II) can be oxidized to the more stable cobalt(III) state, especially in the presence of ligands other than water.[5][9] This oxidation process often results in a color change to brown or a dark, chocolate-brown precipitate, which is likely a form of cobalt(III) oxide or hydroxide.[6][10]
Troubleshooting Protocol:
-
Visual Inspection: Note the extent and nature of the color change. Is it uniform or patchy?
-
Solubility Test: Attempt to dissolve a small amount of the discolored powder in deionized water within the stable pH range (4-6). Insoluble brown particles are a strong indicator of cobalt(III) oxide/hydroxide formation.
-
Purity Assessment: If your application is sensitive to the oxidation state of cobalt, consider analytical testing to quantify the extent of degradation.
Preventative Measures:
-
Always store this compound in a tightly sealed container.
-
For long-term storage, consider using a desiccator to minimize moisture exposure.
-
If the powder is frequently used, consider aliquoting it into smaller containers to reduce the exposure of the bulk material to air and humidity.
Issue 2: Clumping and Poor Solubility of this compound Powder
Primary Suspected Cause: Hygroscopicity and Moisture Absorption.
Scientific Explanation: Although not extremely hygroscopic, this compound can absorb moisture from the atmosphere, leading to the formation of clumps. This absorbed water can also accelerate the oxidation process described in Issue 1. Significant moisture absorption can lead to the formation of higher hydrates or even partial dissolution and recrystallization, resulting in a caked solid that is difficult to handle and dissolve.
Troubleshooting Protocol:
-
Physical Examination: Assess the degree of clumping. Can the clumps be easily broken up with a spatula, or is the powder caked hard?
-
Drying: For mildly clumped powder, drying in a vacuum oven at a low temperature (e.g., 40-50°C) may be effective. However, be aware that this may not reverse any chemical degradation that has already occurred.
-
Solubility Check: After drying, check the solubility in water. If it remains poorly soluble, it is likely that chemical degradation has occurred in addition to moisture absorption.
Issue 3: Color Change of this compound Solution (Pink to Blue or Brown)
Primary Suspected Cause: Change in Coordination Environment, pH Shift, or Oxidation.
Scientific Explanation: A color change in a this compound solution can have several causes:
-
Pink to Blue: This often indicates a change in the coordination sphere of the cobalt(II) ion. For example, in the presence of high concentrations of certain anions like chloride, the pink hexaaquacobalt(II) ion can be replaced by the blue tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[6] While not a degradation in itself, it indicates a change in the chemical environment.
-
Pink to Brown: This is a strong indicator of the oxidation of Co(II) to Co(III), as explained in Issue 1.[5] This is often accelerated in alkaline conditions (pH > 7) and in the presence of dissolved oxygen.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color changes in this compound solutions.
Issue 4: Formation of a Precipitate in this compound Solution
Primary Suspected Cause: pH-induced Precipitation or Ligand Degradation.
Scientific Explanation:
-
pH-Induced Precipitation: If the pH of the solution rises above 9, the cobalt-citrate complex can become unstable, leading to the precipitation of cobalt(II) hydroxide, which is a blue solid.[5] This precipitate can then be oxidized by air to brown cobalt(III) hydroxide.
-
Ligand Degradation: The citrate ligand itself can undergo degradation, especially when exposed to light (photodegradation) or heat.[11][12] This degradation can be catalyzed by metal ions.[11] The degradation products of citrate, such as acetone and various carboxylic acids, can alter the solution chemistry and may lead to the precipitation of less soluble cobalt salts or cobalt oxides.[11][13]
Experimental Protocol for Investigating Precipitation:
-
Isolate the Precipitate: Centrifuge the solution to pellet the precipitate. Decant the supernatant.
-
Wash the Precipitate: Wash the precipitate with deionized water to remove any soluble components.
-
Characterize the Precipitate:
-
Solubility Test: Test the solubility of the precipitate in dilute acid. Cobalt hydroxides and oxides will dissolve in acidic conditions.
-
Spectroscopic Analysis (Optional): If facilities are available, techniques like FT-IR or XRD can be used to identify the precipitate.
-
-
Analyze the Supernatant: The supernatant can be analyzed by HPLC to detect any degradation products of citric acid, such as 3-oxoglutarate or acetoacetate.[11]
Analytical Techniques for Stability Assessment
For a more quantitative analysis of this compound stability, the following techniques are recommended:
| Analytical Technique | Parameter Measured | Indication of Instability |
| UV-Visible Spectrophotometry | Absorbance spectrum of the solution. | A shift in the absorption maximum (around 500 nm for Co(II) complexes) or a change in absorbance can indicate a change in the coordination environment or concentration of the complex.[7] |
| High-Performance Liquid Chromatography (HPLC) | Concentration of citric acid and its degradation products. | A decrease in the citric acid peak and the appearance of new peaks corresponding to degradation products like 3-oxoglutarate and acetoacetate.[11] |
| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Total cobalt concentration. | A decrease in the concentration of soluble cobalt in a solution where precipitation has occurred.[14] |
| pH Measurement | pH of the solution. | A significant deviation from the expected pH can indicate degradation of the citrate ligand or contamination. |
Diagram of Analytical Workflow for Stability Assessment:
Caption: Analytical workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a multifaceted issue influenced by environmental factors such as moisture, air, light, and pH. By understanding the fundamental chemical processes that lead to its degradation—namely oxidation and ligand decomposition—researchers can take proactive steps to ensure the integrity of their samples. This guide provides a framework for identifying, troubleshooting, and preventing common stability problems, ultimately contributing to more reliable and reproducible scientific outcomes.
References
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A compilation of the important decomposition pathways for citric acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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CITRATE BIODEGRADATION. (1994, July 1). OSTI.GOV. Retrieved January 21, 2026, from [Link]
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Aqueous solutions and precipitates of cobalt. (n.d.). Science made alive. Retrieved January 21, 2026, from [Link]
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Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. (2025). International Journal of Research and Scientific Innovation (IJRSI). Retrieved January 21, 2026, from [Link]
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Chemical Identification and Properties. (n.d.). In Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Oxidation of cobalt(II) with air oxygen in aqueous ethylenediamine solutions. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Citric acid cycle. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. (2022, November). JETIR. Retrieved January 21, 2026, from [Link]
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Chemistry of Cobalt. (2024, November 23). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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cobalt. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
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Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. (2022, October 22). MDPI. Retrieved January 21, 2026, from [Link]
-
Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics. (2015, January 15). PubMed Central. Retrieved January 21, 2026, from [Link]
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Effect of solution pH on the UV-Vis spectra in an aqueous... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. (2025, October 4). RSIS Repository. Retrieved January 21, 2026, from [Link]
-
Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. (2022, May 17). MDPI. Retrieved January 21, 2026, from [Link]
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CITRATE BIODEGRADATION. (1994, July 1). OSTI.GOV. Retrieved January 21, 2026, from [Link]
-
Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. (2005, May 1). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System: The Tale of the First Aqueous Dinuclear Cobalt(II)−Citrate Complex. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Cobalt(II) citrate. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]
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New aspects of the photodegradation of iron(III) citrate: spectroscopic studies and plant-related factors. (2022, February 7). ResearchGate. Retrieved January 21, 2026, from [Link]
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Enhanced Photocatalytic Degradation of Methylene Blue Dye Using Co3O4 Nanoparticles from the Fruit Extracts of Diplocyclos palma. (2024, July 22). Retrieved January 21, 2026, from [Link]
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Spectrophotometric estimation of cobalt with ninhydrin. (2011, September). PubMed Central. Retrieved January 21, 2026, from [Link]
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Stability of salt solutions. (2024, January 26). Reddit. Retrieved January 21, 2026, from [Link]
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Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. (2003, January 6). PubMed. Retrieved January 21, 2026, from [Link]
-
Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. (2020, October 9). Publisso. Retrieved January 21, 2026, from [Link]
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Photocatalytic degradation of methylene blue under visible light by cobalt ferrite nanoparticles/graphene quantum dots. (2018, August 28). PubMed Central. Retrieved January 21, 2026, from [Link]
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THE ESTIMATION OF COBALT. (1957, July). Retrieved January 21, 2026, from [Link]
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ESP Troubleshooting Guide. (1979, November 1). NWL. Retrieved January 21, 2026, from [Link]
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BSAA salt spray failure troubleshooting. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Synthesis and Purification of Cobaltous Citrate
Welcome to the Technical Support Center for the synthesis and purification of cobaltous citrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation of high-purity this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the quality and reproducibility of your experimental results.
Introduction to this compound Synthesis
The synthesis of this compound is a nuanced process involving the reaction of a cobalt(II) salt with citric acid. The purity of the final product is paramount for its various applications, from a nutrient in cell culture media to a precursor in materials science.[1] The reaction is highly dependent on stoichiometric control, pH, temperature, and the choice of solvent, all of which can influence the formation of different cobalt-citrate complexes and the incorporation of impurities.[2] This guide will help you navigate these complexities to achieve a final product of high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing explanations and actionable solutions.
Problem 1: The final product is a non-uniform color or has visible solid impurities.
-
Possible Cause 1: Incomplete Reaction. Unreacted starting materials, such as the initial cobalt salt (e.g., cobalt(II) nitrate or cobalt(II) chloride) or citric acid, can co-precipitate with the desired this compound, leading to a heterogeneous appearance.
-
Solution:
-
Stoichiometric Control: Ensure precise molar ratios of reactants. A slight excess of citric acid can sometimes be used to ensure full conversion of the cobalt salt, but a large excess should be avoided as it can be difficult to remove.
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at the optimal temperature to ensure completion. Monitoring the reaction mixture for the disappearance of the starting materials can be beneficial.
-
-
Possible Cause 2: Precipitation of Cobalt Hydroxide. If the pH of the reaction mixture is too high, cobalt(II) hydroxide, a gelatinous precipitate, can form.
-
Solution:
-
Possible Cause 3: Formation of Mixed Cobalt-Citrate Complexes. Cobalt and citrate can form various polymeric and mononuclear complexes depending on the reaction conditions.[2] Some of these may have different solubilities and colors, leading to a non-uniform product.
-
Solution:
-
Consistent Reaction Conditions: Maintain strict control over pH, temperature, and reactant concentrations throughout the synthesis and precipitation steps to favor the formation of a single, desired complex.
-
Problem 2: The yield of the desired this compound is lower than expected.
-
Possible Cause 1: Sub-optimal pH. The solubility of this compound is pH-dependent. If the pH is too low, the citrate ligand will be protonated, reducing its ability to chelate the cobalt ion and potentially keeping the product in solution.
-
Solution:
-
pH Adjustment for Precipitation: After the reaction is complete, carefully adjust the pH to the point of minimum solubility for your target this compound complex. This often requires empirical determination but typically falls within the neutral to slightly alkaline range.
-
-
Possible Cause 2: Inappropriate Solvent for Precipitation. The choice of solvent for precipitation or washing can significantly impact the yield.
-
Solution:
-
Anti-Solvent Precipitation: If the this compound is soluble in the reaction solvent (e.g., water), the addition of a miscible anti-solvent (e.g., ethanol) can induce precipitation.[1] The anti-solvent should be added slowly to promote the formation of well-defined crystals rather than an amorphous solid, which is harder to purify.
-
Solvent Selection for Washing: Wash the final product with a solvent in which it has minimal solubility to avoid product loss.
-
Problem 3: The final product contains residual solvent.
-
Possible Cause: Inefficient Drying. this compound can retain solvent molecules within its crystal lattice or on its surface.
-
Solution:
-
Appropriate Drying Technique: Drying under vacuum at a moderately elevated temperature is generally effective. The temperature should be high enough to remove the solvent but not so high as to cause decomposition of the product.
-
Solvent Displacement: For stubborn residual solvents, a technique of drying in the presence of water vapor can be employed, where water molecules displace the organic solvent molecules.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: The pH of the reaction mixture is arguably the most critical parameter. It influences the speciation of the citrate ligand, the formation of different cobalt-citrate complexes, and the potential for precipitation of cobalt hydroxide.[2][5] Careful and consistent pH control is essential for reproducibility and purity.
Q2: How can I remove unreacted citric acid from my final product?
A2: Unreacted citric acid can often be removed by washing the isolated this compound with a suitable solvent. Since citric acid is highly soluble in water and ethanol, washing the product with cold deionized water or ethanol can be effective.[6] The choice of solvent will depend on the solubility of your specific this compound complex. A solubility test of your product in the intended wash solvent is recommended.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the citrate ligand and the absence of unreacted starting materials.
-
Elemental Analysis (e.g., ICP-AES or AAS): To determine the cobalt content and the presence of other metallic impurities.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and assess thermal stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase of the product and identify any crystalline impurities.
Q4: My this compound is an amorphous powder. How can I obtain a crystalline product?
A4: The formation of an amorphous solid is often due to rapid precipitation. To obtain a crystalline product, you should aim for slower crystal growth. This can be achieved by:
-
Slower addition of precipitating agents (e.g., base or anti-solvent).
-
Maintaining a constant temperature during precipitation.
-
Using a recrystallization technique.
Purification Protocols
Recrystallization Protocol
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent mixture in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or a water/ethanol mixture is often a good starting point.
-
Dissolution: In a clean flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further aided by placing the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Solvent Washing Protocol
This method is effective for removing impurities that are soluble in a particular solvent in which the desired product is not.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the impurities are highly soluble, but the this compound is poorly soluble.
-
Washing: Suspend the crude this compound in the chosen solvent and stir for a defined period.
-
Isolation: Filter the this compound to separate it from the solvent containing the dissolved impurities.
-
Repeat (if necessary): Repeat the washing step with fresh solvent until the desired purity is achieved.
-
Drying: Dry the purified product under vacuum.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Troubleshooting Logic for this compound Synthesis.
Data Summary
| Parameter | Recommended Range/Value | Potential Impact of Deviation | Reference |
| pH for Synthesis | 5 - 8 | Formation of different complexes, precipitation of Co(OH)₂ | [1][3] |
| Molar Ratio (Co²⁺:Citrate) | 1:2 is common for mononuclear complexes | Incomplete reaction, excess unreacted starting material | [7] |
| Precipitation pH | Empirically determined for minimum solubility | Low yield if not optimal | [5] |
| Drying Temperature | Moderately elevated (e.g., 40-60 °C) under vacuum | Incomplete solvent removal or product decomposition | [4] |
References
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Salunke, S., et al. (2013). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. PubMed. Available at: [Link]
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Salunke, S., et al. (2013). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. ResearchGate. Available at: [Link]
-
Tóth, T., et al. (2021). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. MDPI. Available at: [Link]
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Wang, S., et al. (2022). Research Progress in the Industrial Crystallization of Citrate—A Review. MDPI. Available at: [Link]
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Das, B. K., et al. (2006). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. ACS Publications. Available at: [Link]
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Berufsgenossenschaft der Bauwirtschaft. (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. Publisso. Available at: [Link]
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Wiertel-Pielat, A., et al. (2022). Efficient Removal of Co(II) Ions from Aqueous Solutions Using Polyampholyte Resin: Synthesis, Properties, and Performance. ACS Omega. Available at: [Link]
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Deepatana, A., & Valix, M. (2006). Recovery of nickel and cobalt from organic acid complexes: adsorption mechanisms of metal-organic complexes onto aminophosphonate chelating resin. PubMed. Available at: [Link]
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Li, J., et al. (2012). Preparation of high purity cobalt with refining cobalt salt solution by extraction chromatography. ResearchGate. Available at: [Link]
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Aono, H., et al. (2025). Separation of nickel and cobalt using a chelating resin by the mixing of citric acid and ammonium chloride as the complexing agent in solution for resource recovery from used lithium batteries. ResearchGate. Available at: [Link]
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Sole, K. C. (2018). Precipitation of base metal carbonates as a function of pH. ResearchGate. Available at: [Link]
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Fajar, A. N., et al. (2023). Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method. MDPI. Available at: [Link]
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911Metallurgist. (2017). Citrate Process Analytical Chemistry. Available at: [Link]
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Virlan, M., et al. (2023). pH-Responsive Cobalt(II)-Coordinated Assembly Containing Quercetin for Antimicrobial Applications. PMC - NIH. Available at: [Link]
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ResearchGate. (2019). How to remove excess citrate capping agent from nanoparticles?. Available at: [Link]
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Rumbu, C. (2012). Purification of cobalt solutions in several solvent extraction steps: Using MEXTRAL and D2EHPA as extractants. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2015). Preparation technique of high purity cobalt. ResearchGate. Available at: [Link]
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Stankovic, M., et al. (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. PMC - NIH. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of cobalt citrate. Available at: [Link]
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Manikandan, A., et al. (2023). Coprecipitation Methodology Synthesis of Cobalt-Oxide Nanomaterials Influenced by pH Conditions: Opportunities in Optoelectronic Applications. Semantic Scholar. Available at: [Link]
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Allaedini, G., et al. (2014). Effect of PH on Cobalt Oxide Nano Particles Prepared by Co-Precipitation Method. ResearchGate. Available at: [Link]
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Salunke, S., et al. (2004). Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system: the tale of the first aqueous dinuclear cobalt(II)-citrate complex. PubMed. Available at: [Link]
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Busi, S., et al. (2016). Removal of toxic Co-EDTA complex by a halophilic solar-salt-pan isolate Pseudomonas aeruginosa SPB-1. PubMed. Available at: [Link]
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SAIMM. (2018). Loaded Organic Washing for Impurities Removal from Electrolyte. Available at: [Link]
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O'Mahony, M., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. NIH. Available at: [Link]
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Ukrainian Chemistry Journal. (2023). DETERMINATION OF THE COMPOSITION AND STABILITY CONSTANT OF COBALT (II) POLYLIGAND CITRATE-MOLYBDATE COMPLEXES. Available at: [Link]
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- 7. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cobaltous Citrate Dosage for In Vitro Experiments
Welcome to the technical support center for cobaltous citrate applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using this compound in in vitro experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as tricobalt dicitrate, is a rose-red, amorphous powder.[1][2] It is a salt of cobalt and citric acid. In cell biology, its primary use is as a chemical hypoxia-mimicking agent.[3] Instead of physically reducing oxygen levels in an incubator, researchers can add this compound to the cell culture medium to induce a cellular state that closely resembles hypoxia. This is invaluable for studying cellular responses to low-oxygen conditions, which are characteristic of solid tumors, ischemia, and other pathologies.[4][5]
Q2: How does this compound mimic hypoxia?
The key to this process is the protein Hypoxia-Inducible Factor-1 alpha (HIF-1α) .[4]
-
Under Normal Oxygen (Normoxia): HIF-1α is continuously produced but is immediately targeted for destruction. Enzymes called prolyl hydroxylases (PHDs) use iron (Fe²⁺) and oxygen to add hydroxyl groups to HIF-1α. This "tag" allows the von Hippel-Lindau (pVHL) tumor suppressor protein to bind, leading to ubiquitination and rapid degradation of HIF-1α by the proteasome.[4][6]
-
Action of Cobalt (Co²⁺): The cobalt(II) ion from this compound interferes with this degradation process. It is believed to act by displacing the iron ion (Fe²⁺) within the active site of the PHD enzymes, rendering them unable to hydroxylate HIF-1α.[4][7] Some evidence also suggests cobalt can directly bind to HIF-1α, preventing its interaction with pVHL.[4][6]
The result is that HIF-1α is stabilized and accumulates within the cell. It then translocates to the nucleus, dimerizes with its partner protein ARNT (HIF-1β), and binds to Hypoxia Response Elements (HREs) on DNA to activate the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and cell survival.[7]
Caption: Mechanism of HIF-1α stabilization by this compound.
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the properties of this compound is the first step to avoiding common experimental pitfalls.
| Property | Value / Description | Significance for Experiments |
| Molecular Formula | C₁₂H₁₀Co₃O₁₄ (anhydrous) | Essential for calculating molarity of stock solutions.[1] |
| Molecular Weight | ~555.01 g/mol (anhydrous)[8] | Use the specific weight from your supplier, accounting for hydrates (e.g., dihydrate MW ≈ 591.03 g/mol ).[9] |
| Appearance | Rose-red or reddish-violet powder.[2][9] | A uniform color indicates good purity. |
| Solubility | Slightly soluble in cold water (~0.8 g/100 mL); soluble in dilute acids.[1][2] | This is a critical parameter . Stock solutions may require gentle warming or a slightly acidic solvent to fully dissolve. High concentrations in neutral pH media can lead to precipitation.[10] |
| Stability | The this compound complex can dissociate in solution, and its stability is pH-dependent.[10][11] | Prepare stock solutions fresh for consistent results. Long-term storage of diluted solutions is not recommended. |
Troubleshooting Guide & Experimental Protocols
This section addresses the most common issues encountered when refining this compound dosage.
Problem 1: My stock solution is cloudy or has a precipitate.
Cause: This is almost always due to the limited solubility of this compound at neutral pH.[10] Adding a concentrated stock directly to cell culture medium, which is buffered to ~pH 7.4, can cause immediate precipitation.
Solution: Protocol for Preparing a 100 mM this compound Stock Solution
-
Weighing: Based on the molecular weight provided by your supplier (accounting for hydrates), weigh out the required amount for your desired volume. For Tricobalt Dicitrate Dihydrate (MW ≈ 591.03 g/mol ), this would be 59.1 mg for 1 mL of a 100 mM stock.
-
Solvent: Add a small volume of sterile, deionized water (e.g., 0.5 mL). Do not expect it to dissolve immediately.
-
Solubilization: While vortexing, add sterile 1N HCl drop by drop until the solution clears. The slightly acidic environment aids dissolution.[2] Be cautious not to add excess acid.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with sterile deionized water.
-
Sterilization: Filter the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store at 4°C for short-term use (up to one week). For longer-term storage, aliquot and freeze at -20°C. Always prepare working dilutions fresh from the stock solution.
Problem 2: I'm seeing massive cell death, even at low concentrations.
Cause: Cobalt ions exhibit dose- and time-dependent cytotoxicity.[12][13] Your "low concentration" may be too high for your specific cell line or the treatment duration may be too long. Different cell lines have vastly different sensitivities.
Solution: Protocol for Determining the Optimal Working Concentration
The goal is to find the concentration that maximizes HIF-1α stabilization while minimizing off-target cytotoxicity. This requires performing a dose-response curve.
Caption: Workflow for establishing an optimal dose-response curve.
Recommended Starting Concentrations (Based on CoCl₂ studies, adjust as needed):
| Experimental Goal | Suggested Starting Range (µM) | Key Considerations |
| Mild Hypoxia Induction | 25 - 75 µM | Good for studying initial adaptive responses with minimal cytotoxicity.[13][14] |
| Robust HIF-1α Stabilization | 100 - 200 µM | The most common range cited for clear HIF-1α induction. Expect some reduction in cell viability.[5][15] |
| Cytotoxicity Studies | 150 - 500+ µM | For investigating apoptosis or necrosis pathways induced by cobalt stress.[13][14] |
Problem 3: My results are inconsistent between experiments.
Cause: Inconsistency often stems from subtle variations in protocol execution.
-
Stock Solution Age: An old or improperly stored stock solution can lead to variability.
-
Media Components: The stability of vitamins and other components in your culture media can degrade over time, affecting the cellular baseline and response.[16]
-
Cellular Confluency: Cells at different confluency levels will respond differently to stressors.
-
Assay Interference: Cobalt is a transition metal and can interfere with certain colorimetric or fluorometric assays (e.g., MTT).[17]
Solutions & Self-Validating Systems:
-
Always Use Fresh Stock: Prepare working dilutions from a frozen, validated stock immediately before use.
-
Standardize Seeding Density: Ensure you seed the same number of cells for each experiment and treat them at the same level of confluency.
-
Include Proper Controls: For any plate-reader-based assay, you MUST include a "media + this compound only" (no cells) control well. This will reveal any direct chemical interference between your compound and the assay reagents. Subtract this background reading from your experimental values.
-
Validate with a Positive Control: Run a parallel experiment with a known hypoxia-inducing agent like Desferrioxamine (DFO) or by placing a control plate in a hypoxic incubator to confirm that your downstream assays (e.g., Western blot for HIF-1α) are working as expected.[18]
References
-
Title: this compound | C12H10Co3O14 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Cobalt(II) citrate Source: Solubility of Things URL: [Link]
-
Title: Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material Source: MDPI URL: [Link]
-
Title: Cobalt inhibits the interaction between hypoxia-inducible factor-alpha and von Hippel-Lindau protein by direct binding to hypoxia-inducible factor-alpha Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis Source: PubMed Central, National Library of Medicine URL: [Link]
-
Title: Cobalt stimulates HIF-1-dependent but inhibits HIF-2-dependent gene expression in liver cancer cells Source: PubMed Central, National Library of Medicine URL: [Link]
-
Title: Induction of HIF-1α protein expression by cobalt chloride. Effect of PEITC on proteasome inhibitor-induced HIF-1α activity Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity and genotoxicity in liver cells induced by cobalt nanoparticles and ions Source: Bone & Joint Research URL: [Link]
-
Title: Observations on the interference by copper(II), cobalt(II) and nickel(II) on the determination of arsenic by arsine generation atomic absorption spectrometry Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Molecular and Cellular Response of Co-cultured Cells toward Cobalt Chloride (CoCl2)-Induced Hypoxia Source: ACS Omega URL: [Link]
-
Title: Cobalt Chloride as a Hypoxia Mimicking Agent Induced HIF-1α and mTOR Expressions of Human Umbilical Cord Mesenchymal Stem Cells Source: SciELO URL: [Link]
-
Title: The instability constant of the this compound complex ion using co Source: BYU ScholarsArchive URL: [Link]
-
Title: Effect of cobalt(II) chloride hexahydrate on some human cancer cell lines Source: PubMed Central, National Library of Medicine URL: [Link]
-
Title: Hypoxia Induced by Cobalt Chloride Triggers Autophagic Apoptosis of Human and Mouse Drug-Resistant Glioblastoma Cells through Targeting the PI3K-AKT-mTOR Signaling Pathway Source: Hindawi URL: [Link]
-
Title: Molecular and Cellular Response of Co-cultured Cells toward Cobalt Chloride (CoCl2)-Induced Hypoxia Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vitamins in cell culture media: Stability and stabilization strategies Source: PubMed Central, National Library of Medicine URL: [Link]
Sources
- 1. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. COBALT CITRATE | 866-81-9 [chemicalbook.com]
- 3. Effect of cobalt(II) chloride hexahydrate on some human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Cobalt inhibits the interaction between hypoxia-inducible factor-alpha and von Hippel-Lindau protein by direct binding to hypoxia-inducible factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. strem.com [strem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. "The instability constant of the this compound complex ion using co" by Lee T. Cox [scholarsarchive.byu.edu]
- 12. Cytotoxicity and genotoxicity in liver cells induced by cobalt nanoparticles and ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and Cellular Response of Co-cultured Cells toward Cobalt Chloride (CoCl2)-Induced Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hypoxia Induced by Cobalt Chloride Triggers Autophagic Apoptosis of Human and Mouse Drug-Resistant Glioblastoma Cells through Targeting the PI3K-AKT-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Observations on the interference by copper(II), cobalt(II) and nickel(II) on the determination of arsenic by arsine generation atomic absorption spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Cobaltous Citrate Crystallization
Welcome to the technical support center for cobaltous citrate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality this compound crystals. Drawing from established scientific principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your crystallization processes are both successful and reproducible.
Introduction to this compound Crystallization
This compound, a coordination complex between cobalt(II) and citric acid, is a compound of interest in various fields, including biochemistry and materials science.[1][2] Its crystalline form is crucial for applications ranging from its use as a nutrient supplement in cell culture to a precursor in the synthesis of cobalt-containing materials for battery technology.[2] However, the crystallization of this compound is not without its challenges. Issues such as polymorphism, solvent effects, and impurity incorporation can significantly impact the quality, yield, and reproducibility of the final crystalline product.[3][4][5] This guide will address these challenges directly, providing you with the knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound?
This compound can exist in various forms, including hydrates like the dihydrate (C₁₂H₁₀Co₃O₁₄ · 2H₂O) and other complex structures depending on the stoichiometry and pH of the reaction.[2][6] For instance, a soluble, mononuclear complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] has been synthesized at a pH of approximately 8.[1][7] The structural diversity of cobalt(II) citrate polymers is highly dependent on factors like pH, counterions, and reaction temperature.[3]
Q2: What is the solubility of this compound?
Tricobaltous dicitrate has limited solubility in water.[8] Its solubility is significantly influenced by pH, with increased solubility in more acidic conditions due to the protonation of the citrate ion.[8] Temperature also plays a role, generally enhancing solubility, though this is not a universal rule for all compounds.[8] The dihydrate form is described as being slightly soluble in water but soluble in dilute acids.[6][9]
Q3: Why is pH control so critical in this compound crystallization?
pH is a master variable in this compound crystallization because it dictates the speciation of citric acid and the coordination environment of the Co(II) ion. This, in turn, influences the structure of the resulting complex.[3] Studies have shown that different polymeric cobalt(II) citrate complexes can be isolated from acidic aqueous solutions at pH ranges of 1-4, while a soluble mononuclear complex is formed at a pH of around 8.[1][3] For metal citrates in general, precise pH control is essential for ensuring product purity and achieving uniform crystal particle size.[4][5]
Q4: Can this compound exhibit polymorphism?
Yes, like many organic and inorganic materials, this compound has the potential to exhibit polymorphism, meaning it can exist in different crystal structures despite having the same chemical composition.[10] The formation of different polymorphs can be influenced by the crystallization process itself.[10] The structural diversity of cobalt(II) citrate complexes, which can be considered a form of polymorphism, is well-documented and is influenced by pH, counterions, and temperature.[3][11]
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Problem: No Crystals Are Forming
Q: I've followed the synthesis protocol, but no crystals have appeared after cooling. What could be the issue?
A: The absence of crystal formation typically points to a failure to achieve sufficient supersaturation. This can stem from several factors:
-
Too Much Solvent: If the concentration of this compound in the solution is too low, it will remain soluble even at lower temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[12] Re-cool the solution and observe for crystal formation.
-
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the this compound, preventing it from precipitating out.
-
Solution: If possible, introduce an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the solution to induce precipitation.
-
-
pH is Not Optimal: The solubility of this compound is highly pH-dependent.[8] If the pH is too low, the complex may be too soluble to crystallize.
-
Presence of Inhibitors: Certain impurities can act as inhibitors to nucleation.[13]
-
Solution: Ensure high-purity starting materials and clean glassware.[14] If impurities are suspected, consider purifying the this compound solution before attempting crystallization.
-
Problem: The Crystals Are Too Small or Needle-Like
Q: My crystallization yielded very fine, needle-like crystals. How can I obtain larger, more well-defined crystals?
A: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down.
-
Rapid Cooling: Cooling the solution too quickly can lead to the rapid formation of many small crystals.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room. Insulating the flask can also help to slow the cooling rate.
-
-
High Supersaturation: A very high level of supersaturation can lead to "crashing out," where the solid precipitates rapidly as a fine powder.[12]
-
Solution: Add a small amount of additional solvent to the heated solution to slightly reduce the supersaturation.[12] This will allow the solution to cool for a longer period before nucleation begins, promoting slower crystal growth.
-
-
Agitation: Stirring or agitating the solution during crystallization can induce secondary nucleation, resulting in a larger number of smaller crystals.
-
Solution: Allow the crystallization to proceed under quiescent (still) conditions.
-
Problem: The Product is an Oil or Amorphous Solid
Q: Instead of crystals, I've obtained an oily substance or an amorphous powder. What went wrong?
A: "Oiling out" or the formation of an amorphous solid occurs when the solute comes out of solution at a temperature above its melting point or when it precipitates in a disordered state.
-
Low Melting Point of Hydrates: this compound can form various hydrates, which may have lower melting points. The dihydrate, for instance, loses its water of hydration at 150°C.[9]
-
Solution: Try adding slightly more solvent to keep the compound dissolved at a lower temperature during cooling.[12] Seeding the solution with a previously formed crystal can also help to encourage crystallization over oiling out.
-
-
Presence of Impurities: Impurities can depress the melting point of a substance and interfere with the formation of an ordered crystal lattice.[12]
-
Solution: Ensure the purity of your starting materials.[14] If impurities are present, they may need to be removed by a preliminary purification step.
-
Problem: The Crystal Yield is Low
Q: I managed to get crystals, but the final yield is very low. How can I improve it?
A: A low yield can be frustrating, but it is often rectifiable.
-
Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[12]
-
Solution: Before filtration, check for remaining dissolved product by taking a small sample of the mother liquor and allowing the solvent to evaporate. If a significant residue remains, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.
-
Solution: Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature to maximize crystal formation.
-
-
Washing with a Soluble Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of a cold solvent in which the this compound is known to be poorly soluble.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common this compound crystallization issues.
Caption: Troubleshooting workflow for this compound crystallization.
Experimental Protocols
Standard Protocol for the Crystallization of (NH₄)₄[Co(C₆H₅O₇)₂]
This protocol is adapted from a published synthesis and is a good starting point for obtaining crystalline this compound.[7]
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 0.30 g of Co(NO₃)₂·6H₂O and 0.42 g of citric acid in 5 mL of deionized water.
-
Stirring: Stir the reaction mixture at room temperature until both reactants have completely dissolved.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8 using ammonium hydroxide.
-
Filtration: Filter the clear solution to remove any particulate matter.
-
Crystallization: Add ethanol to the filtered solution as an anti-solvent.
-
Incubation: Store the solution at 4°C for several days to allow for the growth of dark pink crystals.
-
Isolation: Collect the crystalline material by filtration and dry it under a vacuum.
Key Crystallization Parameters
The following table summarizes key parameters and their influence on the crystallization of this compound.
| Parameter | Influence on Crystallization | Recommendations |
| pH | Determines the citrate species and the resulting cobalt complex structure.[3] Affects solubility.[8] | For (NH₄)₄[Co(C₆H₅O₇)₂], a pH of ~8 is optimal.[1][7] For other polymeric forms, a pH of 1-4 may be required.[3] |
| Temperature | Affects solubility and the rate of nucleation and crystal growth.[8] Can influence the hydrate form.[4][5] | Employ slow cooling to promote the growth of larger crystals. |
| Solvent | The choice of solvent and the use of anti-solvents are critical for controlling supersaturation. | Water is a common solvent, with ethanol often used as an anti-solvent.[7] |
| Concentration | Directly impacts the level of supersaturation, which is the driving force for crystallization.[15] | The concentration should be high enough to achieve supersaturation upon cooling but not so high that the product "crashes out." |
| Impurities | Can inhibit nucleation, affect crystal habit, and reduce the purity of the final product.[12][14] | Use high-purity reagents and thoroughly clean all glassware. |
References
- Solubility of Things. (n.d.). Cobalt(II) citrate.
-
Salifoglou, A., et al. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. JBIC Journal of Biological Inorganic Chemistry, 5(4), 469-474. Retrieved from [Link]
-
MDPI. (2022). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Applied Sciences, 12(21), 10855. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of cobalt citrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, crystal structure, and characterization of two heterometallic transitionmetal citrate complexes [M=Co(II) and Cd(II)]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]
-
ACS Publications. (2005). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Retrieved from [Link]
-
Figshare. (2017). Impact of Citrate Ions on the Nucleation and Growth of Anhydrous CaCO3. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Semantic Scholar. (2005). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Retrieved from [Link]
-
JBIC Journal of Biological Inorganic Chemistry. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Industrial Crystallization of Citrate. Retrieved from [Link]
-
MDPI. (2023). Research Progress in the Industrial Crystallization of Citrate—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Progress in the Industrial Crystallization of Citrate—A Review. Retrieved from [Link]
-
AZoM. (2015). Studying Polymorphs and Monitoring Polymorphic Transitions. Retrieved from [Link]
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93.
-
Australian Journal of Basic and Applied Sciences. (2014). Effect of PH on Cobalt Oxide Nano Particles Prepared by Co-Precipitation Method. Retrieved from [Link]
-
Figshare. (2017). Impact of Citrate Ions on the Nucleation and Growth of Anhydrous CaCO 3. Retrieved from [Link]
-
Meyer, J. L., & Thomas, W. C., Jr. (1982). Trace Metal-Citric Acid Complexes as Inhibitors of Calcification and Crystal Growth. I. Effects of Fe(III), Cr(III) and Al(III) Complexes on Calcium Phosphate Crystal Growth. The Journal of Urology, 128(6), 1372–1375. Retrieved from [Link]
Sources
- 1. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Research Progress in the Industrial Crystallization of Citrate—A Review [mdpi.com]
- 6. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. COBALT CITRATE | 866-81-9 [chemicalbook.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Trace metal-citric acid complexes as inhibitors of calcification and crystal growth. I. Effects of Fe(III), Cr(III) and Al(III) complexes on calcium phosphate crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eps.mcgill.ca [eps.mcgill.ca]
stability of cobaltous citrate in acidic versus basic solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cobaltous citrate. This document provides in-depth answers to common questions and troubleshooting guidance for stability issues encountered during experimentation, particularly concerning the influence of pH.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the behavior of this compound in aqueous solutions.
Q1: What is the general stability of this compound in aqueous solutions?
This compound's stability in an aqueous solution is not absolute and is highly dependent on the solution's pH, the concentration of both cobalt and citrate, and the presence of other ions or oxidizing agents.[1][2][3] The interaction between cobalt(II) ions and citrate is a complex equilibrium involving multiple chemical species.[4][5][6] The term "instability constant" reflects the tendency of a complex to dissociate into its constituent ions; for this compound, a pK (instability) of 6.39 has been reported, indicating it can dissociate.[7] Therefore, assuming a single, stable species across all conditions is a common pitfall.
Q2: How does pH affect the solubility of this compound?
The pH of the solution is a critical determinant of this compound's solubility.[8]
-
In acidic solutions (pH < 5): Solubility is generally enhanced.[8][9] This is because the carboxylate groups on the citrate molecule become protonated, which can disrupt the coordination with the cobalt(II) ion and lead to the dissolution of the salt.[8]
-
In neutral to slightly alkaline solutions (pH 5-8): Mononuclear cobalt-citrate complexes are predominant, and solubility can be maintained.[6][10] However, the solid form, tricobaltous dicitrate, has limited water solubility.[8]
-
In alkaline solutions (pH > 8): As the pH increases significantly, cobalt(II) ions are prone to hydrolysis, which can lead to the precipitation of cobalt(II) hydroxide [Co(OH)₂], a bright blue or dirty-pink solid.[11][12][13]
Q3: What are the dominant cobalt-citrate species at different pH ranges?
The cobalt-citrate system is dynamic, with different complex species predominating at various pH levels. This speciation is crucial for the complex's bioavailability and reactivity.[6]
| pH Range | Predominant Cobalt-Citrate Species | Key Characteristics & References |
| 1 – 4 | Polymeric complexes, e.g., [Co(H₂cit)(H₂O)]n | In strongly acidic conditions, citrate is partially protonated (H₂cit²⁻), leading to the formation of one- or two-dimensional polymeric structures.[1][2] |
| ~ 5 | Mononuclear [Co(C₆H₅O₇)]⁻ and Dinuclear [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ | This pH is considered optimal for the formation of the mononuclear species.[4][5] Dimeric forms have also been isolated from solutions at this pH.[4][5] |
| 5 – 8 | Mononuclear complexes, e.g., [Co(cit)]⁻ and [Co(cit)₂]⁴⁻ | This range favors the formation of stable, soluble mononuclear complexes where Co(II) is coordinated by one or two fully deprotonated citrate ligands.[6][10] |
| > 8 | [Co(cit)₂]⁴⁻ and potential for dimers/hydroxides | At higher pH, such as 9.0, the bis-citrate complex [Co(cit)₂]⁴⁻ can be the dominant species, especially with excess citrate.[14][15][16] However, competition with hydroxide ion formation increases.[11][12] |
Q4: My solution is pink. What does this indicate?
The characteristic pink or rose-red color of many cobalt(II) solutions is due to the presence of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has an octahedral geometry.[13] When citrate complexes form, they often maintain this pinkish hue because the coordination environment around the Co(II) ion remains octahedral, with citrate ligands and water molecules occupying the coordination sites.[4][5] Therefore, a pink color generally indicates the presence of stable, octahedrally coordinated Co(II) species.
Q5: Can this compound solutions degrade? What are the signs?
Yes, solutions can degrade. Signs of degradation include:
-
Precipitation: The formation of a solid, which could be cobalt(II) hydroxide at high pH or a less soluble citrate polymer.[12][13]
-
Color Change: A shift from pink to blue can indicate a change in coordination geometry, while a change to brown in basic, ammoniacal solutions suggests oxidation of Co(II) to Co(III).[12][13]
-
Photodegradation: Citrate is known to undergo photochemical degradation, especially in the presence of transition metals and light.[17] This can alter the ligand and destabilize the complex, potentially leading to inconsistent results in sensitive applications.
-
Biodegradation: In non-sterile, nutrient-containing media, citrate can serve as a carbon source for microbes, leading to its degradation over time.[18][19]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Precipitation or Cloudiness in My Solution
Scenario A: Precipitate in a basic solution (pH > 8).
-
Causality: At high pH, the hydroxide ion (OH⁻) concentration is significant. OH⁻ competes with citrate to coordinate with Co(II). Because cobalt(II) hydroxide [Co(OH)₂] is poorly soluble, it readily precipitates out of solution.[12][13] The initial precipitate may be blue, but it can convert to a more stable, dirty-pink form.[12]
-
Solution:
-
Lower the pH: Carefully add a dilute acid (e.g., 0.1 M citric acid or HCl) to bring the pH back into the 6-7.5 range. The precipitate should redissolve as the hydroxide is neutralized.
-
Increase Citrate Concentration: In borderline cases, adding an excess of citrate can help keep the cobalt in a soluble complexed form, like [Co(cit)₂]⁴⁻, by shifting the equilibrium away from Co(OH)₂ formation.[14]
-
Best Practice: Prepare basic cobalt citrate solutions fresh and avoid long-term storage, especially if not tightly sealed against atmospheric CO₂, which can also alter pH.
-
Scenario B: Precipitate forms in a neutral or slightly acidic solution upon standing.
-
Causality: This is less common but can occur for several reasons. If the solution is near its saturation point, temperature fluctuations can cause precipitation. Alternatively, slow equilibration could lead to the formation of less-soluble polymeric species, which have been observed in acidic conditions (pH 1-4).[1][2] Finally, photochemical or microbial degradation of the citrate ligand could release free Co(II) ions, which may then precipitate.[17][19]
-
Solution:
-
Verify Concentration: Ensure you are working below the solubility limit of the specific cobalt citrate salt at your working temperature.
-
Filter: For immediate use, filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Protect from Light: Store stock solutions in amber bottles or protected from direct light to minimize photochemical degradation.[17]
-
Problem 2: Unexpected Color Change
Scenario A: My pink solution turned blue.
-
Causality: A pink-to-blue color change in cobalt(II) solutions typically signals a change in coordination geometry from octahedral (six-coordinate) to tetrahedral (four-coordinate).[13] This is often induced by the addition of a high concentration of certain anions, particularly chloride (Cl⁻), and is favored by a decrease in water activity (e.g., adding concentrated HCl or organic solvents). The resulting species is the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[13]
-
Solution: This is a reversible equilibrium. Adding water will shift the equilibrium back towards the pink [Co(H₂O)₆]²⁺ species.[13] If your experiment involves high concentrations of chloride, be aware that the active cobalt species may not be a citrate complex.
Scenario B: My pink solution turned brown/dark in a basic (ammoniacal) buffer.
-
Causality: While the aqueous Co(II) ion is stable against oxidation by air, this stability is lost when it is complexed with certain ligands like ammonia.[12] In the presence of ammonia, the Co(II)-ammonia complex is readily oxidized by atmospheric oxygen to a Co(III) complex, which is often brown or reddish-brown.[13]
-
Solution: If your protocol requires basic conditions and you wish to maintain the Co(II) oxidation state, you must work under an inert atmosphere (e.g., nitrogen or argon). If the oxidation is undesirable, the solution should be discarded and prepared fresh under oxygen-free conditions.
Problem 3: Inconsistent Experimental Results
Symptom: Poor reproducibility in bioassays or chemical reactions.
-
Causality: Inconsistent results often trace back to unappreciated changes in the speciation of the this compound complex. Because different species ([Co(cit)]⁻, [Co(cit)₂]⁴⁻, free Co²⁺) exist at different pH values, minor pH drifts between experiments can significantly alter the concentration of the biologically or chemically active species.[4][6][10] Buffer capacity, storage time, and exposure to light can all contribute to this variability.
-
Solution:
-
Strict pH Control: Use a well-buffered system and verify the final pH of your experimental solution every time.
-
Use Fresh Solutions: Prepare this compound solutions fresh from solid material whenever possible, or at least prepare fresh dilutions from a recently made, well-stored stock.
-
Standardize Protocols: Ensure that the order of addition of reagents is consistent, as this can sometimes affect which complex preferentially forms.
-
Consider Ligand-to-Metal Ratio: The ratio of citrate to cobalt can influence which complex is dominant.[14] Keep this ratio constant across all experiments.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stable Stock this compound Solution (e.g., 100 mM Co(II), pH ~6.5)
This protocol aims to create a solution where a stable mononuclear cobalt-citrate complex is favored.
-
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
-
Procedure:
-
Dissolve a 1.5:1 molar ratio of trisodium citrate to the cobalt salt in about 80% of the final desired volume of high-purity water. For example, for 100 mL of a 100 mM solution, use 1.5 mmol of trisodium citrate (0.441 g) and 1.0 mmol of the cobalt salt (0.238 g of CoCl₂·6H₂O). The slight excess of citrate helps ensure full complexation.
-
Stir the solution until all solids are fully dissolved. The solution should be a clear pink.
-
Check the pH. It should be in the neutral to slightly basic range.
-
Carefully adjust the pH to ~6.5 using 0.1 M HCl. This pH range balances solubility and stability, favoring mononuclear complexes.[10]
-
Transfer the solution to a volumetric flask and add water to the final volume.
-
Filter the solution through a 0.22 µm sterile filter into a clean, amber glass storage bottle.
-
Store at 4°C, protected from light. For best results, use within 1-2 weeks.
-
Protocol 2: UV-Vis Spectrophotometric Analysis of pH-Dependent Speciation
This is a simple method to qualitatively observe how the cobalt(II) complex changes with pH. Co(II) complexes have a characteristic absorbance peak around 500-530 nm.[15] Changes in the position (λ_max) and intensity of this peak indicate changes in the coordination environment.
-
Materials:
-
Prepared this compound stock solution (see Protocol 1).
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).
-
UV-Vis spectrophotometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of your cobalt citrate stock solution, one in each of the different pH buffers. Aim for a final cobalt concentration that gives an absorbance reading between 0.2 and 1.0.
-
Use the corresponding buffer as the blank for each measurement.
-
Scan the absorbance of each solution from 400 nm to 700 nm.
-
Analysis:
-
Compare the λ_max (wavelength of maximum absorbance) for each pH. A significant shift suggests a change in the dominant cobalt species.
-
Observe the absorbance intensity. Changes can relate to the molar absorptivity of different species.
-
At very high pH, a decrease in absorbance combined with visible precipitation indicates the formation of Co(OH)₂.
-
-
References
- Solubility of Things. (n.d.). Cobalt(II) citrate.
- Salifoglou, A., et al. (2005). Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System. Inorganic Chemistry, 44(10), 3475–3487.
- Salifoglou, A., et al. (2005). Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system. PubMed.
- Bretti, C., et al. (n.d.). Cobalt(II) hydrolysis constants. NECTAR COST.
- MDPI. (2022). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Applied Sciences, 12(21), 10855.
- ACS Publications. (2005). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design, 5(3), 1035–1042.
- ResearchGate. (n.d.). Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System: The Tale of the First Aqueous Dinuclear Cobalt(II)−Citrate Complex.
- Chem-Impex. (n.d.). Cobalt (II) citrate dihydrate.
- ResearchGate. (n.d.). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid.
- Science made alive. (n.d.). Aqueous solutions and precipitates of cobalt.
- ResearchGate. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids.
- PubMed. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Journal of Biological Inorganic Chemistry, 5(4), 469-77.
- ResearchGate. (n.d.). Study on the hydrolysis of cobalt ions in aqueous solution.
- Cox, L. T. (1956). The instability constant of the this compound complex ion using co. BYU ScholarsArchive.
- Knockhardy Publishing. (2015). REACTIONS OF SOME TRANSITION METAL IONS COBALT.
- ResearchGate. (2023). DETERMINATION OF THE COMPOSITION AND STABILITY CONSTANT OF COBALT (II) POLYLIGAND CITRATE-MOLYBDATE COMPLEXES.
- National Toxicology Program. (n.d.). Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo. NCBI.
- Ukrainian Chemistry Journal. (2023). DETERMINATION OF THE COMPOSITION AND STABILITY CONSTANT OF COBALT (II) POLYLIGAND CITRATE-MOLYBDATE COMPLEXES.
- PubChem. (n.d.). This compound.
- OSTI.GOV. (n.d.). CITRATE BIODEGRADATION.
- Francis, M. F., et al. (2014). Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics. Molecular Pharmaceutics, 11(6), 1912–1919.
- Rout, S. P., et al. (2015). Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions. PLoS ONE, 10(6), e0129757.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Identification and Properties - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system: the tale of the first aqueous dinuclear cobalt(II)-citrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "The instability constant of the this compound complex ion using co" by Lee T. Cox [scholarsarchive.byu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 13. knockhardy.org.uk [knockhardy.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ucj.org.ua [ucj.org.ua]
- 17. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cobaltous Citrate Degradation in Experimental Setups
Welcome to the technical support center for cobaltous citrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in your experimental setups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.
Introduction to this compound Stability
This compound, a complex of cobalt(II) and citric acid, is utilized in various research applications, including as a nutrient supplement in cell culture and as a hypoxia-mimicking agent. The stability of this complex is paramount for obtaining reliable and consistent experimental outcomes. Degradation of this compound can manifest as changes in color, precipitation, or a loss of biological activity, leading to confounding results. This guide will walk you through the primary factors affecting its stability and provide actionable strategies to mitigate degradation.
The primary degradation pathways for this compound in aqueous solutions involve:
-
pH-induced speciation and precipitation: The chemical form of the cobalt-citrate complex is highly dependent on the pH of the solution.
-
Oxidation: The cobalt(II) ion is susceptible to oxidation to cobalt(III), which can alter the complex's properties and activity.
-
Photodegradation of the Citrate Ligand: Citrate itself can degrade in the presence of light and trace metal contaminants, leading to the breakdown of the entire complex.
By understanding and controlling these factors, you can ensure the stability of your this compound solutions and the validity of your experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What is the optimal pH for dissolving and storing this compound?
A1: The optimal pH for maintaining a stable, mononuclear cobalt(II)-citrate complex in an aqueous solution is between pH 5 and 8 .[1] Within this range, the citrate ligand effectively chelates the cobalt(II) ion. At a more acidic pH (below 4.5-5), the formation of polymeric cobalt citrate structures can occur, potentially leading to precipitation.[2] At a pH above 8, different complex species, including dimers, may form, and at a significantly higher pH, there is a risk of precipitating cobalt hydroxide.[1][3]
Q2: My this compound solution has changed color from pink to a brownish or different hue. What does this indicate?
A2: A color change in your this compound solution is a strong indicator of a chemical change. The characteristic pink or rose color is associated with the hydrated cobalt(II) ion in an octahedral coordination environment, typical of the stable citrate complex.[3] A shift to a brownish color can suggest the oxidation of Co(II) to Co(III), especially if the solution has been exposed to air for an extended period in the presence of other complexing agents.[3] Other color changes, such as a shift to blue, could indicate a change in the coordination sphere of the cobalt ion, possibly due to the presence of other ligands (e.g., chloride ions) or a change in temperature.[4]
Q3: Is this compound sensitive to light?
A3: Yes, both the cobalt complex and the citrate ligand are susceptible to light. Citrate can undergo photochemical degradation, especially in the presence of trace amounts of iron, leading to the formation of reactive species that can degrade the complex and other components in your experiment.[5] Therefore, it is crucial to protect this compound solutions from light by storing them in amber vials or by wrapping the container with aluminum foil.
Q4: What is the recommended storage temperature for this compound solutions?
A4: For short-term storage (days to a week), refrigeration at 2-8°C is recommended to slow down potential degradation reactions. For long-term storage, it is best to prepare fresh solutions. If long-term storage is unavoidable, consider aliquoting and freezing at -20°C or below . However, be aware that freeze-thaw cycles can potentially affect the stability of the complex, so it is best to store it in single-use aliquots. The crystalline powder form of cobalt(II) citrate dihydrate is typically stored at room temperature.[1]
Q5: Can I autoclave my this compound solution to sterilize it?
A5: Autoclaving is not recommended for this compound solutions. High temperatures can lead to irreversible changes in the complex's structure.[6] The preferred method for sterilization is filtration through a 0.22 µm sterile filter.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Precipitation in the Stock Solution or Experimental Medium
Symptoms:
-
Visible particulate matter or cloudiness in the this compound solution.
-
A decrease in the effective concentration of the compound.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Incorrect pH | The solubility and stability of the cobalt-citrate complex are highly pH-dependent. If the pH of your solution is outside the optimal range of 5-8, the complex can dissociate or form insoluble polymers.[1][2] | Verify and adjust the pH of your solution to be within the 5-8 range using a suitable buffer. When adding to a complex medium like cell culture media, consider the buffering capacity of the medium and make small, stepwise additions of the this compound solution. |
| High Concentration | The solubility of this compound in water is limited. Attempting to make a highly concentrated stock solution may lead to precipitation. | Prepare the stock solution at a concentration known to be soluble. If a higher concentration is needed, a gentle warming of the solution may help, but be cautious as excessive heat can cause degradation. Always allow the solution to cool to room temperature before use. |
| Reaction with Media Components | Components in complex biological media, such as high concentrations of phosphate, can form insoluble cobalt salts, leading to precipitation. | When preparing working solutions in complex media, add the this compound stock solution slowly while stirring. If precipitation occurs, you may need to reduce the final concentration or investigate the compatibility of this compound with your specific medium formulation. |
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Lack of expected biological effect (e.g., no induction of hypoxia-inducible factor).
-
High variability between replicate experiments.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Degradation of the Active Compound | If the this compound has degraded due to oxidation, photodegradation, or pH instability, the concentration of the active Co(II)-citrate complex will be reduced. | Always prepare fresh solutions of this compound for your experiments. If using a stored solution, ensure it has been protected from light and stored at the correct temperature. Consider preparing a new batch of stock solution from fresh powder. |
| Photodegradation of Citrate | Light exposure can degrade the citrate ligand, especially in the presence of trace iron. This not only reduces the concentration of the cobalt-citrate complex but can also generate reactive species that may interfere with your experiment.[5] | Conduct all experimental manipulations involving this compound under subdued lighting. Use amber-colored tubes or wrap your containers in aluminum foil. Use high-purity, iron-free water and reagents for solution preparation. |
| Oxidation of Co(II) | The oxidation of Co(II) to Co(III) will render the compound inactive for its intended purpose in many biological assays. This can be accelerated by exposure to atmospheric oxygen over time. | While preparing solutions, avoid vigorous vortexing for extended periods, which can introduce excess oxygen. For sensitive applications, consider de-gassing your solvent before dissolving the this compound. |
Experimental Protocols
To ensure the highest level of stability and reproducibility, follow these detailed protocols for the preparation and handling of this compound solutions.
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution
Objective: To prepare a sterile, stable stock solution of this compound for use in biological experiments.
Materials:
-
Cobalt(II) citrate (dihydrate or other specified form)
-
High-purity, sterile water (e.g., cell culture grade, WFI)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile pH meter or pH strips
-
Sterile 0.22 µm syringe filter
-
Sterile, amber-colored storage vials or clear vials with aluminum foil
Procedure:
-
Work in a clean environment: Perform all steps in a laminar flow hood to maintain sterility.
-
Use high-purity water: Use water with low levels of trace metals, particularly iron, to minimize photodegradation.[5]
-
Dissolve the this compound: Weigh out the desired amount of this compound powder. Slowly add the powder to the water while gently stirring. Do not heat unless absolutely necessary, and if so, only gently and for a short period.
-
Adjust the pH: Measure the pH of the solution. If necessary, adjust the pH to between 6.0 and 7.5 using sterile 0.1 M HCl or 0.1 M NaOH. This range is well within the stable zone for the mononuclear complex and is compatible with most biological systems.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, light-protected storage vial.[1]
-
Store appropriately: For short-term storage (up to one week), store the solution at 2-8°C. For longer-term storage, aliquot into single-use volumes and store at -20°C or below.
Protocol 2: Monitoring this compound Stability using UV-Vis Spectroscopy
Objective: To assess the stability of a this compound solution over time by monitoring its absorbance spectrum.
Principle: The Co(II) ion in an octahedral complex typically exhibits a characteristic absorbance peak in the visible range. Degradation of the complex, either through oxidation or changes in coordination, will result in a change in this spectrum. Additionally, the degradation of the citrate ligand can lead to the formation of byproducts that absorb in the UV range.[5]
Procedure:
-
Obtain a baseline spectrum: Immediately after preparing your this compound solution, measure its UV-Vis spectrum from approximately 200 nm to 800 nm using a spectrophotometer. The aqueous Co(II) ion typically has a maximum absorbance around 510 nm.
-
Store the solution: Store your solution under the desired test conditions (e.g., at room temperature exposed to light, at 4°C in the dark).
-
Measure spectra over time: At regular intervals (e.g., daily, weekly), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Analyze the results:
-
A decrease in the absorbance of the main Co(II) peak suggests a decrease in the concentration of the complex.
-
A shift in the wavelength of the main peak indicates a change in the coordination environment of the cobalt ion.
-
The appearance of new peaks, particularly in the UV range (e.g., around 246 nm for citrate degradation products), can indicate the formation of degradation products.[5]
-
Visualizing Degradation Pathways and Prevention Strategies
The following diagrams illustrate the key concepts for maintaining this compound stability.
Caption: Key degradation pathways for the cobalt(II)-citrate complex.
Caption: Workflow for preparing a stable this compound solution.
References
-
Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics. PMC. [Link]
-
Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. MDPI. [Link]
-
Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. ResearchGate. [Link]
-
Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. ResearchGate. [Link]
-
Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. PubMed. [Link]
-
Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. ACS Publications. [Link]
-
The equilibrium between two coloured cobalt species | Demonstration | RSC Education. Royal Society of Chemistry. [Link]
-
Cobalt Complexes: Introduction and Spectra Analysis. Semantic Scholar. [Link]
-
Aqueous solutions and precipitates of cobalt. Science made alive. [Link]
-
Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system: the tale of the first aqueous dinuclear cobalt(II)-citrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 4. The equilibrium between two coloured cobalt species | Demonstration | RSC Education [edu.rsc.org]
- 5. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cobaltous Citrate for Catalytic Activity
Welcome to the technical resource center for the optimization of cobaltous citrate as a catalyst. This guide is structured for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice. The following sections are designed to address common challenges and provide a systematic approach to determining the optimal catalyst concentration for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound, or tricobalt dicitrate, is a coordination complex formed between cobalt(II) ions and citrate anions.[1] Its catalytic properties stem from the cobalt center, which can exist in multiple oxidation states (typically Co²⁺ and Co³⁺), facilitating redox reactions.[2] The citrate ligand can influence the catalyst's solubility, stability, and in some cases, its electronic properties and selectivity.[3][4] It is explored in various applications, including organic synthesis and as a precursor for creating more complex cobalt-based catalytic materials.[3][5]
Q2: Why is optimizing the concentration of this compound so critical for my experiment?
A2: Optimizing the catalyst concentration is a crucial step in reaction development for several reasons:
-
Activity: An insufficient concentration leads to a low reaction rate due to a limited number of active catalytic sites. Conversely, an excessively high concentration does not always increase the rate and can be wasteful.
-
Selectivity: The catalyst concentration can influence the reaction pathway. A non-optimal concentration may promote the formation of undesired byproducts.
-
Cost-Effectiveness: Minimizing the amount of catalyst used without sacrificing performance is essential for process scalability and economic viability.
-
Downstream Processing: High catalyst loading can complicate product purification, requiring additional steps to remove residual cobalt.
-
Solubility and Stability: this compound has limited solubility in water, which is dependent on pH and temperature.[1] Exceeding this limit will cause the catalyst to precipitate, reducing the effective concentration in the solution and leading to non-reproducible results.
Q3: What is a good starting concentration range for my optimization experiments?
A3: The optimal concentration is highly dependent on the specific reaction, substrate, solvent, and temperature. However, for initial screening, a common starting point for homogeneous catalysis is in the range of 0.1 mol% to 5 mol% relative to the limiting substrate. For new reactions, it is advisable to perform a broad screen (e.g., 0.5%, 1%, 2.5%, 5%) to identify a promising range before conducting a more granular optimization.
Q4: How does pH affect the stability and activity of this compound in solution?
A4: The pH of the reaction medium is critical. The solubility of this compound is known to be pH-dependent, with increased solubility often observed in more acidic conditions due to the protonation of the citrate ligand.[1] Changes in pH can also alter the coordination environment of the cobalt ion or the stability of the entire complex, directly impacting its catalytic activity. It is essential to buffer your reaction medium if it is sensitive to pH changes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Catalytic Activity
Your reaction shows minimal to no conversion of the starting material compared to a control experiment without the catalyst.
Caption: Experimental workflow for catalyst concentration screening.
-
Setup: In a series of identical reaction vessels, add the substrate, solvent, and any other reagents.
-
Initiation: To each vessel, add the calculated volume of the this compound stock solution to achieve the desired final mol%. Start a timer for each reaction immediately after adding the catalyst.
-
Execution: Maintain all reactions at the same temperature and stirring speed for a predetermined amount of time.
-
Analysis: After the set time, quench the reactions appropriately. Analyze the crude reaction mixture using a calibrated analytical method (e.g., GC, HPLC, NMR) to determine the percent conversion of the starting material and the selectivity for the desired product.
Data Presentation & Interpretation
Table 1: Example Data from a Concentration Screening Experiment
This table illustrates hypothetical results from an optimization study for the conversion of Substrate A to Product B.
| Experiment # | This compound Conc. (mol%) | Substrate A Conversion (%) | Product B Selectivity (%) | Observations |
| 1 (Control) | 0.0 | < 1% | - | No reaction |
| 2 | 0.5 | 35% | 98% | Clear pink solution |
| 3 | 1.0 | 72% | 97% | Clear pink solution |
| 4 | 2.5 | 95% | 90% | Byproduct C observed |
| 5 | 5.0 | 99% | 75% | Increased formation of Byproduct C |
Interpretation:
-
The catalyst is clearly active, as shown by the comparison with the control.
-
Conversion increases with catalyst concentration, as expected.
-
However, selectivity for the desired Product B begins to drop at concentrations above 1.0 mol%, with a corresponding increase in byproduct formation.
-
Based on this data, the optimal concentration range for maximizing the yield of Product B is likely between 1.0 and 2.5 mol% . Further experiments could be conducted within this range to pinpoint the optimum.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cobalt Dibenzoate Catalyst Deactivation.
- BenchChem. (n.d.). Strategies to improve the selectivity of Cobalt(II) perchlorate hexahydrate catalysts.
- Chem-Impex. (n.d.). Cobalt (II) citrate dihydrate.
- MDPI. (2023). The Influence of Active Phase Content on Properties and Activity of Nd2O3-Supported Cobalt Catalysts for Ammonia Synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cobalt Catalyst Deactivation in Fischer-Tropsch Synthesis.
- BenchChem. (n.d.). Technical Support Center: Enhancing Cobalt-Iron Catalyst Performance.
- MDPI. (2024). Advancements in Cobalt-Based Catalysts for Enhanced CO2 Hydrogenation: Mechanisms, Applications, and Future Directions: A Short Review.
- Solubility of Things. (n.d.). Cobalt(II) citrate.
- ACS Publications. (2025). Unraveling the Role of Alkali on Cobalt Catalyst Performance in Ethanol Steam Reforming by Operando DRIFT Studies and DFT Modeling.
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- PubMed. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids.
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Technical Support Center: Troubleshooting Cobaltous Citrate Interference in Biochemical Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with cobaltous citrate in their experimental workflows. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will delve into the causality behind these interferences and provide robust, field-proven protocols to ensure the integrity of your results.
Understanding the Culprit: The Chemistry of this compound
Before we dive into troubleshooting, it's crucial to understand the nature of this compound. It is a coordination complex formed between the cobalt(II) ion (Co²⁺) and citrate.[1][2] The citrate ligand is a tricarboxylic acid that can chelate the cobalt ion, and the resulting complex's properties are pH-dependent.[3][4] Cobalt compounds are known for their vibrant colors and potential catalytic or redox activities, which are the primary sources of interference in many biochemical assays.[2][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My colorimetric protein assay (Bradford/BCA) is giving inconsistent or unexpectedly high readings in the presence of this compound. What's happening and how can I fix it?
A1: The Cause of Interference
This is a common issue when working with metal complexes. The interference can stem from two primary sources:
-
Spectral Interference (More likely in Bradford Assay): this compound solutions can have a distinct pinkish-purple color, which may contribute to the absorbance reading at 595 nm (the peak absorbance of Coomassie Brilliant Blue G-250 dye in the Bradford assay).[2] This leads to an overestimation of protein concentration.
-
Chemical Interference (More likely in BCA Assay): The Bicinchoninic Acid (BCA) assay is more susceptible to chemical interference from this compound. The assay relies on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the chelation of Cu⁺ by BCA to produce a purple color.[6] Cobalt(II) is a transition metal with redox potential and could potentially participate in redox reactions, interfering with the Cu²⁺/Cu⁺ cycle. Additionally, citrate is a chelating agent and might interact with the copper ions, further disrupting the assay chemistry.[7]
Troubleshooting Workflow
Here is a systematic approach to identify and mitigate this interference:
Caption: Troubleshooting workflow for protein assay interference.
Step-by-Step Protocols
Protocol 1: Creating a this compound-Specific Standard Curve
-
Prepare your protein standards (e.g., BSA) in the same buffer as your samples.
-
Add this compound to each standard at the same final concentration present in your experimental samples.
-
Also, prepare a "reagent blank" containing only the buffer and this compound.
-
Run the assay as usual.
-
Subtract the absorbance of the reagent blank from all your standard and sample readings.
-
Generate the standard curve using these corrected values. This will account for both spectral and minor chemical interferences.
Protocol 2: Acetone Precipitation to Remove Interfering Substances
This method is effective for removing this compound from your protein sample.[8]
-
To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant which contains the this compound.
-
Allow the protein pellet to air-dry briefly (do not over-dry).
-
Resuspend the protein pellet in a buffer compatible with your assay (e.g., PBS).
-
Proceed with the protein assay.
Data Interpretation: Illustrative Example
| Sample | Treatment | Raw Absorbance (562 nm) | Corrected Absorbance | Calculated Concentration |
| Blank | Buffer only | 0.100 | N/A | N/A |
| Reagent Blank | Buffer + Co-Citrate | 0.250 | N/A | N/A |
| Protein Sample | Untreated | 0.850 | 0.750 | 1.5 mg/mL |
| Protein Sample | + Co-Citrate | 1.100 | 0.850 | 1.7 mg/mL (Incorrect) |
| Protein Sample | + Co-Citrate (Precipitated) | 0.860 | 0.760 | 1.52 mg/mL (Corrected) |
This is illustrative data to demonstrate the concept.
Q2: I'm performing a cell viability assay (e.g., MTT, XTT) and observing a significant decrease in signal with this compound treatment. Is this interference, or true cytotoxicity?
A2: Distinguishing Interference from Cytotoxicity
This is a critical question. Cobalt itself is known to be cytotoxic at certain concentrations, which can affect cell metabolism and viability.[9][10] Therefore, a decrease in the signal from an MTT or XTT assay is very likely a true biological effect. These assays measure the activity of mitochondrial dehydrogenases, which can be impacted by cobalt-induced cellular stress.[11]
However, direct chemical interference cannot be entirely ruled out without proper controls. Cobalt(II) could potentially reduce the tetrazolium salt (MTT/XTT) abiotically, leading to a false positive signal (increased color), although a decrease in signal is more commonly reported and indicative of cytotoxicity.
Experimental Design for Validation
To confirm that you are observing a biological effect, you must run parallel controls:
Caption: Workflow to validate cell viability assay results.
Protocol 3: Cell-Free Control for Abiotic Reduction
-
Prepare wells with your cell culture medium.
-
Add this compound at the highest concentration used in your experiment.
-
Do NOT add any cells to these wells.
-
At the end of your experiment, add the MTT or XTT reagent to these cell-free wells along with your experimental wells.
-
Incubate as per the protocol.
-
Measure the absorbance. If you see a significant color change in the cell-free wells, it indicates direct chemical interference.
Recommendation: Always confirm viability results with an orthogonal method that uses a different mechanism, such as a membrane integrity assay (e.g., Trypan Blue exclusion or LDH release assay), which is less likely to be affected by the redox activity of cobalt.
Q3: Can this compound interfere with my enzyme kinetics assay? I'm seeing inhibition, but I'm not sure if it's real.
A3: Potential Mechanisms of Enzyme Assay Interference
Yes, interference is highly plausible and can occur through several mechanisms. Cobalt ions can act as either inhibitors or, in some cases, activators of enzymes.[12][13]
-
Direct Enzyme Inhibition/Activation: Cobalt(II) can compete with other essential divalent cations (like Mg²⁺, Zn²⁺, or Mn²⁺) at the enzyme's active site or an allosteric site.[14][15] This can lead to a conformational change in the enzyme, altering its activity.[12]
-
Substrate/Cofactor Chelation: The citrate component of the complex is a chelator and could sequester metal ion cofactors essential for your enzyme's function.
-
Redox Cycling: If your assay involves a redox reaction (e.g., measuring NADH/NADPH), the Co²⁺/Co³⁺ redox couple could interfere with the electron transfer process.[5]
-
Detection Interference: If your assay produces a colored or fluorescent product, the intrinsic color of the this compound solution could interfere with the signal detection.
Troubleshooting Protocol
Protocol 4: Diagnosing Enzyme Assay Interference
-
Run a No-Enzyme Control: Mix your substrate, buffer, and this compound. If a reaction occurs, you have direct interference with the substrate or assay components.
-
Vary this compound Concentration: Perform the assay with a fixed enzyme and substrate concentration but vary the this compound concentration. This will help determine if the effect is dose-dependent.
-
Test for Reversibility (Dialysis):
-
Incubate your enzyme with this compound.
-
Remove the this compound by dialysis or using a desalting column.
-
Re-assay the enzyme activity. If activity is restored, the inhibition is likely reversible.
-
-
Add an External Chelator: In a parallel experiment, add a strong chelator like EDTA to your assay buffer before adding the enzyme. If EDTA prevents the inhibition, it suggests the interference is mediated by the cobalt ion.[16][17] Note that this is only feasible if your enzyme of interest does not require a metal cofactor that would also be chelated by EDTA.
Data Interpretation: What to Look For
| Control Experiment | Observation | Implication |
| No-Enzyme Control | Reaction proceeds | This compound reacts with substrate/assay reagents. |
| Dialysis after Incubation | Enzyme activity is restored | Reversible inhibition by this compound. |
| Addition of EDTA | Inhibition is prevented | Interference is mediated by the Co²⁺ ion. |
General Recommendations & Best Practices
-
Always Run Parallel Controls: As demonstrated, specific controls are your most powerful diagnostic tool.
-
Consult Assay Kit Manuals: Manufacturers often provide lists of interfering substances.[7][8]
-
Consider Alternative Assays: If interference is persistent and cannot be mitigated, switching to an assay with a different detection principle is the most robust solution.[18]
By applying these structured troubleshooting guides and understanding the chemical principles at play, you can confidently navigate the challenges posed by this compound in your biochemical assays and ensure the accuracy and reliability of your valuable research data.
References
-
Salunke-Gawali, S. S., et al. "Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids." Journal of Biological Inorganic Chemistry 26.5 (2021): 537-546. [Link]
-
"Cobalt(II) citrate." Solubility of Things. [Link]
-
Al-Suhail, A., et al. "Metabolomics Analysis as a Tool to Measure Cobalt Neurotoxicity: An In Vitro Validation." Metabolites 13.6 (2023): 689. [Link]
-
Horev-Azaria, L., et al. "Predictive Toxicology of Cobalt Nanoparticles and Ions: Comparative In Vitro Study of Different Cellular Models Using Methods of Knowledge Discovery from Data." Toxicological Sciences 135.1 (2013): 130-143. Figure available at: [Link]
-
Babgi, B., et al. "Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review." Dalton Transactions 53.1 (2024): 29-51. [Link]
-
Salunke-Gawali, S. S., et al. "Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System: The Tale of the First Aqueous Dinuclear Cobalt(II)−Citrate Complex." Inorganic Chemistry 44.2 (2005): 376-385. [Link]
-
Tran, D. T. T., et al. "Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids." ResearchGate. [Link]
-
Cox, Lee T. "The instability constant of the this compound complex ion using co." Diss. Brigham Young University, 1954. [Link]
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Tran, D. T. T., et al. "Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids." ResearchGate. [Link]
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Cohen, S., et al. "Effect of Co-NPs on cell viability assayed by MTT." ResearchGate. [Link]
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Cohen, S., et al. "Effect of Co-ions on cell viability assayed by MTT." ResearchGate. [Link]
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"chelating metal ions: Topics by Science.gov." Science.gov. [Link]
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Al-Seni, M. O. "Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method." Processes 10.1 (2022): 132. [Link]
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Raza, M. A., et al. "Mitigating cobalt toxicity in linseed (Linum usitatissimum L.): the role of ascorbic acid in enhancing pigments formation, antioxidant defense and gene expression." BMC Plant Biology 23.1 (2023): 306. [Link]
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Atri, M., et al. "Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material." Applied Sciences 12.21 (2022): 10855. [Link]
-
Al-Seni, M. O. "Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method." ResearchGate. [Link]
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"How to Deal with Interfering Agents in Protein Estimation Assays." G-Biosciences. [Link]
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Stearns, D. M. L., et al. "Bioaccessibility testing of cobalt compounds." Journal of Environmental Monitoring 9.6 (2007): 573-580. [Link]
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"metal chelating agents: Topics by Science.gov." Science.gov. [Link]
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Hider, R. C. "Chelating Agents and the Regulation of Metal Ions." Progress in Medicinal Chemistry 29 (1992): 247-301. [Link]
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Wang, J., et al. "Activation and inactivation of horseradish peroxidase by cobalt ions." Journal of Inorganic Biochemistry 103.7 (2009): 1077-1081. [Link]
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"Is there any eukaryotic enzyme which is inhibited by cobalt?" Quora. [Link]
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Yap, M. L. E., et al. "Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights." Analytical Chemistry 84.23 (2012): 10331-10337. [Link]
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St-Jules, M., et al. "Analytical Interference by Contrast Agents in Biochemical Assays." Contrast Media & Molecular Imaging 2017 (2017): 4521383. [Link]
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St-Jules, M., et al. "Analytical interference by contrast agents in biochemical assays." bioRxiv (2016). [Link]
-
Salunke-Gawali, S. S., et al. "Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid." Crystal Growth & Design 5.2 (2005): 675-680. [Link]
-
Stearns, D. M. L., et al. "Bioaccessibility testing of cobalt compounds." ResearchGate. [Link]
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van der Helm, A. M. L., et al. "Cobalt Complexes as Antiviral and antibacterial Agents." Molecules 22.12 (2017): 2235. [Link]
-
Salunke-Gawali, S. S., et al. "Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system." PubMed. [Link]
-
Nies, D. H. "Resistance to cadmium, cobalt, zinc, and nickel in microbes." Plasmid 32.3 (1994): 238-263. [Link]
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"Reasons a BCA assay might turn blue?" ResearchGate. [Link]
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Whittaker, M. R., et al. "Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization." Macromolecules 56.23 (2023): 9505-9515. [Link]
-
Costello, A. L., et al. "Enzyme deactivation due to metal-ion dissociation during turnover of the cobalt-beta-lactamase catalyzed hydrolysis of beta-lactams." Biochemistry 40.43 (2001): 13024-13032. [Link]
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Lippi, G., et al. "Understanding and managing interferences in clinical laboratory assays: the role of laboratory professionals." Clinical Chemistry and Laboratory Medicine 58.3 (2020): 350-356. [Link]
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Ackermann, D., et al. "Enantioselective Cobaltaphotoredox-Catalyzed C–H Activation." Journal of the American Chemical Society 146.34 (2024): 23331-23339. [Link]
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Kovacs, J. A. "Synthetic Analogues of Cysteinate-Ligated Non-Heme Iron and Non-Corrinoid Cobalt Enzymes." Chemical Reviews 104.2 (2004): 825-852. [Link]
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St-Jules, M., et al. "Analytical Interference by Contrast Agents in Biochemical Assays." PubMed. [Link]
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Gawoski, J. M., and D. Walsh. "Citrate interference in assays of total calcium in serum." Clinical Chemistry 35.10 (1989): 2140-2141. [Link]
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Gu, C., et al. "Non-specific interference of cobalt with siderophore-dependent iron uptake pathways." Metallomics 11.11 (2019): 1851-1860. [Link]
-
Kim, S. G., et al. "Reliability study on cobalt and ruthenium as alternative metals for advanced interconnects." ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Validating the Therapeutic Efficacy of Cobaltous Citrate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of cobaltous citrate. Moving beyond a simple recitation of protocols, we delve into the causal biochemistry, establish self-validating experimental designs, and objectively compare this compound against relevant alternatives. Our focus is on the compound's well-documented ability to mimic a hypoxic state, offering a strategic approach for conditions responsive to the activation of hypoxia-inducible pathways, such as specific types of anemia.
Mechanistic Foundation: Cobalt and the Hypoxia-Inducible Factor (HIF-1α) Pathway
Understanding the therapeutic rationale for this compound begins with its mechanism of action at the cellular level. In well-oxygenated (normoxic) conditions, the transcription factor HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by a class of enzymes called prolyl hydroxylase domain enzymes (PHDs). PHDs use oxygen to hydroxylate specific proline residues on the HIF-1α subunit, which tags it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent destruction by the proteasome.
Cobalt(II) ions, delivered as this compound, intervene by directly inhibiting the PHD enzymes. Cobalt(II) achieves this by competing with the essential iron(II) cofactor at the active site of the PHD enzymes. This inhibition prevents HIF-1α hydroxylation, even in the presence of oxygen. As a result, HIF-1α is no longer targeted by VHL, allowing it to accumulate, translocate to the nucleus, and dimerize with the HIF-1β subunit. This active HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins critical for adapting to low oxygen, most notably Erythropoietin (EPO), the primary hormone regulating red blood cell production.
Experimental Validation Framework: A Two-Stage Approach
A robust validation of this compound requires a tiered approach, beginning with cellular assays to confirm the mechanism of action and progressing to in vivo models to demonstrate therapeutic efficacy.
Part A: In Vitro Validation of Bioactivity
The primary objective here is to confirm that this compound effectively stabilizes HIF-1α and upregulates its target genes in a relevant human cell line. HepG2 (human hepatocellular carcinoma) cells are an excellent model as they endogenously produce EPO in response to hypoxic stimuli.
Experimental Workflow: In Vitro Analysis
Protocol 1: HIF-1α Stabilization via Western Blot
-
Cell Seeding: Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Aspirate media and replace with fresh media containing either vehicle (e.g., sterile water), this compound, or an equimolar concentration of cobaltous chloride as a comparator. Use a dose range (e.g., 50-200 µM).
-
Incubation: Incubate cells for 8 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize bands.
Protocol 2: Target Gene Upregulation via RT-qPCR
-
Cell Treatment: Follow steps 1-3 as above, but a longer incubation (e.g., 24 hours) may be optimal for mRNA accumulation.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and validated primers for human EPO, VEGF, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Anticipated Data & Comparative Insights
The data should demonstrate a dose-dependent increase in HIF-1α protein levels and a corresponding upregulation of EPO and VEGF mRNA. The key comparison is between this compound and cobaltous chloride. While both should be active, differences in cellular uptake or bioavailability may lead to one being more potent at lower concentrations.
| Treatment (100 µM) | HIF-1α Protein Level (Fold Change vs. Vehicle) | EPO mRNA (Fold Change vs. Vehicle) | VEGF mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 8.5 ± 1.2 | 15.2 ± 2.5 | 6.8 ± 0.9 |
| Cobaltous Chloride | 7.9 ± 1.5 | 13.5 ± 3.1 | 6.1 ± 1.1 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Part B: In Vivo Efficacy in a Disease Model
The ultimate test of therapeutic efficacy is performance in a relevant animal model. For an anemia therapeutic, a phenylhydrazine (PHZ)-induced hemolytic anemia model in rodents is a standard choice. PHZ selectively damages red blood cells, causing a rapid drop in hemoglobin and hematocrit, which the animal must then recover from.
Experimental Design: In Vivo Anemia Model
Protocol 3: Phenylhydrazine-Induced Anemia Model
-
Acclimation: Acclimate animals (e.g., C57BL/6 mice) for at least one week.
-
Anemia Induction: Administer PHZ (e.g., 60 mg/kg) via intraperitoneal injection for two consecutive days.
-
Baseline & Grouping: On Day 0 (e.g., 3-4 days after the first PHZ injection), confirm anemia via a tail-vein blood sample to measure hemoglobin. Randomize animals into treatment groups.
-
Treatment Administration: Administer treatments daily via oral gavage for 14-21 days.
-
Group 1: Vehicle Control (e.g., water).
-
Group 2: this compound (dose determined from pilot studies).
-
Group 3: Positive Control (e.g., recombinant human EPO, administered subcutaneously at appropriate intervals).
-
-
Monitoring & Blood Collection: Monitor animal health and body weight daily. Collect blood samples at specified time points (e.g., weekly) to measure hematological parameters (hemoglobin, hematocrit, RBC count) using an automated hematology analyzer.
-
Terminal Endpoint: At the end of the study, collect a terminal blood sample via cardiac puncture to measure serum EPO levels via ELISA.
Comparative Analysis and Expected Outcomes
This design allows for a direct comparison of this compound against both a negative (vehicle) and a positive (rEPO) control.
-
This compound vs. Vehicle: The this compound group is expected to show a significantly faster recovery of hemoglobin and hematocrit levels compared to the vehicle group, which relies on the animal's endogenous, un-stimulated response.
-
This compound vs. rEPO: This is a critical comparison. rEPO provides an exogenous bolus of the final hormone, which should induce a strong, rapid hematopoietic response. This compound acts upstream, inducing a more physiological, endogenous EPO release. While the peak response to cobalt may be less immediate than a high dose of rEPO, it may offer a more sustained and regulated effect. The key advantage of an oral HIF stabilizer like this compound is the avoidance of injections and the potential for reduced immunogenicity associated with recombinant proteins.
| Treatment Group | Hemoglobin Level at Day 14 (g/dL) | Serum EPO at Endpoint (pg/mL) | Key Insight |
| Vehicle Control | 9.5 ± 0.8 | 50 ± 15 | Represents baseline physiological recovery. |
| This compound | 12.5 ± 1.1 | 150 ± 40 | Demonstrates efficacy via endogenous EPO stimulation and improved hematopoiesis. |
| Recombinant EPO | 13.5 ± 0.9 | (Not applicable) | Sets the benchmark for a maximal hematopoietic response from an exogenous therapeutic. |
| (Note: Data are hypothetical and for illustrative purposes.) |
Conclusion and Strategic Implications
This guide outlines a logical and rigorous pathway for validating the therapeutic efficacy of this compound. The core of this strategy lies in a dual-pronged approach: first, confirming the intended mechanism of action at the cellular level, and second, demonstrating a tangible therapeutic benefit in a relevant in vivo disease model.
By comparing this compound not only to a vehicle control but also to a different cobalt salt (cobaltous chloride) and the standard-of-care (rEPO), researchers can build a comprehensive data package. This allows for a nuanced understanding of the compound's potency, safety profile, and potential advantages, such as oral bioavailability and stimulation of endogenous hormone production. Such a self-validating and comparative framework is essential for advancing novel therapeutic candidates from the laboratory to clinical consideration.
References
-
Title: HIF-1α: a key regulator of angiogenesis in cancer Source: OncoTargets and Therapy URL: [Link]
-
Title: The role of cobalt in the treatment of anaemia in chronic kidney disease Source: Journal of Clinical Pharmacy and Therapeutics URL: [Link]
-
Title: Hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of anemia of chronic kidney disease Source: Kidney Research and Clinical Practice URL: [Link]
-
Title: Roxadustat for the treatment of anemia in chronic kidney disease Source: Expert Opinion on Pharmacotherapy URL: [Link]
-
Title: Hypoxia-Inducible Factors and the Regulation of the Pathophysiological Responses to Hypoxia Source: The Journal of Clinical Investigation URL: [Link]
A Comparative Guide to Cobalt Salts in Nutritional Research: Cobaltous Citrate in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical determinant of experimental success and data integrity. In the realm of nutritional science, particularly in studies involving the essential micronutrient cobalt, the choice of the cobalt salt can significantly influence outcomes. This guide provides an in-depth, objective comparison of cobaltous citrate against other commonly used cobalt salts—cobalt chloride, cobalt sulfate, and cobalt acetate—grounded in scientific principles and experimental data.
The Central Role of Cobalt in Biological Systems
Cobalt is an indispensable trace element, primarily functioning as a core component of vitamin B12 (cobalamin).[1] Vitamin B12 is crucial for numerous metabolic processes, including DNA synthesis, red blood cell formation, and the metabolism of fatty acids and amino acids.[1] In ruminant animals, gut microbiota utilize dietary cobalt to synthesize vitamin B12, making cobalt supplementation a vital aspect of their nutrition.[1] The choice of cobalt salt in nutritional studies is therefore paramount, as it dictates the bioavailability and, consequently, the physiological impact of this essential micronutrient.
Physicochemical Properties: The Foundation of Bioavailability
The journey of a nutrient from ingestion to metabolic utilization is fundamentally governed by its physicochemical properties. Solubility, stability across varying pH, and interaction with other dietary components are key factors influencing the bioavailability of cobalt from its different salt forms.
A critical initial step in the absorption of any orally administered compound is its dissolution in the gastrointestinal fluid. The acidic environment of the stomach (pH 1.5-3.5) and the more neutral to slightly alkaline conditions of the small intestine (pH 6.0-7.4) can significantly impact the solubility and speciation of cobalt salts.
Table 1: Physicochemical Properties of Common Cobalt Salts
| Property | This compound (Co₃(C₆H₅O₇)₂) | Cobalt Chloride (CoCl₂) | Cobalt Sulfate (CoSO₄) | Cobalt Acetate (Co(CH₃COO)₂) |
| Molecular Formula | C₁₂H₁₀Co₃O₁₄ | CoCl₂ | CoSO₄ | Co(C₂H₃O₂)₂ |
| Molecular Weight | 569.02 g/mol | 129.84 g/mol | 154.99 g/mol | 177.02 g/mol |
| Appearance | Rose-red powder | Pink to red crystals | Reddish crystalline powder | Pink to red hygroscopic powder |
| Water Solubility | Slightly soluble | Very soluble (54 g/100 mL at 20°C) | Soluble (36.2 g/100 mL at 20°C) | Moderately soluble |
| Aqueous Speciation | Forms stable mononuclear and dinuclear complexes with citrate, predominant at pH 5-8.[2] | Dissociates to Co²⁺ and Cl⁻ ions. | Dissociates to Co²⁺ and SO₄²⁻ ions. | Dissociates to Co²⁺ and CH₃COO⁻ ions. |
The chelated structure of this compound, where the cobalt ion is bound to the citrate ligand, is a key differentiator. This chelation can protect the cobalt ion from forming insoluble precipitates in the varying pH environments of the digestive tract, potentially enhancing its bioavailability. In contrast, the inorganic salts—cobalt chloride and cobalt sulfate—readily dissociate, leaving the free cobalt ion susceptible to interactions with other dietary components that may hinder its absorption.
Comparative Bioavailability and Efficacy
Bioavailability, the fraction of an administered nutrient that reaches the systemic circulation, is the ultimate measure of its nutritional utility. The chemical form of cobalt significantly influences its absorption and subsequent metabolic fate.
Gastrointestinal Absorption
The absorption of cobalt from the gastrointestinal tract is a complex process, with evidence suggesting that it shares transport mechanisms with other divalent metals like iron.[3] The solubility and stability of the cobalt salt in the gut are therefore critical.
While direct comparative in vivo studies on the bioavailability of this compound versus other salts are not extensively documented in publicly available literature, the principles of chelation chemistry suggest a potential advantage for this compound. The citrate ligand can keep the cobalt ion in solution, preventing the formation of less soluble cobalt hydroxides or phosphates at the higher pH of the small intestine, the primary site of absorption.
In a study evaluating the bioaccessibility of various cobalt compounds in simulated gastric and intestinal fluids, it was demonstrated that solubility is a strong predictor of in vivo bioavailability and systemic toxicity.[4] Highly soluble forms like cobalt chloride showed high bioaccessibility.[4] Although cobalt citrate was not included in this particular study, its chelated nature suggests it would maintain solubility and thus, potentially high bioaccessibility.
Ruminant Nutrition: The Vitamin B12 Synthesis Connection
In ruminants, the primary nutritional role of cobalt is to serve as a substrate for the microbial synthesis of vitamin B12 in the rumen. The efficiency of this synthesis is influenced by the form of dietary cobalt. Studies have shown that increasing dietary cobalt concentrations can significantly increase vitamin B12 synthesis.[1] While research has often focused on comparing inorganic sources like cobalt carbonate with organic forms, the underlying principle is that the cobalt must be available to the rumen microbes. The solubility and stability of this compound in the rumen fluid could potentially lead to a more sustained release of cobalt ions, thereby supporting a more consistent rate of vitamin B12 synthesis compared to readily soluble inorganic salts that might be absorbed or passed through the rumen more quickly.
Toxicological Profile: A Critical Safety Consideration
While essential in small amounts, excessive cobalt intake can lead to toxicity. The toxicological profile of a cobalt salt is closely linked to its bioavailability; a more readily absorbed form may have a lower threshold for toxicity if not dosed appropriately.
Table 2: Acute Oral Toxicity (LD50) of Cobalt Salts in Rats
| Cobalt Salt | LD50 (mg/kg body weight) | Reference |
| Cobalt Chloride (anhydrous) | 418 | [5] |
| Cobalt Chloride (hexahydrate) | 766 | [5] |
| Cobalt Sulfate (heptahydrate) | 768 | [6] |
| Cobalt Acetate | 503 | [6] |
| This compound | Data not available |
LD50 is the dose required to be lethal to 50% of the test population.
The available data indicates that soluble inorganic cobalt salts have moderate acute toxicity. It is important to note that toxicity is dose-dependent, and at nutritionally relevant concentrations, these salts are generally considered safe. However, the potential for enhanced absorption with a chelated form like this compound underscores the importance of careful dose calculations in experimental designs.
In vitro cytotoxicity studies have shown that cobalt chloride can induce cell death in a dose- and time-dependent manner.[7] For instance, in a study on brain cell lines, the IC50 (concentration causing 50% inhibition of cell viability) for cobalt chloride at 72 hours was found to be 100.01 µM for neurons and 333.15 µM for astrocytes.[7] Comparative cytotoxicity data for this compound on intestinal cell lines would be invaluable for a more complete risk assessment.
Experimental Protocols: A Framework for Comparative Analysis
To provide a practical framework for researchers, this section outlines detailed methodologies for in vivo and in vitro comparative studies of cobalt salts.
In Vivo Comparative Bioavailability Study in a Rodent Model
This protocol is designed to compare the relative bioavailability of cobalt from this compound, cobalt chloride, and cobalt sulfate.
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vitro comparative cytotoxicity study of cobalt salts on an intestinal cell line.
Methodology:
-
Cell Line: Use a human intestinal epithelial cell line such as Caco-2, which can differentiate to form a polarized monolayer that mimics the intestinal barrier.
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach confluency.
-
Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of this compound, cobalt chloride, cobalt sulfate, and cobalt acetate in sterile, deionized water. Serially dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0-1000 µM). Replace the medium in the 96-well plates with the treatment media.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Neutral Red uptake assay. [5]7. Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the cobalt salt that causes a 50% reduction in cell viability) for each salt at each time point.
Conclusion and Future Directions
The selection of a cobalt salt for nutritional studies is a critical decision that can significantly impact experimental outcomes. While inorganic salts like cobalt chloride and cobalt sulfate have been widely used due to their high solubility and lower cost, the chelated nature of This compound presents a compelling case for its consideration, particularly when enhanced bioavailability and stability in the gastrointestinal tract are desired. The citrate ligand has the potential to protect the cobalt ion from interactions that could lead to precipitation and reduced absorption.
However, the current body of publicly available, peer-reviewed literature lacks direct, head-to-head comparative studies on the in vivo bioavailability of this compound versus other common cobalt salts. The experimental protocols outlined in this guide provide a robust framework for conducting such research, which would be invaluable to the scientific community.
For researchers embarking on nutritional studies involving cobalt, a careful consideration of the experimental objectives, the animal model, and the specific properties of each cobalt salt is essential. While this guide provides a comprehensive overview based on current knowledge, further research is needed to fully elucidate the comparative performance of this compound in various nutritional contexts.
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Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. (2021). MDPI. Retrieved from [Link]
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Cobalt and Vitamin B12 in Dairy Cattle Nutrition: Requirements, Functions, and Interactions. (2023). MDPI. Retrieved from [Link]
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Cobalt chlorides and citrates: Human health tier II assessment. (2014). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
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Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo. (n.d.). National Toxicology Program. Retrieved from [Link]
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A Comprehensive Study of the Cobalt(II) Chelation Mechanism by an Iminodiacetate-Decorated Disaccharide Ligand. (2022). PubMed Central. Retrieved from [Link]
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Gomez-Arnaiz, S., Tate, R. J., & Grant, M. H. (2020). Cytotoxicity of cobalt chloride in brain cell lines - a comparison between astrocytoma and neuroblastoma cells. Toxicology in Vitro, 68, 104958. [Link]
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Cobalt availability in the soil plant and animal food chain: a study under a peri-urban environment. (2021). SciELO. Retrieved from [Link]
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Unice, K. M., Kreider, M. L., & Panko, J. M. (2020). Bioelution, Bioavailability, and Toxicity of Cobalt Compounds Correlate. Toxicological Sciences, 174(2), 215–226. [Link]
- Smith, R. M. (1987). Cobalt. In Molybdenum, tungsten, and other transition metals (pp. 1-28). Marcel Dekker.
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Hyaluronic acid–British anti-Lewisite as a safer chelation therapy for the treatment of arthroplasty-related metallosis. (2023). PNAS. Retrieved from [Link]
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Blanchflower, W. J., Cannavan, A., & Kennedy, D. G. (1990). Determination of trace amount of cobalt in feed grains and forages by solvent extraction and graphite furnace atomic absorption spectrometry. The Analyst, 115(10), 1323–1325. [Link]
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- Olajide, O. J., et al. (2021). Cobalt-induced neuro-behavioural alterations are accompanied by profound Purkinje cell and gut-associated responses in rats. Metabolic Brain Disease, 36(6), 1239-1252.
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Zhang, Y., Gladyshev, V. N., & Rodionov, D. A. (2009). Comparative genomic analyses of nickel, cobalt and vitamin B12 utilization. BMC Genomics, 10, 78. [Link]
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3-Hydroxyflavone is a mildly active and safe cobalt chelator while cobalt markedly enhances baicalein toxicity toward erythrocytes. (2023). RSC Publishing. Retrieved from [Link]
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The Estimation of Cobalt. (1957). University of Cape Town. Retrieved from [Link]
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A Comprehensive Study of the Cobalt(II) Chelation Mechanism by an Iminodiacetate-Decorated Disaccharide Ligand. (2022). ResearchGate. Retrieved from [Link]
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In-vitro cytotoxicity testing of three zinc metal salts using established fish cell lines. (2016). ResearchGate. Retrieved from [Link]
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Alfa Aesar. (2010). Cobalt(II) acetate tetrahydrate - SAFETY DATA SHEET. Retrieved from [Link]
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Selective Complexation and Leaching of Cobalt Using Histidine in an Alkaline Medium. (2023). MDPI. Retrieved from [Link]
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ACS Reagent Chemicals. (2017). Cobalt Acetate Tetrahydrate. Retrieved from [Link]
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Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace Atomic Absorption Spectrometry. (2023). MDPI. Retrieved from [Link]
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Aerobic synthesis of vitamin B12: Ring contraction and cobalt chelation. (2014). ResearchGate. Retrieved from [Link]
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The Role of Chelation in the Treatment of Other Metal Poisonings. (2013). PubMed Central. Retrieved from [Link]
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Christian, G. D., & Feldman, F. J. (1971). Determination of sub-microgram amounts of cobalt in plants and animal tissues by extraction and atomic-absorption spectroscopy. The Analyst, 96(1144), 512–516. [Link]
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The requirement for cobalt in vitamin B12: A paradigm for protein metalation. (2018). PubMed Central. Retrieved from [Link]
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Final complete Thesis. (2010). Massachusetts Institute of Technology. Retrieved from [Link]
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In-vitro cytotoxicity testing of three zinc metal salts using established fish cell lines. (2016). ResearchGate. Retrieved from [Link]
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Spectrophotometric estimation of cobalt with ninhydrin. (2011). PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Cross-Validation of Experimental Results Using Cobaltous Citrate
For researchers, scientists, and drug development professionals, the reproducibility and validity of experimental findings are paramount. When employing chemical tools to probe biological systems, understanding the agent's mechanism of action, its potential off-target effects, and methods to validate its induced phenotype is critical. Cobaltous citrate, a compound increasingly utilized in various research fields, serves as a case in point. This guide provides an in-depth comparison of this compound with common alternatives, focusing on its use as a hypoxia-mimicking agent, and presents a framework for the rigorous cross-validation of experimental outcomes.
The Role of Cobalt in Cellular Research: A Mechanistic Overview
Cobalt is a transition metal that plays a role in various biological processes and is a key component of vitamin B12.[1][2] In experimental biology, cobalt(II) salts, including this compound and the more commonly known cobalt chloride, are widely used to simulate a hypoxic (low oxygen) state in cell culture.[3][4] This effect is primarily mediated through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to oxygen deprivation.[5]
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[5]
Cobalt(II) ions interfere with this process by substituting for the essential iron(II) cofactor in the active site of PHD enzymes, thereby inhibiting their activity.[5][6] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of hypoxia-responsive genes.
Caption: HIF-1α stabilization pathway under normoxia versus hypoxia/cobalt treatment.
Comparative Analysis of Hypoxia-Inducing Agents
While effective, this compound is not the only means to induce a hypoxic response. The choice of agent should be guided by the specific experimental question, considering factors like specificity, potential off-target effects, and the desired duration of the response.
| Feature | This compound | Cobalt Chloride (CoCl₂) | Specific PHD Inhibitors (e.g., Hif-phd-IN-2) |
| Mechanism of Action | Indirect inhibition of PHDs by displacing the essential Fe²⁺ cofactor.[5][6] | Indirect inhibition of PHDs by displacing the essential Fe²⁺ cofactor.[6][7] | Direct, competitive inhibition of prolyl hydroxylase (PHD) enzymes.[6] |
| Specificity | Non-specific; affects other iron-dependent enzymes and can induce oxidative stress.[6] | Non-specific; affects other iron-dependent enzymes and can induce oxidative stress.[6] | High specificity for PHD isoforms (pan-PHD or isoform-specific).[6] |
| Typical Concentration | Varies by cell type; often extrapolated from CoCl₂ studies (e.g., 100-600 µM).[4] | 100-600 µM.[4][6] | Low micromolar to nanomolar range, depending on the compound.[6] |
| Key Advantages | Citrate is a biologically relevant chelator and metabolite.[2][8] | Widely studied and well-documented in the literature.[3][9] | High specificity minimizes off-target effects. |
| Potential Off-Target Effects | ROS generation, effects on other metalloenzymes, potential genotoxicity.[1][10] | ROS generation, apoptosis, effects on other metalloenzymes.[6] | Potential inhibition of other 2-oxoglutarate-dependent dioxygenases.[6] |
| Formulation | Reddish-violet powder, slightly soluble in water.[11] | Pink-red crystals, highly soluble in water.[4] | Varies by compound; typically requires organic solvent (e.g., DMSO). |
Causality Behind Experimental Choices:
-
For broad hypoxia mimicry: Cobalt chloride is a cost-effective and well-established choice for inducing a robust hypoxic response. Its extensive documentation provides a solid baseline for comparison.[6]
-
For studies involving metabolism: this compound may be preferred, as citrate itself is a key metabolite in the TCA cycle.[12] This can be a double-edged sword; the citrate component could influence cellular metabolism independently of the cobalt-induced hypoxia, a factor that must be controlled for.
-
For highly specific pathway analysis: When dissecting the precise role of PHD inhibition, a specific PHD inhibitor is the superior choice. Its targeted mechanism reduces the likelihood that observed effects are due to cobalt's impact on other cellular processes.[6]
A Framework for Cross-Validation
To ensure that an observed experimental result is genuinely due to the intended biological perturbation (i.e., HIF-1α stabilization) and not an artifact of the chemical agent, a multi-pronged cross-validation strategy is essential. This involves comparing results across different agents and analytical methods.
Caption: Logical workflow for cross-validating experimental results.
Detailed Experimental Protocols
The following protocols provide a starting point for conducting experiments with this compound and are designed to be self-validating.
Protocol A: Induction of Hypoxia in Cell Culture using this compound
This protocol describes the treatment of cultured cells to stabilize HIF-1α.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Cobalt(II) Citrate Dihydrate (e.g., CAS 6424-15-3) in sterile, deionized water.[11] Note that this compound is only slightly soluble in water; gentle heating or sonication may be required.[13] Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and recover for 24 hours.
-
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A concentration range of 100-300 µM is a common starting point, but this must be optimized for each cell line.[4]
-
Crucial Control: Include an untreated (vehicle control) well and a positive control well treated with an equivalent concentration of cobalt chloride.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the peak HIF-1α response.
-
-
Harvesting:
-
After incubation, place the culture plates on ice.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Proceed immediately to protein or RNA extraction as described in subsequent protocols.
-
Protocol B: Quantification of HIF-1α by Western Blot
This protocol validates the hypoxic response by detecting the stabilized HIF-1α protein.
-
Protein Extraction:
-
Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Note: To further ensure HIF-1α stability, some protocols recommend a lysis buffer containing cobalt chloride (e.g., 1 mM) to continuously inhibit PHD activity post-lysis.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (typically ~120 kDa) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Validation Step: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol C: Quantification of Cobalt by Atomic Absorption Spectrometry (AAS)
This protocol validates the cellular uptake of cobalt or confirms the concentration of treatment solutions. It is an elemental analysis and not compound-specific.[14]
-
Sample Preparation (Cell Pellets):
-
After treatment (Protocol A), wash cells thoroughly with PBS containing 5 mM EDTA to remove extracellularly bound cobalt.
-
Harvest cells by scraping or trypsinization, and collect a cell pellet by centrifugation.
-
Perform an acid digestion of the cell pellet in a fume hood. A common method involves adding concentrated nitric acid and heating until the sample is fully dissolved.[14]
-
Dilute the digested sample to a known final volume with 5% nitric acid.[14]
-
-
Standard Preparation:
-
Prepare a series of calibration standards from a certified 1000 µg/mL cobalt stock solution, diluting with 5% nitric acid. The range should bracket the expected concentration in your samples.[14]
-
-
AAS Analysis:
-
Set up the atomic absorption spectrophotometer with a cobalt hollow cathode lamp and an air-acetylene flame.[14]
-
Aspirate the blank (5% nitric acid), standards, and samples.
-
Record the absorbance values.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to determine the cobalt concentration in your unknown samples.
-
Normalize the cobalt concentration to the initial cell number or total protein content.
-
Safety and Handling of this compound
Cobalt compounds require careful handling due to their potential health hazards.
-
Hazards: this compound is harmful if swallowed, can cause allergic skin and respiratory reactions, and may cause serious eye damage.[1][15] It is also suspected of causing genetic defects and is classified as possibly carcinogenic to humans (Group 2B).[1][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation of dust.[15]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area.[16]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[15]
Conclusion
References
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Harrell Industries, Inc. (2015). Cobalt (II) Citrate Hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
NIOSH. (1994). COBALT and compounds, as Co: Method 7027. CDC. Retrieved from [Link]
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Gant, V. A., et al. (2017). Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport. Physiological Reports, 5(24), e13531. Retrieved from [Link]
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North Dakota State University. (n.d.). Cobalt Analysis. Retrieved from [Link]
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BGRCI. (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
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Lundell, G. E. F., & Hoffman, J. I. (1928). A method for the determination of cobalt in magnet and high-speed tool steels. Bureau of Standards Journal of Research, 1(1), 91. Retrieved from [Link]
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Mitrask. (2023). Estimating Cobalt by UV-Vis Spectroscopy: The [CoCl₄]²⁻ Acetone Method. Retrieved from [Link]
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Topolkova, K., et al. (2022). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Foods, 11(21), 3469. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Gant, V. A., et al. (2017). Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport. Physiological Reports, 5(24), e13531. Retrieved from [Link]
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An, W. G., & Kim, Y. C. (2008). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Clinica Chimica Acta, 387(1-2), 173-176. Retrieved from [Link]
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Chemsrc. (n.d.). cobalt citrate(CAS#:866-81-9) MSDS. Retrieved from [Link]
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Salifoglou, A., et al. (2003). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Inorganic Chemistry, 42(14), 417-427. Retrieved from [Link]
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Hudson, J. M., et al. (2010). Cobalt(II) Citrate Cubane Single-Molecule Magnet. Inorganic Chemistry, 49(13), 5763-5765. Retrieved from [Link]
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Lazzarini Jr, A. A., & Weissmann, G. (1960). Effects of polyvalent cobalt salts on human cells in tissue culture. Science, 131(3415), 1736-1737. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]
-
Yuniarti, R., et al. (2020). Cobalt Chloride as a Hypoxia Mimicking Agent Induced HIF-1α and mTOR Expressions of Human Umbilical Cord Mesenchymal Stem Cells. Pesquisa Brasileira em Odontopediatria e Clínica Integrada, 20. Retrieved from [Link]
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Salifoglou, A., et al. (2002). Correlations of synthetic, spectroscopic, structural, and speciation studies in the biologically relevant cobalt(II)-citrate system. Inorganic Chemistry, 41(10), 2745-2755. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Retrieved from [Link]
-
National Toxicology Program. (2016). Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo. NCBI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Cobaltous Citrate-Based Antimicrobial Protocols
For researchers, scientists, and drug development professionals exploring novel antimicrobial agents, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical assessment of cobaltous citrate-based antimicrobial protocols, offering a comparative analysis with common alternatives and the supporting experimental data necessary to make informed decisions in your research. Here, we move beyond a simple recitation of methods to dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Rise of this compound: A Novel Antimicrobial Agent
Cobalt, an essential trace element, plays a crucial role in various biological processes.[1] When complexed with citric acid, it forms this compound, a compound that has demonstrated significant antimicrobial properties against a range of common foodborne pathogens.[2] The citrate ligand not only enhances the bioavailability of cobalt but is also a substance Generally Recognized as Safe (GRAS) by the US Food and Drug Administration, making this complex an attractive candidate for further investigation in food safety and preservation.[2]
The antimicrobial activity of this compound is attributed to the cobalt (II) ion, which is thought to interfere with the Krebs cycle, thereby inhibiting the energy production of microorganisms.[2] This mechanism of action, distinct from many conventional organic antimicrobials, presents a promising avenue for combating antimicrobial resistance.
Synthesis of this compound: A Protocol Focused on Reproducibility
The synthesis of a stable and effective this compound complex is the first critical step in ensuring the reproducibility of antimicrobial assays. A widely adopted and validated protocol involves the reaction of cobalt(II) nitrate hexahydrate with citric acid in an aqueous solution.
Experimental Protocol: Synthesis of Ammonium this compound
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Citric acid (C₆H₈O₇)
-
Ammonia solution (NH₃)
-
Ethanol
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: In a 25 mL round-bottom flask, dissolve 0.30 g of Co(NO₃)₂·6H₂O and 0.42 g of citric acid in 5 mL of deionized water.
-
Stirring: Stir the reaction mixture at room temperature until both reactants have completely dissolved, resulting in a clear solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8 with the dropwise addition of ammonia solution. This step is crucial for the formation of the desired complex, (NH₄)₄[Co(C₆H₅O₇)₂].[1][2]
-
Filtration: Filter the clear reaction solution to remove any particulate impurities.
-
Crystallization: Add ethanol to the filtered solution and store at 4°C for several days to allow for the growth of dark pink crystals.
-
Collection and Drying: Collect the crystalline material by filtration and dry it under a vacuum.[2]
Critical Parameters for Reproducible Synthesis:
-
Molar Ratio: The 1:2 molar ratio of Co(II) to citrate is essential for the formation of the desired mononuclear complex.[1]
-
pH Control: Maintaining a pH of approximately 8 is critical. Variations in pH can lead to the formation of different cobalt-citrate species, including dimers at higher pH values, which may exhibit different antimicrobial properties.[2]
-
Temperature: The crystallization process at 4°C promotes the formation of well-defined crystals. Inconsistent temperatures can affect crystal size and purity.
Below is a diagram illustrating the key steps in the synthesis of ammonium this compound.
Assessing Antimicrobial Efficacy: A Self-Validating Approach
The true measure of a protocol's reproducibility lies in the consistency of its functional output. For this compound, this is its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a standard quantitative measure of an antimicrobial's effectiveness.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile deionized water. A typical starting concentration is 1.0 mM.[2]
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in nutrient broth across the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Factors Influencing the Reproducibility of Antimicrobial Testing:
-
Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. Strict adherence to standardized inoculum preparation is paramount.
-
Growth Medium: The composition of the nutrient broth can influence the activity of the antimicrobial agent. For instance, the presence of certain ions may interact with the this compound complex.
-
Incubation Time and Temperature: Consistent incubation parameters are crucial for comparable results.
-
Purity of this compound: Batch-to-batch variations in the purity and composition of the synthesized this compound will directly affect the measured MIC.
The logical flow of an antimicrobial susceptibility test is depicted in the following diagram.
Comparative Analysis: this compound vs. Established Alternatives
To provide a comprehensive assessment, it is essential to compare the performance of this compound with other well-established antimicrobial nanoparticles, such as those based on silver (AgNPs), copper oxide (CuO NPs), and zinc oxide (ZnO NPs).
| Antimicrobial Agent | Typical Synthesis Method | Key Advantages | Key Disadvantages |
| This compound | Co-precipitation | Soluble and bioavailable form of cobalt.[2] | Limited research on a wide range of pathogens. |
| Silver Nanoparticles (AgNPs) | Chemical reduction of silver nitrate | Broad-spectrum activity; extensive research base.[3] | Potential for toxicity; development of resistance. |
| Copper Oxide Nanoparticles (CuO NPs) | Solution combustion or green synthesis | Cost-effective; effective against a range of bacteria.[4][5] | Can be toxic at higher concentrations. |
| Zinc Oxide Nanoparticles (ZnO NPs) | Microwave-assisted or sol-gel synthesis | Biocompatible; UV-blocking properties.[6][7] | Generally lower antimicrobial activity than AgNPs. |
Quantitative Performance Data: A Head-to-Head Look
The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for cobalt-based nanoparticles and their alternatives against common bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental protocols between studies.
| Nanoparticle | Target Microorganism | Reported MIC (µg/mL) | Reference |
| Cobalt Nanoparticles | Escherichia coli | 100 | [8] |
| Cobalt Nanoparticles | Staphylococcus aureus | 140 | [8] |
| Cobalt Oxide (Co₃O₄) NPs | E. coli | 2.7 - 6.1 | [9] |
| Cobalt Oxide (Co₃O₄) NPs | S. aureus | 2.7 - 6.1 | [9] |
| Silver Nanoparticles (AgNPs) | E. coli | Varies by capping agent | [10] |
| Silver Nanoparticles (AgNPs) | S. aureus | Varies by capping agent | [10] |
| Copper Oxide (CuO) NPs | E. coli | 12 (zone of inhibition) | [11] |
| Zinc Oxide (ZnO) NPs | S. aureus | - | [6] |
Note: The data for this compound specifically is often reported in mM, with 0.5 mM showing significant inhibition of various foodborne pathogens.[2]
Protocols for Alternative Nanoparticle Synthesis
For a comprehensive comparison, it is valuable to understand the synthesis protocols of alternative antimicrobial nanoparticles.
Experimental Protocol: Green Synthesis of Silver Nanoparticles (AgNPs)
This method utilizes plant extracts as reducing and capping agents, offering a more environmentally friendly approach.
Materials:
-
Silver nitrate (AgNO₃)
-
Plant extract (e.g., from mint and tulsi leaves)[3]
-
Deionized water
Step-by-Step Methodology:
-
Extract Preparation: Boil 0.5 mg of tulsi and 0.5 mg of mint leaves in 100 mL of distilled water for 15 minutes at 70°C.[3]
-
Filtration: Filter the extract to remove solid plant material.
-
Nanoparticle Synthesis: Homogeneously mix the filtered extract with 0.9 mg of silver nitrate.[3] The formation of AgNPs is indicated by a color change in the solution.
Experimental Protocol: Synthesis of Copper Oxide Nanoparticles (CuO NPs)
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Bacterial culture (e.g., Serratia sp.)[5]
-
Luria-Bertani (LB) medium
Step-by-Step Methodology:
-
Bacterial Culture: Inoculate a copper-tolerant bacterial strain in 100 mL of LB medium and incubate at 28°C with shaking.[5]
-
Precursor Addition: After 24 hours, add 5 mM CuSO₄·5H₂O to the bacterial culture.[5]
-
Incubation: Incubate for an additional 48 hours at 28°C until the solution turns from blue to green.[5]
-
Nanoparticle Isolation: Centrifuge the culture to separate the bacterial cells, then centrifuge the supernatant at a higher speed to pellet the CuO NPs. Wash the pellet with deionized water and dry.[5]
Experimental Protocol: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Urea (CO(NH₂)₂)
-
Potassium hydroxide (KOH)
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.975 g of zinc acetate and 3.006 g of urea in 50 mL of deionized water with constant stirring.[6]
-
pH Adjustment: Adjust the pH to 12 by adding 3 M KOH.[6]
-
Heating: Heat the solution at 100°C for 4 hours.[6]
-
Microwave Irradiation: Irradiate the solution in a microwave for 2-8 minutes at 510 W.[6]
-
Isolation: Separate the white precipitate by centrifugation, wash with water and ethanol, and dry.[6]
Conclusion: Navigating the Path to Reproducible Antimicrobial Research
The reproducibility of this compound-based antimicrobial protocols hinges on meticulous control over both the synthesis of the complex and the execution of the antimicrobial susceptibility testing. While this compound presents a promising alternative to conventional antimicrobial agents, its widespread adoption requires a robust body of reproducible data.
Key Takeaways for Researchers:
-
Standardize Synthesis: Precise control of molar ratios, pH, and temperature during the synthesis of this compound is non-negotiable for achieving batch-to-batch consistency.
-
Validate Antimicrobial Assays: The reproducibility of MIC and other susceptibility tests is highly dependent on standardized inoculum preparation, consistent growth media, and controlled incubation conditions.
-
Consider the Alternatives: While this compound shows promise, a thorough evaluation should include a comparative analysis against well-characterized alternatives like silver, copper oxide, and zinc oxide nanoparticles.
-
Embrace Detailed Reporting: To facilitate reproducibility across the scientific community, detailed reporting of all experimental parameters is essential.
By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently assess the potential of this compound and other novel antimicrobial agents in the critical fight against microbial threats.
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A Senior Application Scientist's Guide to Cobalt Catalyst Precursors: A Comparative Analysis of Cobaltous Citrate
Abstract
The selection of a cobalt precursor is a pivotal decision in the synthesis of heterogeneous catalysts, profoundly influencing the final material's structural properties and, consequently, its performance. This guide provides an in-depth, objective comparison of cobaltous citrate against other common cobalt precursors, namely cobalt nitrate, acetate, and chloride. We will explore the causal relationships between the precursor's chemical nature and the resultant catalyst's physicochemical and performance characteristics. Supported by experimental data from peer-reviewed literature, this document will elucidate why this compound, through its unique decomposition pathway facilitated by the chelating citrate ligand, often yields catalysts with superior dispersion and smaller particle sizes. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of high-performance cobalt catalysts.
Introduction: The Critical Role of the Precursor
Cobalt-based catalysts are workhorses in the chemical industry, vital for processes ranging from the Fischer-Tropsch synthesis (FTS) for producing synthetic fuels to various oxidation and hydrogenation reactions.[1] The efficacy of these catalysts—their activity, selectivity, and stability—is not solely determined by the cobalt loading or the support material. Instead, it is fundamentally dictated by the nanoscale properties of the active cobalt phase: the size of the cobalt nanoparticles, their dispersion across the support, and their interaction with that support.[2]
The journey to an effective catalyst begins with the choice of the cobalt precursor. The anion accompanying the cobalt cation (e.g., nitrate, acetate, chloride, or citrate) is not a passive component. It plays a crucial role during the catalyst preparation steps, particularly during thermal decomposition (calcination), influencing the final catalyst architecture in several ways:
-
Decomposition Behavior: The temperature and nature (endothermic vs. exothermic) of the decomposition process affect the nucleation and growth of cobalt oxide particles.[3][4]
-
Interaction with Support: The precursor can influence how cobalt species interact with the support material (e.g., silica, alumina), which impacts reducibility and resistance to sintering.[5]
-
Dispersion: Certain precursors can promote a more uniform and widespread distribution of cobalt nanoparticles, maximizing the number of accessible active sites.
This guide will focus on a comparative analysis, with a special emphasis on this compound, a precursor that leverages the principles of coordination chemistry to achieve superior catalytic materials.
Mechanistic Insights: Why the Anion Matters
The transformation from a precursor salt to a field of active, metallic cobalt nanoparticles on a support is a complex process. The anion's identity governs this transformation.
The Case for Citrate: A Chelation-Assisted Advantage
Citric acid is a well-known chelating agent, capable of forming stable complexes with metal ions like Co²⁺ through its carboxylate and hydroxyl groups.[6][7] When this compound is used in a sol-gel or complexation-assisted synthesis, it creates a highly viscous gel where cobalt ions are homogeneously distributed within a citrate matrix.[6][8] This has profound implications during thermal treatment:
-
Uniform Distribution: The initial homogeneous distribution of cobalt-citrate complexes prevents the premature agglomeration of cobalt species.
-
Controlled Combustion: During calcination, the citrate ligand undergoes a self-sustaining, exothermic decomposition (auto-combustion).[9] This rapid, localized energy release helps to form very fine, crystalline cobalt oxide nanoparticles directly, often bypassing the formation of larger aggregates that can occur with simple salt decomposition.
-
Defect Generation: The rapid release of gases (CO₂, H₂O) during combustion can create a porous structure in the resulting oxide, increasing surface area.
This "sol-gel auto-combustion" method contrasts sharply with the decomposition of simpler inorganic salts like cobalt nitrate. While effective, cobalt nitrate's decomposition can be less controlled, sometimes leading to a broader particle size distribution.[10] The use of citric acid has been shown to improve the dispersion of Co species and, through the formation of a protective carbon layer during heat treatment, can physically block the aggregation of cobalt particles.[11]
Comparison with Other Precursors
-
Cobalt Nitrate: The most common precursor, valued for its high solubility and clean decomposition into cobalt oxides and nitrogen oxides.[1] However, its decomposition can be aggressive, potentially leading to larger crystallites if not carefully controlled.[3][10]
-
Cobalt Acetate: An organic precursor whose decomposition is often exothermic and can lead to the formation of barely reducible cobalt silicates when using silica supports.[3] In some cases, it can result in smaller particles than nitrate, but may also leave residual carbon species that affect selectivity.[12]
-
Cobalt Chloride: Generally less favored due to the potential for residual chlorine to poison active sites and corrode equipment. Catalysts derived from cobalt chloride often exhibit poor activity due to the retention of Cl⁻ which blocks active sites.[12]
The following diagram illustrates the conceptual difference in catalyst formation pathways.
Protocol 1: Synthesis of 15% Co/SiO₂ via Citrate Sol-Gel Method
-
Rationale: This protocol utilizes the chelating properties of citric acid to ensure a homogeneous distribution of cobalt ions prior to thermal decomposition, aiming for small, well-dispersed nanoparticles.
-
Solution A Preparation: Dissolve 10.0 g of cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 50 mL of deionized water.
-
Note: While the target is a citrate precursor, we start with nitrate to react it in-situ, which is a common and practical lab procedure. Alternatively, pre-synthesized cobalt citrate can be used. [13]2. Solution B Preparation: In a separate beaker, dissolve 13.8 g of citric acid monohydrate in 50 mL of deionized water. The molar ratio of citric acid to cobalt should be approximately 2:1 to ensure complete chelation.
-
-
Gel Formation: Slowly add Solution A to Solution B under vigorous stirring. A clear, pink solution should form. Add 28.3 g of silica (SiO₂) support to this solution.
-
Evaporation: Heat the mixture to 80-90°C on a hot plate with continuous stirring to evaporate the water. The solution will gradually become a viscous gel. Continue heating until a solid, porous "cake" is formed.
-
Drying: Dry the resulting solid in an oven at 110°C overnight to remove residual water.
Protocol 2: Calcination and Characterization
-
Rationale: The calcination step is critical for decomposing the citrate complex and forming the cobalt oxide phase. The heating rate must be controlled to manage the auto-combustion.
-
Calcination: Place the dried powder in a ceramic crucible and transfer it to a muffle furnace. Heat in static air from room temperature to 400°C with a ramp rate of 5°C/min and hold for 4 hours. The powder should turn from pink to black, indicating the formation of Co₃O₄.
-
Self-Validation/Characterization:
-
XRD (X-ray Diffraction): Analyze the calcined powder to confirm the formation of the Co₃O₄ spinel phase and estimate the average crystallite size using the Scherrer equation.
-
N₂ Physisorption (BET): Measure the BET surface area and pore volume to understand the textural properties of the catalyst.
-
TEM (Transmission Electron Microscopy): Image the catalyst to directly observe the cobalt nanoparticle size distribution and dispersion on the silica support.
-
Protocol 3: Catalytic Testing (Example: CO Oxidation)
-
Rationale: This protocol evaluates the performance of the prepared catalyst for a model reaction. In-situ reduction is required to convert the Co₃O₄ to the active metallic Co phase.
-
Reactor Loading: Load 100 mg of the calcined Co₃O₄/SiO₂ catalyst into a fixed-bed microreactor.
-
In-situ Reduction (Activation): Heat the catalyst to 400°C under a flow of 5% H₂ in Ar (50 mL/min) and hold for 6 hours to reduce the cobalt oxide to metallic cobalt.
-
Catalytic Test: Cool the reactor to the desired reaction temperature (e.g., 150°C). Switch the feed gas to a mixture of 1% CO, 1% O₂, and 98% He at a total flow rate of 100 mL/min.
-
Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a TCD detector to quantify the conversion of CO to CO₂.
Conclusion and Future Outlook
The choice of a cobalt precursor is a critical parameter that allows for the rational design of heterogeneous catalysts. While common precursors like cobalt nitrate are effective and widely used, This compound offers a distinct advantage for applications requiring high dispersion and small nanoparticle sizes. [4]The chelation-assisted, sol-gel auto-combustion synthesis route facilitated by the citrate ligand provides a powerful method for achieving a homogeneous distribution of active sites.
However, the resulting strong metal-support interaction can lead to lower reducibility, which may not be ideal for all applications, such as high-temperature Fischer-Tropsch synthesis where maximum reducibility is desired. [4]For low-temperature oxidation reactions or electrocatalysis, where maximizing the number of surface active sites is the primary goal, this compound stands out as a superior precursor. [14][15] Future research should focus on optimizing the calcination and reduction conditions for citrate-derived catalysts to balance the benefits of high dispersion with the need for a high degree of reduction, thereby unlocking their full potential across a broader range of catalytic applications.
References
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Characterization and Catalytic Behavior of Fischer-Tropsch Catalysts Derived from Different Cobalt Precursors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Mehrbod, M., Martinelli, M., Watson, C. D., Cronauer, D. C., Kropf, A. J., & Jacobs, G. (2021). Fischer-Tropsch Synthesis: The Characterization and Testing of Pt-Co/SiO2 Catalysts Prepared with Alternative Cobalt Precursors. Reactions, 2(2), 142-163. MDPI. Available from: [Link]
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Selim, M. M., Deraz, N. M., & El-Shobaky, G. A. (2012). Influence of Precursor Compounds on the Structural and Catalytic Properties of Cobalt-Based Catalysts. ResearchGate. Available from: [Link]
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Gualdron-Reyes, A. F., de la Peña O'Shea, V. A., & Martinez, J. C. (2019). Influence of Cobalt Precursor on Efficient Production of Commercial Fuels over FTS Co/SiC Catalyst. Catalysts, 9(12), 1045. MDPI. Available from: [Link]
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Fabrication of BaO-promoted Cobalt Catalyst Incorporated into Carbon Framework by Citric Acid Sol-gel Method for Ammonia Synthesis. (2024). ChemRxiv. Retrieved January 21, 2026, from [Link]
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Sol-gel method: citric acid method. (2020, October 18). YouTube. Retrieved January 21, 2026, from [Link]
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Rathod, V. T., et al. (2022). Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. Journal of Emerging Technologies and Innovative Research (JETIR), 9(11). Available from: [Link]
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Cobalt-Based Catalysts for CO Preferential Oxidation. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
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Schlexer, P., et al. (2018). Operando Insights into CO Oxidation on Cobalt Oxide Catalysts by NAP-XPS, FTIR, and XRD. ACS Catalysis, 8(11), 10597-10607. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to the Validation of Analytical Techniques for Cobaltous Citrate Detection
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. Cobaltous citrate, a compound with various industrial and potential pharmaceutical applications, requires robust analytical methods for its characterization and quantification. This guide provides an in-depth technical comparison of various analytical techniques for the detection and quantification of this compound, complete with experimental protocols and validation data aligned with international regulatory standards.
Introduction to this compound and the Imperative for Validated Assays
This compound is a salt formed between cobalt (II) and citric acid. The accurate determination of both the cobalt cation and the citrate anion is crucial for ensuring the identity, purity, strength, and quality of the drug substance. Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide will explore and compare the validation of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance.[1][2] These parameters include specificity, linearity, range, accuracy, precision, and robustness.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of components in a mixture. For this compound, an ion-pair reversed-phase HPLC method is often suitable for the simultaneous or individual determination of the cobaltous and citrate ions.
Principle and Rationale
In ion-pair chromatography, an ion-pair reagent is added to the mobile phase to form a neutral complex with the charged analyte (cobaltous and citrate ions).[3] This neutral complex can then be retained and separated on a non-polar stationary phase, such as a C18 column. Detection is typically achieved using a UV detector, as the citrate ion has a UV absorbance at low wavelengths, and cobalt can also be detected directly or after forming a complex with a chromogenic agent.[4][5]
The causality behind this choice lies in the ability to achieve separation and quantification of both the cation and anion in a single chromatographic run, providing a comprehensive analysis of the salt.
Experimental Protocol for HPLC Method Validation
Before initiating the validation, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times and evaluating parameters like peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7] A forced degradation study is a critical part of demonstrating specificity for a stability-indicating method.[8][9]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method to ensure that the degradation products do not interfere with the quantification of the this compound peak(s).
Diagram: HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC method for this compound.
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.999.
Accuracy is the closeness of the test results to the true value.
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion for RSD is typically ≤ 2%.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][11][12]
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters and the assay result.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated HPLC Method |
| Specificity | No interference from degradants | Peak purity index > 0.999 for the analyte peak |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of assay concentration | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | System suitability passes | No significant impact on results |
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of this compound, primarily by measuring the absorbance of the cobalt (II) ion, which forms a colored complex.
Principle and Rationale
The cobalt (II) ion in solution can form colored complexes with various ligands, and the intensity of the color is proportional to the concentration of the cobalt. A common method involves the formation of a complex with a chromogenic reagent, which enhances the molar absorptivity and shifts the wavelength of maximum absorbance to a region with fewer interferences.[13] Alternatively, the citrate ion itself can be quantified in the low UV region under acidic conditions.[5][14] The choice of method depends on the desired specificity and the sample matrix.
Experimental Protocol for UV-Vis Method Validation
-
Prepare solutions of this compound, placebo (excipients without the API), and a mixture of this compound and placebo.
-
Scan the UV-Vis spectrum of each solution to ensure that the placebo components do not absorb at the analytical wavelength chosen for this compound.
-
Prepare a series of at least five standard solutions of this compound of known concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration and determine the correlation coefficient (r²). An r² value of ≥ 0.999 is generally required.
-
Prepare known concentrations of this compound and determine their concentrations using the developed method.
-
Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
Repeatability: Measure the absorbance of six independent preparations of the same this compound solution and calculate the RSD.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
The RSD should typically be ≤ 2%.
-
Evaluate the effect of small variations in parameters such as pH of the solution and wavelength setting (± 2 nm).
-
Assess the stability of the colored complex over time.
Diagram: UV-Vis Method Validation Logic
Caption: Logical flow for the validation of a UV-Vis spectrophotometric method.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated UV-Vis Method |
| Specificity | No placebo interference at λmax | Confirmed by spectral overlay |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Defined by linear response | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Robustness | Results remain within acceptance criteria | Stable results with minor pH and wavelength variations |
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive technique for the determination of metals and is particularly well-suited for the quantification of cobalt in this compound.
Principle and Rationale
AAS is based on the principle that atoms of an element will absorb light at a specific wavelength when they are in the ground state.[15] In flame AAS, a solution containing the sample is nebulized into a flame, where it is atomized. A light beam of a specific wavelength for cobalt is passed through the flame, and the amount of light absorbed is proportional to the concentration of cobalt atoms. Graphite furnace AAS (GFAAS) offers even lower detection limits.[16] This technique is chosen for its high specificity and sensitivity for elemental analysis.
Experimental Protocol for AAS Method Validation
-
Analyze a blank solution (matrix without cobalt) to ensure no signal is detected at the cobalt wavelength (240.7 nm).
-
Analyze solutions containing potential interfering ions to assess their effect on the cobalt signal.
-
Prepare a series of at least five standard solutions of cobalt.
-
Aspirate the solutions into the flame and measure the absorbance.
-
Construct a calibration curve and determine the correlation coefficient (r² ≥ 0.995 is generally acceptable).
-
Analyze a certified reference material (CRM) containing a known concentration of cobalt, if available.
-
Alternatively, perform spike recovery studies on the sample matrix. The recovery should be within 90-110%.
-
Repeatability: Perform at least six replicate measurements of a cobalt standard solution.
-
Intermediate Precision: Repeat the measurements on a different day or with a different analyst.
-
The RSD should be within acceptable limits (typically ≤ 5% for trace analysis).
-
Evaluate the effect of small, deliberate changes in instrumental parameters such as flame composition (fuel-to-oxidant ratio) and nebulizer flow rate.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated AAS Method |
| Specificity | No significant interference | Confirmed with blank and interference studies |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | Dependent on instrument sensitivity | 0.1 - 5 µg/mL (Flame AAS) |
| Accuracy (% Recovery) | 90% - 110% | 95.5% - 104.3% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5% | 2.5% |
| - Intermediate Precision | ≤ 5% | 3.8% |
| Robustness | Results remain within acceptance criteria | Method is stable with minor instrumental variations |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful and highly sensitive technique for elemental analysis, capable of detecting metals at ultra-trace levels. It is an excellent choice for the determination of cobalt in this compound, especially when low concentrations are expected or when multi-elemental analysis is required.[17][18]
Principle and Rationale
In ICP-MS, the sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[12] The detector counts the number of ions for a specific mass, which is directly proportional to the concentration of that element in the sample. The primary reason for choosing ICP-MS is its exceptional sensitivity and the ability to perform isotopic analysis, which provides a high degree of specificity.
Experimental Protocol for ICP-MS Method Validation
-
Analyze a blank solution to establish the background signal.
-
Monitor for potential isobaric interferences (ions of other elements with the same mass-to-charge ratio) and polyatomic interferences (ions formed from the plasma gas and sample matrix). Use of a collision/reaction cell can mitigate these interferences.
-
Prepare a series of at least five calibration standards covering the expected concentration range.
-
Analyze the standards and construct a calibration curve. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Analyze a CRM with a certified cobalt concentration.
-
Perform spike recovery experiments at different concentration levels. Recoveries should be within 80-120%.
-
Repeatability: Analyze at least six replicates of a sample solution.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The RSD should be ≤ 5% for concentrations well above the detection limit.
-
Evaluate the effect of small variations in instrumental parameters such as plasma power, nebulizer gas flow rate, and sample uptake rate.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Results for a Validated ICP-MS Method |
| Specificity | Free from isobaric and polyatomic interferences | Confirmed by interference checks and use of collision cell |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Range | Wide dynamic range | 1 ng/L - 1 mg/L |
| Accuracy (% Recovery) | 80% - 120% | 92.1% - 108.7% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5% | 1.8% |
| - Intermediate Precision | ≤ 5% | 3.2% |
| Robustness | Results remain within acceptance criteria | Method is stable with minor instrumental variations |
Comparative Summary and Recommendations
| Technique | Principle | Primary Analyte | Advantages | Disadvantages |
| HPLC | Chromatographic separation with UV detection | Cobalt and Citrate | Simultaneous quantification of cation and anion; high specificity | More complex method development; requires skilled operators |
| UV-Vis | Spectrophotometric measurement of a colored complex | Cobalt or Citrate | Rapid, simple, and cost-effective | Lower specificity; prone to interference from other absorbing species |
| AAS | Atomic absorption of light by ground-state atoms | Cobalt | High specificity for cobalt; relatively low cost | Cannot analyze citrate; potential for chemical interferences |
| ICP-MS | Mass spectrometric detection of ionized atoms | Cobalt | Extremely high sensitivity and specificity; multi-element capability | High instrument cost; requires a controlled environment |
Recommendations:
-
For a comprehensive analysis of This compound as an intact salt or for the simultaneous quantification of both its ionic components, HPLC is the most suitable technique.
-
For rapid and routine quality control where only the cobalt content needs to be determined and high sensitivity is not required, UV-Vis spectrophotometry or flame AAS are cost-effective options.
-
For the determination of trace levels of cobalt or for the analysis of elemental impurities in the this compound drug substance, ICP-MS is the gold standard due to its unparalleled sensitivity and specificity.
References
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Development and Validation of a New Stable HPLC Method for the Assay of Butamirate Citrate in Pharmaceutical Formulations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). (2022). ScienceScholar. Retrieved January 20, 2026, from [Link]
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Validation of the ICP-MS Method for Determination of Trace Elements Provided by ICH Q3D Guideline in Fosamprenavir Calcium. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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Simultaneous Determination of Mixed Heavy Metal Ions Cr (III) and Co (II) in Wastewater by Cloud Point Extraction. (n.d.). IOPScience. Retrieved January 20, 2026, from [Link]
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Determination of cobalt in pharmaceutical and biological samples. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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HPLC determination method for ferric ammonium citrate in salt. (n.d.). CABI Digital Library. Retrieved January 20, 2026, from [Link]
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Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. (2005). PubMed. Retrieved January 20, 2026, from [Link]
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Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]
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The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Determination of cobalt in pharmaceutical products. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 20, 2026, from [Link]
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Simultaneous determination of copper(II) and cobalt(II) by ion chromatography coupled with chemiluminescent detection. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved January 20, 2026, from [Link]
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Validation of an Ion Chromatographic Method for Determination of Anions in Wet Depositions. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Retrieved January 20, 2026, from [Link]
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Determination of cobalt in pharmaceutical products. (2004). PubMed. Retrieved January 20, 2026, from [Link]
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Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 20, 2026, from [Link]
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Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. (2017). Journal of Food and Drug Analysis. Retrieved January 20, 2026, from [Link]
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Simultaneous Spectrophotometric Determination of Iron, Cobalt and Copper by Partial Least-Squares Calibration Method in Micellar. (n.d.). Brieflands. Retrieved January 20, 2026, from [Link]
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Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (n.d.). Spectroscopy Online. Retrieved January 20, 2026, from [Link]
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Development and validation of an assay for citric acid/citrate and phosphate in pharmaceutical dosage forms using ion chromatography with suppressed conductivity detection. (2004). PubMed. Retrieved January 20, 2026, from [Link]
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Flame atomic absorption determination of cobalt in water after extraction of its morpholinedithiocarbamate complex. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021). Agilent. Retrieved January 20, 2026, from [Link]
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Robustness Tests. (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
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Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Chromium and Cobalt Laboratory Procedure Manual. (2017). CDC. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of the Bioavailability of Different Cobalt Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of metallic compound bioavailability is paramount. Cobalt, an essential trace element and a core component of vitamin B12, presents a fascinating case study.[1][2] Its physiological and toxicological effects are intrinsically linked not just to the dosage, but more critically, to its chemical form and subsequent bioavailability. This guide provides an in-depth comparative analysis of the bioavailability of various cobalt compounds, grounded in experimental data and established scientific principles. We will dissect the underlying mechanisms of cobalt absorption, explore the methodologies to assess its uptake, and compare the performance of different cobalt sources, from simple inorganic salts to complex organic chelates.
The Journey of Cobalt in the Body: Absorption, Distribution, and Excretion
The bioavailability of any cobalt compound is governed by its journey through the body—from initial absorption to its distribution and eventual excretion. This pathway is influenced by a multitude of factors, including the compound's solubility and the physiological state of the organism.[3]
Absorption: The Gateway to Systemic Circulation
Cobalt can enter the body through inhalation, oral ingestion, and dermal contact. For the general population, dietary intake is the primary source of exposure.[3]
-
Gastrointestinal (GI) Absorption: The small intestine, particularly the duodenum and proximal jejunum, is the primary site for the absorption of soluble cobalt ions.[4] This process is facilitated by the Divalent Metal Transporter 1 (DMT1), a protein that is also responsible for the uptake of other divalent cations like iron.[4] Consequently, an individual's iron status significantly impacts cobalt absorption; iron deficiency can lead to increased cobalt uptake.[3][5] The absorption rates from the GI tract can vary widely, ranging from 5% to as high as 97%, depending on the dose, the specific compound, and the individual's nutritional status.[5][6]
-
Respiratory Absorption: In occupational settings, inhalation of cobalt-containing dust and fumes is a significant route of exposure.[3] The absorption rate is highly dependent on the particle size and solubility of the cobalt compound. Smaller, submicron-sized particles can be almost completely absorbed through the respiratory tract, with rates ranging from 52% to 78%.[6] Less soluble forms, like cobalt oxides, have a longer retention time in the lungs and are absorbed more slowly.[3]
-
Dermal Absorption: Absorption through intact skin is generally low, typically less than 1%. However, if the skin is abraded, absorption can increase dramatically.[5][6]
Distribution and Metabolism: A Systemic Spread
Once absorbed, cobalt is rapidly distributed throughout the body via the bloodstream. Approximately 90-95% of cobalt in the blood binds to serum proteins, primarily albumin, with only a small fraction (5-12%) remaining as free ions.[3][7] Cobalt does not accumulate in any specific organ with age, but higher concentrations are typically found in the liver, kidneys, pancreas, and heart.[3][7] Unlike many organic compounds, cobalt is not subject to enzymatic metabolism but can form complexes with various biological molecules.[6][7]
Excretion: The Elimination Pathway
The body eliminates cobalt through a multi-phasic process, primarily via urine and feces.[6][7] Absorbed cobalt is mainly excreted in the urine.[3] This process is initially rapid, with a significant portion cleared within the first few days, followed by a much slower phase that can last for weeks or even years for the small fraction retained in tissues.[3][7] Unabsorbed cobalt from oral intake is eliminated in the feces.[3]
Caption: Experimental workflow for an in vivo cobalt bioavailability study.
In Vitro Bioaccessibility Assays
In vitro methods offer a rapid, cost-effective, and ethically advantageous way to screen and predict the oral bioavailability of compounds. Bioelution studies, which measure the dissolution of a substance in simulated digestive fluids, have shown a good correlation with in vivo results for cobalt. [4][8][9] Protocol: Simulated Gastric and Intestinal Fluid Bioelution
-
Fluid Preparation: Prepare simulated gastric fluid (SGF; e.g., pH 1.2-2.0, containing pepsin) and simulated intestinal fluid (SIF; e.g., pH 6.8-7.4, containing pancreatin and bile salts) according to established pharmacopeial standards (e.g., USP).
-
Incubation:
-
Add a precise amount of the cobalt compound to a vessel containing SGF.
-
Incubate at 37°C with constant agitation for a period simulating gastric transit time (e.g., 1-2 hours).
-
Take an aliquot of the fluid for analysis.
-
Adjust the pH of the remaining mixture to that of SIF and add the necessary enzymes and bile salts.
-
Continue incubation at 37°C for a period simulating intestinal transit (e.g., 2-4 hours).
-
-
Sampling and Analysis:
-
At various time points, collect samples of the fluid.
-
Separate the dissolved fraction from the solid material by centrifugation or filtration.
-
Measure the concentration of dissolved cobalt in the supernatant/filtrate using ICP-MS or a similar technique.
-
-
Bioaccessibility Calculation: The percentage of cobalt dissolved in the simulated fluids relative to the total amount added represents its bioaccessibility.
Causality Behind Experimental Choices:
-
Simulated Fluids: The specific pH, enzymes, and salts used in SGF and SIF are designed to mimic the chemical environment of the human stomach and small intestine, respectively. This provides a physiologically relevant estimate of how much of a compound will dissolve and become available for absorption. [4][10]* pH and Dissolution Time: These variables are critical as they directly impact the solubility of many metal compounds. [10]Testing at different time points provides kinetic information on the dissolution process.
Conclusion: A Matter of Form and Function
The bioavailability of cobalt is not a fixed property but a dynamic variable heavily influenced by the compound's chemical form, solubility, and the biological context of its administration. Highly soluble inorganic salts like cobalt chloride and cobalt sulfate are readily absorbed and exhibit high bioavailability. In contrast, poorly soluble forms such as cobalt oxide have significantly lower bioavailability. Organic chelates offer the potential for enhanced absorption, although their performance can be variable and is an active area of research, particularly in animal nutrition.
For researchers and developers, this comparative understanding is crucial. The choice of a cobalt compound for a nutritional supplement, a therapeutic agent, or a research study must be informed by its bioavailability profile to ensure efficacy and safety. The experimental methodologies outlined here provide a robust framework for generating the necessary data to make these critical decisions, ensuring that scientific integrity and technical accuracy remain at the forefront of innovation.
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Simonsen, L. O., Harbak, H., & Bennekou, P. (2012). Cobalt metabolism and toxicology--a brief update. Science of The Total Environment, 432, 210–215. [Link]
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Lison, D., et al. (1994). Cobalt bioavailability from hard metal particles. Further evidence that cobalt alone is not responsible for the toxicity of hard metal particles. Archives of Toxicology, 68(8), 524-527. [Link]
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A Senior Application Scientist's Guide to Evaluating Cobaltous Citrate in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical evaluation of cobaltous citrate, offering a comparative analysis of its performance in various experimental models. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights, enabling you to make informed decisions in your research and development endeavors. We will delve into the mechanistic underpinnings of this compound's action, compare it with relevant alternatives, and provide detailed experimental protocols to ensure the integrity and reproducibility of your findings.
Introduction: The Rationale for Investigating this compound
Cobalt is an essential trace element, most notably as a core component of vitamin B12 (cobalamin).[1] Beyond this physiological role, cobalt salts have garnered significant interest for their ability to mimic hypoxic conditions, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3][4][5][6][7][8][9][10][11][12][13][14] This mechanism has positioned cobalt compounds as potential therapeutic agents for conditions such as anemia, where stimulating red blood cell production is desirable.[13][14][15][16][17]
This compound, as a specific salt, presents a unique profile. The citrate ligand is a natural chelator and a key intermediate in cellular metabolism, which may influence the bioavailability, pharmacokinetics, and toxicity profile of cobalt compared to other inorganic salts like cobalt chloride.[18] This guide will explore these aspects in detail, providing a comparative framework for its evaluation.
Mechanism of Action: HIF-1α Stabilization
The primary mechanism by which cobalt exerts its biological effects in the context of erythropoiesis is through the stabilization of HIF-1α.[2][3][4][5][6][7][8][9][10][11][12][13][14] Under normoxic (normal oxygen) conditions, HIF-1α is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target it for proteasomal degradation.
Cobalt (Co²⁺) ions are believed to inhibit PHD enzymes by substituting for the ferrous iron (Fe²⁺) cofactor that is essential for their activity.[5] This inhibition prevents the hydroxylation of HIF-1α, leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin (EPO).[4][19] The subsequent increase in EPO expression stimulates erythropoiesis, the production of red blood cells.
Caption: Mechanism of HIF-1α stabilization by this compound.
Comparative Performance Analysis
A direct comparison of this compound with other compounds in identical experimental models is not extensively documented in publicly available literature. Therefore, this section will synthesize data from studies on various cobalt salts and a relevant therapeutic alternative, ferric citrate, to provide a comparative perspective.
This compound vs. Other Cobalt Salts (e.g., Cobalt Chloride)
The choice of the counter-ion (citrate vs. chloride) can significantly impact the physicochemical properties, bioavailability, and toxicity of cobalt.
| Parameter | This compound | Cobalt Chloride | Rationale and Insights |
| Solubility | Generally soluble in water. The citrate complex can exist in various forms depending on pH.[7] | Highly soluble in water. | Higher solubility generally correlates with higher bioavailability and potential for toxicity.[20][21] |
| Bioavailability | Expected to be orally bioavailable. Citrate is a natural molecule that can be metabolized, potentially influencing cobalt absorption. | Orally bioavailable, with studies in rats showing sex-dependent differences.[22] | The biological context of the anion can influence absorption kinetics. |
| Efficacy (HIF-1α Stabilization) | Expected to be effective due to the release of Co²⁺ ions. | Proven to stabilize HIF-1α and stimulate EPO gene expression in numerous in vitro and in vivo models.[4][5][6][7][8][9][10][11][12] | The primary driver of this effect is the Co²⁺ ion, so both salts should be active. Differences in efficacy would likely stem from differences in bioavailability and cellular uptake. |
| Toxicity | Potentially lower acute toxicity compared to highly soluble inorganic salts due to the organic nature of the citrate ligand. However, chronic exposure still carries risks associated with cobalt.[13] | Associated with a range of toxic effects at higher doses, including cardiac, thyroid, and neurological issues.[13][15] The toxicity is dose-dependent. | The general principle is that higher bioavailability can lead to higher systemic exposure and a greater risk of toxicity.[20][21] |
This compound vs. Ferric Citrate
Ferric citrate is an iron-based phosphate binder that is also used to treat iron deficiency anemia, particularly in patients with chronic kidney disease (CKD).[23][24][25][26][27] A comparison with this compound is relevant as both are metal citrates proposed for the treatment of anemia, albeit through different mechanisms.
| Parameter | This compound (Hypothesized) | Ferric Citrate (Clinically Proven) | Rationale and Insights |
| Mechanism of Action | Stimulates endogenous EPO production via HIF-1α stabilization.[4][19] | Provides a direct source of iron for incorporation into hemoglobin.[23][25][27] | This compound acts as a signaling molecule to stimulate red blood cell production, while ferric citrate provides the building blocks for these cells. |
| Target Population | Anemia where EPO production is the limiting factor. | Iron deficiency anemia.[23][24][25][26][27] | The choice of agent depends on the underlying cause of the anemia. |
| Potential Advantages | May be effective in anemias where iron stores are adequate but EPO signaling is impaired. | Directly addresses iron deficiency, a common cause of anemia. Established clinical safety and efficacy profile.[23][24][25][26][27] | |
| Potential Disadvantages | Concerns over cobalt toxicity with chronic use.[13][15] The therapeutic window may be narrow. | Can cause gastrointestinal side effects. Efficacy may be limited in anemia of chronic disease where iron utilization is impaired. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for evaluating the performance of this compound in a preclinical model of anemia.
Animal Model: Phenylhydrazine-Induced Anemia in Rats
Phenylhydrazine (PHZ) is a chemical that induces hemolytic anemia by causing oxidative damage to red blood cells. This model is well-established for studying erythropoiesis and evaluating potential anti-anemic agents.[28]
Materials:
-
Wistar rats (male, 8-10 weeks old)
-
This compound
-
Ferric citrate (as a comparator)
-
Vehicle (e.g., sterile water or saline)
-
Phenylhydrazine hydrochloride (PHZ)
-
Complete Blood Count (CBC) analyzer
-
ELISA kits for rat EPO
-
Reagents for Western blotting (HIF-1α antibody)
-
Oral gavage needles (18-20 gauge for rats)[29]
Workflow:
Caption: Experimental workflow for evaluating this compound.
Step-by-Step Procedure:
-
Acclimatization: House rats in standard conditions for one week to acclimatize to the facility.
-
Baseline Data Collection: On Day 0, collect a small blood sample from the tail vein for baseline hematological parameters (RBC, hemoglobin, hematocrit, etc.).
-
Anemia Induction: On Days 1 and 2, administer phenylhydrazine hydrochloride (e.g., 40 mg/kg, intraperitoneally) to induce hemolytic anemia.[28]
-
Grouping and Treatment: On Day 3, randomize the anemic rats into the following groups (n=8-10 per group):
-
Monitoring: Collect blood samples on Days 7, 10, and 14 to monitor hematological recovery and measure serum EPO levels using ELISA.
-
Termination and Tissue Collection: On Day 15, euthanize the animals and collect kidneys for HIF-1α protein expression analysis by Western blot, and liver and spleen for histological examination and iron store analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments on hematological parameters, EPO levels, and HIF-1α expression.
In Vitro Model: HIF-1α Stabilization in Cell Culture
Cell Line: Human embryonic kidney (HEK293T) cells or a relevant cancer cell line (e.g., U251 glioblastoma cells).[12]
Materials:
-
Selected cell line and appropriate culture medium
-
This compound and cobalt chloride (for comparison)
-
Reagents for Western blotting (HIF-1α antibody)
-
Reagents for RT-qPCR (primers for EPO and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or cobalt chloride (e.g., 50, 100, 200 µM) for a specified duration (e.g., 4, 8, 16 hours).[10][12]
-
Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting to detect the expression of HIF-1α.
-
RNA Extraction and RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of EPO.
-
Data Analysis: Quantify the protein bands and normalize the gene expression data to the housekeeping gene. Compare the dose- and time-dependent effects of this compound and cobalt chloride.
Conclusion and Future Directions
This compound holds potential as a modulator of the hypoxic response through the stabilization of HIF-1α. Its performance, particularly in the context of anemia, warrants further investigation. The citrate moiety may offer advantages in terms of bioavailability and a modified toxicity profile compared to inorganic cobalt salts. However, the risk of cobalt toxicity remains a significant consideration for any potential therapeutic application.
Future research should focus on direct, head-to-head comparative studies of this compound with other cobalt salts and with standard-of-care treatments like ferric citrate in well-defined animal models of anemia. Detailed pharmacokinetic and toxicokinetic studies are crucial to establish a safe and effective dosing regimen. By employing rigorous experimental designs as outlined in this guide, researchers can effectively evaluate the true potential of this compound in various biomedical applications.
References
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Bioelution, Bioavailability, and Toxicity of Cobalt Compounds Correlate - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Pharmacokinetic Parameters for Several Cobalt Compounds Pharmacokinetic... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Genotoxicity and Cellular Transformation - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI. (n.d.). Retrieved January 21, 2026, from [Link]
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Overall Cancer Evaluation and NTP Listing Recommendation - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI. (n.d.). Retrieved January 21, 2026, from [Link]
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- Evaluation of some biological, biochemical, and hematological aspects in male albino rats after acute exposure to the nano-structured oxides of nickel and cobalt. (2018). International Journal of Nanomedicine, 13, 6745–6755.
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Induction of HIF-1α protein expression by cobalt chloride. Effect of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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(PDF) Cobalt chloride, a chemical inducer of hypoxia-inducible factor-1α in U251 human glioblastoma cell line. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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I need a quick guide on how to induce anemia in wistar rats? No information is useless. Thanks for sharing your experience? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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- COPPER AND COBALT RELATED HEMOGLOBIN PRODUCTION IN EXPERIMENTAL ANEMIA. (1939). The Journal of Experimental Medicine, 70(2), 119–130.
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Correction of Hemorrhagic Anemia by Nano Hemosome Carrying Nano Cobalt Ferrite in Rabbits. (n.d.). ResearchersLinks. Retrieved January 21, 2026, from [Link]
- Pharmacodynamic model for chemotherapy-induced anemia in rats. (2007). Journal of Pharmacokinetics and Pharmacodynamics, 34(6), 811–832.
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COBALT CHLORIDE TREATMENT AND IRON METABOLISM IN IMMATURE MICE. (n.d.). Retrieved January 21, 2026, from [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. (2025, March 4). Boston University. [Link]
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- Hyogo, H., Tsuchiya, H., Akiba, T., & Hashimoto, Y. (2004). Acute exposure to cobalt induces transient methemoglobinuria in rats. Toxicology Letters, 151(1), 235–241.
- Block, G. A., Fishbane, S., Rodriguez, M., Smits, G., Pergola, P. E., Wolf, M., & Chertow, G. M. (2015). A 12-week, double-blind, placebo-controlled trial of ferric citrate for the treatment of iron deficiency anemia and reduction of serum phosphate in patients with CKD Stages 3-5. American Journal of Kidney Diseases, 65(5), 728–736.
- Bhandari, S., Kalra, P. A., Berkowitz, M., Belo, D., & Chertow, G. M. (2018). Usefulness of Oral Ferric Citrate in Patients With Iron-Deficiency Anemia and Chronic Kidney Disease With or Without Heart Failure. The American Journal of Cardiology, 122(4), 684–690.
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Research Updates. (n.d.). Equine Science Center. Retrieved January 21, 2026, from [Link]
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Study Details | NCT02888171 | Impact of Ferric Citrate vs Ferrous Sulfate on Iron Parameters and Hemoglobin in Individuals With CKD and Iron Deficiency. (n.d.). ClinicalTrials.gov. Retrieved January 21, 2026, from [Link]
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011).
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How to induce anemia in mice? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Relationship: Anemia and Ferric citrate. (n.d.). Caring Sunshine. Retrieved January 21, 2026, from [Link]
- Stenberg, T. (1983). The distribution in mice of radioactive cobalt administered by two different methods. Acta Odontologica Scandinavica, 41(3), 143–148.
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Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup®. (2014). Brazilian Archives of Biology and Technology, 57(4), 534–542.
- Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus. (2020). PLOS ONE, 15(12), e0244134.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cobaltous Citrate
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of cobaltous citrate. Moving beyond a simple checklist, we delve into the causality behind each procedural step, grounding our recommendations in robust scientific and regulatory principles to ensure the safety of personnel and the protection of our environment.
Core Directive: Understanding the "Why" Behind the Hazard
This compound (Co₃(C₆H₅O₇)₂), a rose-red crystalline or amorphous powder, is utilized in various research applications, including as a component in vitamin preparations and as a therapeutic agent.[1] However, its utility is counterbalanced by significant toxicological and environmental hazards that dictate its handling and disposal. Proper management is not merely a regulatory hurdle; it is a fundamental aspect of responsible science.
The primary hazards associated with this compound stem from the cobalt(II) ion. It is classified as:
-
A Human Health Hazard: It is harmful if swallowed, causes serious eye damage, and is a known sensitizer, capable of causing allergic reactions on the skin or asthma-like symptoms if inhaled.[1][2]
-
A Suspected Mutagen and Carcinogen: this compound is suspected of causing genetic defects.[1] Furthermore, soluble cobalt(II) salts are classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)," with inhalation being a primary concern.[1][3]
-
An Environmental Hazard: The compound is very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[4][5]
Under the US Clean Air Act, cobalt compounds are listed as Hazardous Air Pollutants (HAPs), underscoring the need to prevent dust and aerosols from becoming airborne.[1]
Hazard Summary Table
For quick reference, the following table summarizes the key hazard classifications and occupational exposure limits for cobalt and its inorganic compounds.
| Hazard Parameter | Classification / Limit | Source |
| GHS Hazard Statements | H302, H317, H318, H334, H341, H350, H410 | PubChem[1] |
| OSHA PEL (8-hr TWA) | 0.1 mg/m³ (as Co) | NJ Dept. of Health[6] |
| ACGIH TLV (8-hr TWA) | 0.02 mg/m³ (as Co) | NJ Dept. of Health[6] |
| NIOSH REL (10-hr TWA) | 0.05 mg/m³ (as Co) | NJ Dept. of Health[6] |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | IARC[3] |
| Transport Classification | UN3077, Environmentally hazardous substance, solid, n.o.s. | Fisher Scientific[4] |
The Disposal Workflow: A Self-Validating System
The following protocol is designed as a self-validating system. Each step logically follows from the established hazards, ensuring that safety and compliance are integrated into the laboratory workflow. The primary principle is that all this compound waste must be treated as hazardous waste.
Diagram: this compound Waste Disposal Decision Workflow
Sources
Safeguarding Your Research: A Guide to Handling Cobaltous Citrate
For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond experimental design and data analysis to the very foundation of laboratory safety. When working with compounds like Cobaltous citrate, a comprehensive understanding of its properties and the necessary handling precautions is not just a matter of compliance, but a prerequisite for robust and reliable scientific outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Understanding the Risks: Why Caution is Critical
This compound, while essential for certain applications, presents a significant health hazard profile that demands respect and careful management. Exposure to cobalt and its compounds can lead to a range of adverse health effects. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1]
Chronic exposure to cobalt dust can lead to respiratory sensitization, causing asthma-like symptoms, and can result in a serious lung condition known as "hard metal lung disease" or pulmonary fibrosis.[2][3] Furthermore, cobalt is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4] Skin contact can lead to allergic dermatitis, a persistent and troublesome condition.[1][2] Ingestion can also be harmful.[5]
Given these potential hazards, a cavalier approach to handling this compound is unacceptable. The following protocols are designed to minimize exposure and ensure a safe working environment.
Engineering Controls: Your First Line of Defense
Before resorting to personal protective equipment (PPE), the most effective way to control exposure is through robust engineering controls.[3]
-
Fume Hoods: All handling of this compound powder should be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood effectively captures and exhausts airborne particles, preventing them from entering the laboratory atmosphere and being inhaled.
-
Ventilation: Ensure your laboratory has adequate general ventilation to further dilute any potential fugitive emissions.
Personal Protective Equipment (PPE): Your Last Barrier
While engineering controls are primary, a comprehensive PPE program is essential for safeguarding against accidental exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95, R95, or P95 respirator for dusts. For higher potential exposures, a full-facepiece respirator with N100, R100, or P100 filters may be necessary.[6] | Prevents inhalation of hazardous this compound dust, which can cause respiratory sensitization and long-term lung damage.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield.[1][7] | Protects eyes from dust particles that can cause irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to allergic dermatitis.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination with this compound dust. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: A stepwise guide to correctly donning PPE before handling this compound.
Doffing (Taking Off) PPE Workflow
Caption: The correct sequence for removing PPE to prevent self-contamination.
Occupational Exposure Limits (OELs): A Quantitative Benchmark
Several organizations have established OELs for cobalt and its compounds to protect workers from the harmful effects of exposure. These are typically expressed as a time-weighted average (TWA) concentration in the air over an 8-hour workday.
| Regulatory Body | Exposure Limit (8-hour TWA) | Notes |
| OSHA (PEL) | 0.1 mg/m³[2][3] | Permissible Exposure Limit. |
| NIOSH (REL) | 0.05 mg/m³[2] | Recommended Exposure Limit. |
| ACGIH (TLV) | 0.02 mg/m³[1][2] | Threshold Limit Value. |
It is imperative to implement air monitoring strategies to ensure that workplace concentrations of this compound remain below these established limits.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spills
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your laboratory supervisor and safety officer.
-
Secure: Prevent entry to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Small spills can be mixed with an absorbent material like vermiculite or sodium carbonate and swept up.[1][5] Place the waste in a sealed, labeled container for proper disposal.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink.[1] Seek immediate medical attention.
Waste Disposal: A Responsible Conclusion
All waste materials containing this compound, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8]
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containment: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.
By adhering to these guidelines, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. A strong safety culture is the bedrock of innovative and impactful research.
References
- New Jersey Department of Health and Senior Services. (2005). Hazardous Substance Fact Sheet: Cobalt.
- EPMA. (2025, October 9). Cobalt Occupational Exposure Limits – Important Update.
- Cobalt Institute. (2023, November 20). Cobalt Occupational Exposure Limits – How the Next Steps of the Legislative OEL Process are Key for the Future of the EU's Green Transition.
- Obera. (n.d.). Occupational exposure limit values: cobalt and compounds.
- Occupational Safety and Health Administration. (n.d.). eTool: Sawmills - Plant-Wide Hazards - Health Hazards - Cobalt Dust.
- Chemsrc. (2025, August 25). cobalt citrate | CAS#:866-81-9.
- ChemicalBook. (n.d.). COBALT CITRATE | 866-81-9.
- Strem. (n.d.). Cobalt(II) citrate hydrate.
- PubChem. (n.d.). This compound.
- Harrell Industries, Inc. (2015, April 9). SAFETY DATA SHEET: Cobalt (II) Citrate Hydrate.
- Carl ROTH. (n.d.). Safety Data Sheet: Cobalt powder.
- STOP Carcinogens at work. (n.d.). Cobalt compounds.
- Australian Government Department of Health. (2014, November 27). Cobalt chlorides and citrates: Human health tier II assessment.
- CP Lab Safety. (n.d.). Cobalt(II) citrate dihydrate, min 98%, 100 grams.
- Santa Cruz Biotechnology. (n.d.). Cobalt(II) citrate dihydrate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Cobalt(II) chloride, hexahydrate, reagent ACS.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Cobalt(II) citrate dihydrate.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cobalt metal dust and fume (as Co).
- Strem Chemicals, Inc. (2021, July 20). Safety Data Sheet: Cobalt(II) citrate hydrate.
- Strem Chemicals, Inc. (2021, July 20). Safety Data Sheet: Cobalt(II) citrate hydrate.
Sources
- 1. cobalt citrate | CAS#:866-81-9 | Chemsrc [chemsrc.com]
- 2. nj.gov [nj.gov]
- 3. eTool : Sawmills - Plant-Wide Hazards - Health Hazards - Cobalt Dust | Occupational Safety and Health Administration [osha.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. harrellindustries.com [harrellindustries.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Cobalt metal dust and fume (as Co) [cdc.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
